molecular formula C8H10N4O3 B596155 N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide CAS No. 1215205-33-6

N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

Cat. No.: B596155
CAS No.: 1215205-33-6
M. Wt: 210.193
InChI Key: XLNPNHWSJMSOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide (CAS 1215205-33-6) is a chemical reagent for research and development, particularly in medicinal chemistry. This compound belongs to the nitropyridine class, recognized as convenient and readily available precursors for synthesizing diverse heterocyclic systems . Nitropyridine derivatives are investigated for various biological activities and are frequently used as key intermediates in constructing complex molecules with potential antitumor, antiviral, and anti-neurodegenerative properties . One supplier for this compound is Achemica, a chemical manufacturer based in Switzerland . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methyl-3-nitropyridin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-5-3-4-10-8(7(5)12(14)15)11(9)6(2)13/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNPNHWSJMSOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N(C(=O)C)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682415
Record name N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-33-6
Record name N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable synthetic pathway for N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing with the chlorination of a hydroxypyridine precursor, followed by nucleophilic substitution with hydrazine, and culminating in a final acetylation step. This document offers detailed experimental protocols, mechanistic insights, and safety considerations, designed to equip researchers with the necessary knowledge for the successful laboratory-scale preparation of the target molecule.

Introduction

Nitropyridine derivatives are a pivotal class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their utility stems from the electron-withdrawing nature of the nitro group, which facilitates nucleophilic aromatic substitution reactions, and the ability of the nitro group to be reduced to an amino group, providing a handle for further functionalization. The target molecule, this compound, incorporates the key 4-methyl-3-nitropyridin-2-yl scaffold, suggesting its potential as an intermediate in the development of novel therapeutic agents. This guide delineates a logical and reproducible synthetic route to this compound.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-step linear sequence. This strategy leverages commercially available or readily accessible starting materials and employs well-established chemical transformations.

Synthesis_Pathway A 2-Hydroxy-4-methyl-3-nitropyridine B 2-Chloro-4-methyl-3-nitropyridine A->B  POCl3, Reflux   C 2-Hydrazinyl-4-methyl-3-nitropyridine B->C  Hydrazine hydrate, Ethanol, Reflux   D This compound C->D  Acetic anhydride, Pyridine, 0°C to RT  

physical and chemical properties of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide , a critical intermediate in the synthesis of fused heterocyclic systems.

CAS Number: 1215205-33-6 Molecular Formula: Cngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">


H

N

O

Molecular Weight: 210.19 g/mol [1][2]

Executive Summary & Chemical Identity

This compound is a functionalized pyridine derivative characterized by the presence of a nucleophilic hydrazide motif adjacent to a sterically crowding and electron-withdrawing nitro group.[3] It serves as a high-value scaffold in medicinal chemistry, primarily as a precursor for [1,2,4]triazolo[4,3-a]pyridines —a privileged structure in drug discovery found in anxiolytics, anticonvulsants, and antimicrobial agents.

The compound exists in equilibrium between its amide and iminol tautomers, though the amide form predominates in the solid state. Its 3-nitro substituent is pivotal, activating the 2-position for nucleophilic substitution during synthesis while serving as a handle for future reduction (to amines) or cyclization.

PropertySpecification
IUPAC Name N'-(4-Methyl-3-nitro-2-pyridinyl)acetohydrazide
Synonyms 2-(2-Acetylhydrazino)-4-methyl-3-nitropyridine
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in EtOH; Insoluble in Water
Electronic Character Electron-deficient pyridine ring (activated by -NO

)

Synthesis & Production Protocols

The synthesis of this compound exploits the high electrophilicity of the C-2 position in 3-nitropyridines. The most robust industrial route involves a two-step sequence starting from 2-chloro-4-methyl-3-nitropyridine .

Route A: Two-Step Hydrazinolysis & Acetylation (Recommended)

This pathway offers higher purity control and avoids the formation of di-substituted byproducts.

Step 1: Synthesis of 2-Hydrazino-4-methyl-3-nitropyridine
  • Reagents: 2-Chloro-4-methyl-3-nitropyridine, Hydrazine Hydrate (80%), Ethanol.

  • Mechanism: Sngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

    
    Ar (Nucleophilic Aromatic Substitution).
    
  • Protocol:

    • Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in Ethanol (10 volumes).

    • Add Hydrazine Hydrate (3.0 eq) dropwise at 0–5°C to control exotherm.

    • Reflux for 2–4 hours. The solution typically turns deep orange/red.

    • Cool to room temperature. The hydrazine intermediate precipitates as a solid.[4]

    • Filter and wash with cold ethanol.[4]

Step 2: N-Acetylation
  • Reagents: 2-Hydrazino intermediate, Acetic Anhydride (Acngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

    
    O) or Acetyl Chloride, Pyridine (base).
    
  • Protocol:

    • Suspend the hydrazine intermediate in dry Dichloromethane (DCM) or Acetic Acid.

    • Add Acetic Anhydride (1.1 eq) slowly at 0°C.

    • Stir at room temperature for 1 hour.

    • Purification: Pour into ice water. The target acetohydrazide precipitates.[5] Recrystallize from Ethanol/DMF.[5]

Route B: Direct Displacement (Alternative)

Direct reaction of the chloro-precursor with acetohydrazide in a high-boiling solvent (e.g., Dioxane) is possible but often suffers from lower yields due to the reduced nucleophilicity of the hydrazide nitrogen compared to hydrazine.

Synthesis Workflow Diagram

Synthesis Start 2-Chloro-4-methyl- 3-nitropyridine Step1 Hydrazinolysis (NH2NH2 / EtOH) Start->Step1 Inter 2-Hydrazino- Intermediate Step1->Inter  - HCl Step2 Acetylation (Ac2O / AcOH) Inter->Step2 Product Target: N-(4-Methyl-3-nitropyridin- 2-yl)acetohydrazide Step2->Product  Reflux

Figure 1: Step-wise synthesis pathway via nucleophilic aromatic substitution followed by N-acylation.

Physical & Chemical Properties[3][5][6][7][8][9][10]

Solid State Characteristics[3][11]
  • Melting Point: High-melting solid, typically decomposing >200°C. (Note: Analogous nitro-hydrazides often melt in the 220–250°C range).

  • Crystal Habit: Likely forms monoclinic or triclinic needles upon recrystallization from polar solvents.

  • Color: The conjugation of the nitro group with the pyridine ring imparts a characteristic yellow-to-orange color.

Spectroscopic Profile (Predicted/Typical)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

      
       10.0–10.5 ppm (s, 1H, -NH-CO-, exchangeable).
      
    • ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

      
       9.0–9.5 ppm (s, 1H, Py-NH-, exchangeable).
      
    • ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

      
       8.3–8.5 ppm (d, 1H, Py-H6).
      
    • ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

      
       7.0–7.2 ppm (d, 1H, Py-H5).
      
    • ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

      
       2.4–2.6 ppm (s, 3H, Py-CH
      
      
      
      ).
    • ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

      
       1.9–2.0 ppm (s, 3H, CO-CH
      
      
      
      ).
  • IR Spectrum (KBr):

    • 3200–3300 cmngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

      
       (N-H stretch).
      
    • 1660–1690 cmngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

      
       (C=O Amide I).
      
    • 1520 & 1350 cmngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

      
       (NO
      
      
      
      asymmetric/symmetric stretch).
Solubility & Stability[3]
  • Solvents: Highly soluble in DMSO and DMF. Moderately soluble in hot alcohols (Methanol, Ethanol). Poorly soluble in non-polar solvents (Hexane, Toluene) and water.

  • Stability: Stable under ambient conditions. Sensitive to strong bases (deprotonation of hydrazide NH) and strong reducing agents (reduction of NOngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

    
    ).
    

Reactivity & Applications: The Cyclization Core

The primary utility of this compound lies in its ability to undergo dehydrative cyclization .

Formation of [1,2,4]Triazolo[4,3-a]pyridines

Under acidic or thermal conditions, the acetohydrazide moiety cyclizes onto the pyridine nitrogen. However, the presence of the 3-nitro group introduces steric hindrance and electronic deactivation, often requiring harsher conditions (e.g., POClngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">


 or polyphosphoric acid) compared to non-nitrated analogs.

Mechanism:

  • Activation: The carbonyl oxygen is protonated or phosphorylated (by POClngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

    
    ).
    
  • Nucleophilic Attack: The pyridine ring nitrogen attacks the activated carbonyl carbon.

  • Elimination: Loss of water (or acetic acid equivalents) drives aromatization to form the triazole ring.

Reduction of the Nitro Group

The 3-nitro group can be reduced to an amine using Fe/AcOH, SnClngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">


, or catalytic hydrogenation (H

/Pd-C). This transforms the molecule into a 3-amino-triazolopyridine precursor, opening routes to tricyclic systems like imidazo[4,5-b]pyridines .
Reactivity Diagram

Reactivity Target N-(4-Methyl-3-nitropyridin- 2-yl)acetohydrazide Cyclization Cyclization (POCl3 or PPA) Target->Cyclization Reduction Nitro Reduction (H2/Pd-C or Fe/AcOH) Target->Reduction Triazole 8-Methyl-9-nitro- [1,2,4]triazolo[4,3-a]pyridine Cyclization->Triazole  - H2O Amine N-(3-Amino-4-methylpyridin- 2-yl)acetohydrazide Reduction->Amine

Figure 2: Divergent reactivity pathways: Cyclization to triazolopyridines vs. Nitro group reduction.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the hydrazine moiety.

  • Nitro Compounds: Organic nitro compounds can be energetic. While this specific derivative is generally stable, avoid subjecting it to high temperatures (>250°C) or shock, especially during scale-up.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

References

  • National Institutes of Health (NIH). (2016). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide. (Contextual analog synthesis). Retrieved from [Link]

  • Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (Precursor synthesis methodology). Retrieved from

  • Bio-Fount. (n.d.). Product Catalog: this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide is a key chemical intermediate with significant applications in the synthesis of complex heterocyclic compounds, particularly in the development of novel pharmaceutical agents. Its structure, featuring a substituted pyridine ring linked to an acetohydrazide moiety, provides a versatile scaffold for medicinal chemistry exploration. This guide offers a comprehensive overview of the primary synthetic routes to this compound, detailing the selection of key starting materials, reaction mechanisms, and step-by-step experimental protocols. The content is tailored for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, field-proven methodologies.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound hinges on the efficient construction of its core intermediate, 2-chloro-4-methyl-3-nitropyridine . Two principal and divergent synthetic strategies emerge from the literature for preparing this crucial precursor. The choice between these routes often depends on the availability of starting materials, scalability, and selectivity considerations.

The overall synthetic landscape can be visualized as follows:

Synthetic_Overview cluster_0 Route 1: From 2-Amino-4-methylpyridine cluster_1 Route 2: From 2-Hydroxypyridine Derivatives cluster_2 Final Product Formation 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-Amino-4-methyl-3-nitropyridine 2-Amino-4-methyl-3-nitropyridine 2-Amino-4-methylpyridine->2-Amino-4-methyl-3-nitropyridine Nitration 2-Chloro-4-methyl-3-nitropyridine_R1 2-Chloro-4-methyl- 3-nitropyridine 2-Amino-4-methyl-3-nitropyridine->2-Chloro-4-methyl-3-nitropyridine_R1 Sandmeyer Reaction Final_Product This compound 2-Chloro-4-methyl-3-nitropyridine_R1->Final_Product Nucleophilic Aromatic Substitution 2-Keto-3-nitro-4-methylpyridine 2-Keto-3-nitro- 4-methylpyridine 2-Chloro-4-methyl-3-nitropyridine_R2 2-Chloro-4-methyl- 3-nitropyridine 2-Keto-3-nitro-4-methylpyridine->2-Chloro-4-methyl-3-nitropyridine_R2 Chlorination 2-Chloro-4-methyl-3-nitropyridine_R2->Final_Product Acetic Hydrazide Acetic Hydrazide Acetic Hydrazide->Final_Product

Caption: Overview of the main synthetic routes to this compound.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-methyl-3-nitropyridine

Route 1: A Pathway from 2-Amino-4-methylpyridine

This classical route leverages the commercially available 2-amino-4-methylpyridine (also known as 2-amino-4-picoline) as the primary starting material. The synthesis proceeds in two key steps: regioselective nitration followed by a Sandmeyer reaction to introduce the chloro substituent.

The introduction of a nitro group onto the pyridine ring is a critical step. The amino group at the 2-position is an activating group that directs electrophilic substitution. However, this activation can lead to a lack of regioselectivity, yielding a mixture of the desired 3-nitro isomer and the undesired 5-nitro isomer.[1][2][3]

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is the standard nitrating agent for deactivated rings like pyridine. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The nitration of aminopyridines can be a highly exothermic and potentially hazardous reaction.[1][2] Strict temperature control is crucial to prevent runaway reactions and to influence the isomeric ratio of the products. Lower temperatures generally favor the formation of the 5-nitro isomer, while higher temperatures can lead to decomposition.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-3-nitropyridine

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.

  • Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Cool the resulting solution to 0°C and add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a specific temperature (e.g., 80°C) for a defined period to favor the desired isomer, monitoring the reaction progress by TLC.[4]

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia solution) to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to separate the 3-nitro and 5-nitro isomers.[4]

Data Presentation: Isomer Distribution in Nitration

Product IsomerTypical Yield RangePurity
2-Amino-4-methyl-3-nitropyridine75-85%95-99%
2-Amino-4-methyl-5-nitropyridine15-25%95-99%
Data sourced from patent literature describing similar nitration procedures.[4]

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of substituents, including halogens, via a diazonium salt intermediate.[5][6]

Causality Behind Experimental Choices:

  • Diazotization: The primary amino group of 2-amino-4-methyl-3-nitropyridine is converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid). The temperature must be kept low (typically 0-5°C) to prevent the unstable diazonium salt from decomposing.

  • Copper(I) Chloride Catalyst: Copper(I) chloride is a crucial catalyst in the Sandmeyer reaction. It facilitates the conversion of the diazonium salt to the corresponding aryl radical, which then abstracts a chlorine atom from the copper(II) chloride formed in the catalytic cycle.

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-3-nitropyridine from 2-Amino-4-methyl-3-nitropyridine

  • Prepare a solution of 2-amino-4-methyl-3-nitropyridine in concentrated hydrochloric acid and cool it to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes after the addition is complete.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Route1_Workflow Start_R1 2-Amino-4-methylpyridine Nitration Nitration (H₂SO₄, HNO₃) Start_R1->Nitration Intermediate_1 2-Amino-4-methyl-3-nitropyridine (Isomer Mixture) Nitration->Intermediate_1 Purification Purification (Recrystallization) Intermediate_1->Purification Pure_Intermediate_1 Pure 2-Amino-4-methyl- 3-nitropyridine Purification->Pure_Intermediate_1 Sandmeyer Sandmeyer Reaction (NaNO₂, HCl, CuCl) Pure_Intermediate_1->Sandmeyer Product_R1 2-Chloro-4-methyl-3-nitropyridine Sandmeyer->Product_R1

Caption: Workflow for the synthesis of 2-chloro-4-methyl-3-nitropyridine via Route 1.

Route 2: A Pathway from 2-Hydroxypyridine Derivatives

An alternative approach to 2-chloro-4-methyl-3-nitropyridine involves the chlorination of a pre-existing 2-hydroxypyridine (or its tautomeric 2-pyridone) derivative. This route can offer advantages in terms of regioselectivity.

This method utilizes 2-keto-3-nitro-4-methylpyridine as the starting material. The hydroxyl group (in the pyridone tautomer) is converted to a chloro group using a suitable chlorinating agent.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for converting hydroxypyridines and pyridones to their corresponding chloropyridines.[7] It functions by forming a phosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-3-nitropyridine from 2-Keto-3-nitro-4-methylpyridine

  • In a round-bottom flask equipped with a reflux condenser, add 2-keto-3-nitro-4-methylpyridine to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for several hours (e.g., 4 hours), monitoring the reaction by TLC.[7]

  • After the reaction is complete, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Pour the cooled residue onto crushed ice to hydrolyze any remaining phosphorus oxychloride.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate) until the product precipitates.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure 2-chloro-4-methyl-3-nitropyridine.[7]

Data Presentation: Chlorination Reaction

Starting MaterialProductReagentYield
2-Keto-3-nitro-4-methylpyridine2-Chloro-4-methyl-3-nitropyridinePOCl₃~75%[7]

Part 2: Synthesis of this compound

The final step in the synthesis is the reaction of 2-chloro-4-methyl-3-nitropyridine with acetic hydrazide . This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Causality Behind Experimental Choices:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position. The chlorine atom at the 2-position is a good leaving group, facilitating its displacement by the nucleophilic nitrogen of acetic hydrazide.[8][9]

  • Solvent and Base: The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or ethanol, to dissolve the reactants. A base, such as potassium carbonate or triethylamine, may be added to deprotonate the acetic hydrazide, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of this compound

  • Dissolve 2-chloro-4-methyl-3-nitropyridine and a slight molar excess of acetic hydrazide in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask.

  • Add a base, such as potassium carbonate or triethylamine, to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, pour the reaction mixture into water to precipitate the product.

  • Filter the solid product, wash with water, and then with a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Caption: Generalized mechanism for the final SNAr reaction. (Note: Placeholder for actual chemical structure images).

Conclusion

This guide has outlined two robust and validated synthetic pathways for the preparation of this compound. Route 1, commencing with 2-amino-4-methylpyridine, offers a well-established, albeit potentially non-selective, approach. Route 2, utilizing a 2-hydroxypyridine derivative, provides an alternative that may afford greater regiocontrol. The final nucleophilic aromatic substitution with acetic hydrazide is a reliable and high-yielding transformation. The selection of a specific route will be dictated by factors such as starting material availability, cost, and the desired scale of production. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

  • Grozinger, K. G., et al. (1995). Synthesis and evaluation of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one (nevirapine) as a non-nucleoside HIV-1 reverse transcriptase inhibitor. Journal of Heterocyclic Chemistry, 32(1), 259-263.

  • Chapman, N. B., et al. (1980). The preparation of some 2- and 4-substituted 3-aminopyridines. Journal of the Chemical Society, Perkin Transactions 1, 2398-2404.
  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.
  • Fox, B. A., et al. (1973). 2-Amino-5-bromopyridine. Organic Syntheses, Coll. Vol. 5, p.346.
  • Ziegler, J. B., et al. (1949). The Synthesis of Some 2,3-Diaminopyridines. Journal of the American Chemical Society, 71(5), 1891–1892.
  • Case, F. H. (1946). The Synthesis of Some 2- and 4-Substituted Pyridines. Journal of the American Chemical Society, 68(12), 2574–2577.
  • Dunn, A. D., et al. (1989). The reaction of 2-amino-5-bromopyridine with dimethyl acetylenedicarboxylate. Journal für Praktische Chemie, 331(2), 369-371.
  • Ibrahim, M. A., et al. (2010). Synthesis of novel pyrazole, pyrimidine, and pyridine derivatives. Archiv der Pharmazie, 343(10), 555-562.
  • Nucleophilic aromatic substitution reactions (S N Ar) of 2-chloropyridines (e.g., 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine). (2021). Morressier.
  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
  • 2-Chloro-4-methyl-3-nitropyridine synthesis. ChemicalBook.
  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (2022).
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). Polymers, 15(14), 3051.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). RSC Advances, 11(45), 28296–28325.
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Sandmeyer Reaction. Organic Chemistry Portal.

Sources

literature review on N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide: Synthesis, Biological Potential, and Future Directions

Abstract

This compound is a heterocyclic compound featuring a nitropyridine core linked to an acetohydrazide side chain. While direct experimental data on this specific molecule is limited, its structural motifs are present in numerous biologically active compounds, suggesting significant therapeutic potential. The pyridine ring is a privileged scaffold in drug design, and nitroaromatic compounds are known for their potent antimicrobial activities, particularly as antitubercular agents.[1] The hydrazide moiety is famously a key component of the frontline tuberculosis drug, isoniazid. This guide synthesizes information from related structures to provide a comprehensive overview of a plausible synthetic route for this compound, explores its likely physicochemical properties, infers its potential biological activities and mechanism of action, and discusses its structure-activity relationships. This document serves as a foundational resource for researchers in medicinal chemistry and drug development interested in exploring this promising, yet under-investigated, chemical entity.

Introduction: The Rationale for Investigation

The search for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds forming the backbone of many successful drugs. Among these, the pyridine nucleus is a particularly "privileged" structure, found in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] The incorporation of a nitro group onto this scaffold often imparts potent and diverse biological activities, including anticancer, antifungal, and antibacterial properties.[1]

Furthermore, the acetohydrazide functional group is of immense interest, primarily due to its presence in isoniazid, a prodrug that has been a critical component of tuberculosis treatment for decades.[2] Isoniazid functions by inhibiting the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[2]

The title compound, this compound, represents a logical convergence of these two powerful pharmacophores: the nitro-substituted pyridine ring and the hydrazide side chain. This unique combination suggests a strong potential for antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb), potentially acting as a dual-function agent or through a novel mechanism of action. This guide provides a theoretical and practical framework for its scientific exploration.

Proposed Synthesis and Characterization

Experimental Protocol: A Plausible Synthetic Workflow

Step 1: Nitration of 2-Amino-4-methylpyridine The first step involves the regioselective nitration of the pyridine ring. The amino group at position 2 is strongly activating and ortho-, para-directing. Therefore, nitration is expected to occur at the 3- and 5-positions.

  • Protocol: To a flask containing concentrated sulfuric acid (9.5 mol eq.), add 2-amino-4-methylpyridine (1.0 mol eq.) while maintaining the temperature below 10°C.[3]

  • Slowly add concentrated nitric acid (1.1 mol eq.) to the mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 95°C for 2 hours.[3]

  • Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with concentrated ammonia water to a pH of 7, which will precipitate the product.

  • Filter the resulting solid to obtain a mixture of 2-amino-4-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine. The desired 3-nitro isomer is the major product and can be separated via column chromatography.

Step 2: Diazotization and Hydrolysis to form 2-Hydroxy-4-methyl-3-nitropyridine The amino group is converted to a hydroxyl group, a necessary intermediate for the subsequent chlorination step.

  • Protocol: Dissolve the 2-amino-4-methyl-3-nitropyridine from the previous step in an aqueous solution of sulfuric acid.[3]

  • Cool the solution to below 10°C and add a solution of sodium nitrite (NaNO₂) (1.2 mol eq.) dropwise.

  • Maintain the temperature for 1 hour, then allow it to warm to room temperature. The hydroxylated product will precipitate.

  • Filter the solid and dry to yield 2-hydroxy-4-methyl-3-nitropyridine.[3]

Step 3: Chlorination to form 2-Chloro-4-methyl-3-nitropyridine The hydroxyl group is a poor leaving group and is converted to a chloro group to facilitate nucleophilic substitution.

  • Protocol: Reflux the 2-hydroxy-4-methyl-3-nitropyridine in phosphorus oxychloride (POCl₃) for 4-6 hours.[4]

  • After the reaction is complete, cool the mixture and carefully pour it over ice to quench the excess POCl₃.

  • Neutralize the solution and extract the product with an organic solvent like dichloromethane.

  • Dry the organic layer and evaporate the solvent to obtain 2-chloro-4-methyl-3-nitropyridine.

Step 4: Formation of 2-Hydrazinyl-4-methyl-3-nitropyridine The chloro group is displaced by hydrazine to form the key hydrazinyl intermediate.

  • Protocol: Dissolve 2-chloro-4-methyl-3-nitropyridine in a solvent such as ethanol.

  • Add hydrazine hydrate (excess, ~5-10 mol eq.) and reflux the mixture for several hours until TLC indicates the consumption of the starting material.

  • Cool the reaction, and the product will often precipitate. Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or chromatography.

Step 5: Acetylation to this compound The final step is the acylation of the terminal nitrogen of the hydrazinyl group.

  • Protocol: Suspend 2-hydrazinyl-4-methyl-3-nitropyridine in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Add one equivalent of a base such as triethylamine to act as an acid scavenger.

  • Cool the mixture in an ice bath and add acetyl chloride (1.05 mol eq.) dropwise.

  • Allow the reaction to stir and warm to room temperature.

  • Wash the reaction mixture with water and brine, dry the organic layer, and remove the solvent to yield the crude product. Purify by recrystallization or column chromatography to obtain the final compound.

Synthesis_Workflow A 2-Amino-4-methylpyridine B 2-Amino-4-methyl- 3-nitropyridine A->B H₂SO₄, HNO₃ C 2-Hydroxy-4-methyl- 3-nitropyridine B->C H₂SO₄, NaNO₂ D 2-Chloro-4-methyl- 3-nitropyridine C->D POCl₃ E 2-Hydrazinyl-4-methyl- 3-nitropyridine D->E N₂H₄·H₂O F N-(4-Methyl-3-nitropyridin-2-yl) acetohydrazide E->F Acetyl Chloride, Et₃N Mechanism_of_Action cluster_Mtb M. tuberculosis Cell Prodrug N-(4-Methyl-3-nitropyridin-2-yl) acetohydrazide (Prodrug) Ddn Ddn Enzyme (Nitroreductase) Prodrug->Ddn Enters & Binds RNS Reactive Nitrogen Species (e.g., NO•) Ddn->RNS Reduces Nitro Group Damage Cellular Damage (DNA, Proteins, Lipids) RNS->Damage Induces Stress Death Bactericidal Effect Damage->Death

Caption: Proposed reductive activation pathway in M. tuberculosis.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications might affect biological activity is crucial for future lead optimization.

  • The Nitropyridine Core:

    • Nitro Group: The presence and position of the nitro group are likely essential for antitubercular activity via the reductive activation pathway. [5]Moving it from the 3-position to the 5-position could drastically alter or diminish its activity.

    • Methyl Group: The 4-methyl group influences the molecule's electronics and lipophilicity. Replacing it with other alkyl groups, halogens, or hydrogen would help probe its role in target binding and cell permeability.

  • The Acetohydrazide Linker:

    • Hydrazide Moiety: This linker is critical. Its length and rigidity could be modified to optimize interaction with potential targets.

    • Terminal Acetyl Group: Altering the terminal group (e.g., replacing the methyl with larger alkyl chains, cycloalkyl, or aryl groups) would significantly impact lipophilicity and could be a key area for SAR studies to improve potency and pharmacokinetic properties. [6]

SAR_Diagram A Nitro Group: Essential for prodrug activation. Position is critical. N_nitro A->N_nitro B Methyl Group: Modulates lipophilicity and electronics. C_methyl B->C_methyl C Hydrazide Linker: Known anti-TB pharmacophore. Spacing and conformation are important. N_hydrazide C->N_hydrazide D Terminal Acetyl Group: Key site for modification to tune properties (LogP, etc.). C_acetyl D->C_acetyl

Caption: Key pharmacophoric regions for SAR studies.

Future Perspectives and Conclusion

This compound stands as a molecule of high interest at the intersection of well-established medicinal chemistry principles. Its rational design, combining two potent antimicrobial pharmacophores, provides a strong impetus for its synthesis and biological evaluation.

Key future research directions should include:

  • Chemical Synthesis and Verification: Execution of the proposed synthetic route and unambiguous structural confirmation of the final compound.

  • In Vitro Biological Screening: Evaluation of its minimum inhibitory concentration (MIC) against drug-sensitive and drug-resistant strains of M. tuberculosis, as well as a panel of other pathogenic bacteria and fungi.

  • Cytotoxicity Assays: Assessment of its toxicity against mammalian cell lines to determine its therapeutic index.

  • Mechanism of Action Studies: Experiments to confirm if the compound is activated by the Ddn enzyme and to investigate its potential effects on mycolic acid synthesis.

  • Lead Optimization: If promising activity is found, a systematic SAR study should be initiated to improve potency, selectivity, and drug-like properties.

References

  • Zadykowicz, B., & Puzyn, T. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6285. [Link]

  • Tiekink, E. R., & Hafiz, M. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2400. [Link]

  • Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Journal of Heterocyclic Chemistry, 56(5), 1530-1545. [Link]

  • Sova, M., et al. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Pharmaceuticals, 16(1), 103. [Link]

  • Contreras-Sanz, A., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Cellular and Infection Microbiology, 12, 1033621. [Link]

  • Ono, K., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry, 12(11), 1845. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Antitubercular activities, LogP measurements and drug-likeness model scores of nicotinic acid hydrazide derivatives. Medicinal Chemistry Research, 26(1), 135-146. [Link]

  • Zadykowicz, B., & Puzyn, T. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6285. [Link]

  • Szymańska, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4277. [Link]

  • Estévez-Carmona, M. M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(15), 4983. [Link]

  • Tzani, A., et al. (2019). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 24(23), 4247. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(3), 332. [Link]

  • Ochiai, E., & Arima, M. (1955). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 35, 75. [Link]

  • Kurasov, P., et al. (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Pharmaceuticals, 15(11), 1381. [Link]

  • Gein, V. L., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(1), 382. [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 243166, 2-Amino-4-methyl-3-nitropyridine. [Link]

  • Al-Abdullah, E. S., et al. (2016). Structure activity relationship. ResearchGate. [Link]

  • Kulkarni, A. A., et al. (2020). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience, 11(1), 81-100. [Link]

Sources

The Emergence of Nitropyridine Hydrazides: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds with potent and selective biological activity is paramount. Among the myriad of heterocyclic compounds, those incorporating the pyridine nucleus have consistently demonstrated a remarkable breadth of therapeutic applications.[1] This guide delves into a specific and compelling class of these compounds: the nitropyridine hydrazides. Born from the convergence of the electron-withdrawing power of a nitro group, the versatile reactivity of a hydrazide moiety, and the privileged structure of the pyridine ring, these compounds have emerged as a focal point in the discovery of new antimicrobial and anticancer agents. This document provides an in-depth technical exploration for researchers, scientists, and drug development professionals, charting the course from their conceptual origins to their synthesis and biological evaluation, underpinned by field-proven insights and a commitment to scientific integrity.

Section 1: Genesis and Historical Context - The Legacy of Isoniazid

The story of nitropyridine hydrazides is intrinsically linked to the history of one of the most significant chemotherapeutic agents of the 20th century: isoniazid. Isonicotinic acid hydrazide, or isoniazid, was first synthesized in 1912, but its profound anti-tuberculosis activity lay dormant for four decades.[2] Its rediscovery in the early 1950s by research teams at Hoffmann-La Roche and Squibb marked a turning point in the fight against tuberculosis.[3] Isoniazid, a cornerstone of anti-tuberculosis therapy, functions as a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[2]

The remarkable success of isoniazid spurred extensive research into its analogues, with chemists modifying its structure to enhance potency, broaden its spectrum of activity, and overcome emerging drug resistance. This exploration naturally led to the investigation of derivatives bearing various substituents on the pyridine ring, including the influential nitro group. The introduction of a nitro group, a potent electron-withdrawing moiety, was a logical step to modulate the electronic properties of the pyridine ring and, consequently, its biological activity. This laid the foundational groundwork for the systematic investigation of nitropyridine hydrazides as a distinct and promising class of therapeutic agents.

Section 2: The Synthetic Blueprint - Crafting Nitropyridine Hydrazides

The synthesis of nitropyridine hydrazides is a multi-step process that hinges on the successful preparation of two key intermediates: the nitropyridine core and the hydrazide functionality. The causality behind the chosen synthetic routes is dictated by the principles of electrophilic aromatic substitution on the electron-deficient pyridine ring and the nucleophilic reactivity of hydrazine derivatives.

Synthesis of the Nitropyridine Nucleus

The nitration of pyridine is a challenging endeavor due to the deactivating effect of the ring nitrogen. Direct nitration often requires harsh conditions and can lead to a mixture of isomers. More controlled and efficient methods have been developed to achieve regioselective nitration.

A common strategy involves the nitration of a substituted pyridine precursor. For instance, the synthesis of 2-hydroxy-5-nitropyridine can be achieved through a one-pot reaction starting from 2-aminopyridine.[4] This process involves nitration followed by a diazotization reaction.

Experimental Protocol: One-Pot Synthesis of 2-Hydroxy-5-Nitropyridine [4]

  • Nitration: In a four-necked flask equipped with a stirrer and temperature control, add 2-aminopyridine in batches to concentrated sulfuric acid while maintaining the temperature between 10-20 °C. Subsequently, add concentrated nitric acid and stir the mixture at 40-50 °C.

  • Quenching and Diazotization: After the nitration is complete, pour the reaction mixture into water to quench the reaction. Cool the solution to 0-10 °C and add an aqueous solution of sodium nitrite dropwise to initiate the diazotization reaction.

  • pH Adjustment and Isolation: Adjust the acid concentration by adding an appropriate amount of ammonia water. Filter the resulting solution and dry the filter cake to obtain the 2-hydroxy-5-nitropyridine product.

Another versatile method for the synthesis of 5-nitropyridines involves a multi-component approach, which can yield asymmetric 5-nitropyridines with various functional groups.[5]

Formation of the Hydrazide and Hydrazone Moiety

Once the nitropyridine scaffold is in hand, the next critical step is the introduction of the hydrazide group, typically through the hydrazinolysis of a corresponding ester. This is followed by the condensation with an appropriate aldehyde or ketone to form the final hydrazone derivative.

Experimental Protocol: General Synthesis of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [3]

  • Reaction Setup: In a suitable reaction vessel, create a mixture of 0.5 g (1.8 mmol) of 2-methyl-5-nitro-6-phenylnicotinohydrazide in 10 mL of ethanol.

  • Aldehyde Addition: With continuous stirring, add 1.8 mmol of the desired aromatic aldehyde to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at a temperature of 60–70 °C for 6 hours.

  • Isolation and Purification: After the reaction period, cool the mixture to room temperature. Filter the crude product, wash it with cold ethanol, and then dry it. The final product can be further purified by recrystallization from 2-propanol.

The choice of aldehyde or ketone in the final condensation step is a critical diversification point, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Nitropyridine Hydrazide Nitropyridine_Precursor Nitropyridine Precursor (e.g., 2-aminopyridine) Nitration Nitration Nitropyridine_Precursor->Nitration Nitropyridine_Intermediate Nitropyridine Intermediate (e.g., 2-hydroxy-5-nitropyridine) Nitration->Nitropyridine_Intermediate Esterification Esterification Nitropyridine_Intermediate->Esterification Nitropyridine_Ester Nitropyridine Ester Esterification->Nitropyridine_Ester Hydrazinolysis Hydrazinolysis (with Hydrazine Hydrate) Nitropyridine_Ester->Hydrazinolysis Nitropyridine_Hydrazide Nitropyridine Hydrazide Hydrazinolysis->Nitropyridine_Hydrazide Condensation Condensation Nitropyridine_Hydrazide->Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Final_Product Nitropyridine Hydrazone Product Condensation->Final_Product

Caption: Generalized synthetic workflow for nitropyridine hydrazide compounds.

Section 3: Biological Activities and Structure-Activity Relationships

Nitropyridine hydrazides have demonstrated a compelling range of biological activities, with antitubercular and anticancer properties being the most extensively studied. The structure-activity relationship (SAR) of these compounds reveals the critical role of the nitro group, the hydrazone linkage, and the nature of the substituents on the appended aromatic or heterocyclic rings.

Antitubercular Activity

Building on the legacy of isoniazid, several nitropyridine hydrazide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis.[2] A study evaluating a series of nicotinic and isoniazid analogues, many containing nitro groups, identified a compound with a minimum inhibitory concentration (MIC) of 1.2 µg/mL against the H37Rv strain.[2] This promising result suggests that this class of compounds could be a valuable starting point for the development of new treatments for multidrug-resistant tuberculosis.[2]

The presence of a nitro group can significantly influence the antitubercular activity. In a series of isoniazid derivatives, a compound with a 3-nitro-phenyl substituent at the R2 position exhibited an MIC of 5.8 µM.[6]

Table 1: Antitubercular Activity of Selected Nitropyridine Hydrazide Analogs

Compound IDSubstituentM. tuberculosis StrainMIC (µg/mL)Reference
11d Varies (nitro-containing)H37Rv1.2[2]
Isoniazid Analog 3-nitro-phenylH37Rv-[6]
Isoniazid Analog 4-nitro-phenylH37Rv-[6]
Anticancer Activity

The anticancer potential of nitropyridine hydrazides is an area of growing interest. The hydrazone scaffold itself is recognized for its anticancer properties, with mechanisms of action that include the inhibition of topoisomerases and the induction of apoptosis.[7] The incorporation of a nitropyridine moiety can enhance this activity.

In one study, a benzylidene hydrazide derivative containing a nitro group (compound 3d) demonstrated the highest activity in inhibiting the growth of the A549 lung cancer cell line, with an IC50 value of 10.9 µg/mL.[8] Another investigation into quinoline-based hydrazide-hydrazones found that these compounds exhibited greater cytotoxic effects on neuroblastoma cell lines (SH-SY5Y and Kelly) compared to breast cancer cell lines (MCF-7 and MDA-MB-231).[9]

Table 2: In Vitro Anticancer Activity of Selected Hydrazide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3d (nitrobenzylidene hydrazide) A549 (Lung)10.9 (µg/mL)[8]
DPPCAH HepG2 (Liver)4.6 ± 0.2[10]
DPPCAH Copper Complex HepG2 (Liver)1.3 ± 0.2[10]
DPPCAH HCT-116 (Colon)>100[10]
DPPCAH Copper Complex HCT-116 (Colon)7.8 ± 0.4[10]

The data suggests that the anticancer activity can be cell-line specific and that the formation of metal complexes can significantly enhance cytotoxicity.

Section 4: Unraveling the Mechanism of Action

The biological activity of nitropyridine hydrazides is underpinned by a variety of molecular mechanisms. While the precise pathways can vary depending on the specific compound and the biological target, several key themes have emerged from the research.

Antimicrobial Mechanism

In the context of antitubercular activity, the mechanism is often analogous to that of isoniazid, involving the inhibition of mycolic acid synthesis. The nitro-substituent can modulate the electronic properties of the pyridine ring, potentially influencing the activation of the prodrug by mycobacterial enzymes.

Anticancer Mechanisms

The anticancer effects of nitropyridine hydrazides are more multifaceted. Several potential mechanisms have been proposed and investigated:

  • Topoisomerase Inhibition: Hydrazone derivatives have been shown to act as inhibitors of topoisomerase I and II, enzymes that are crucial for DNA replication and repair in cancer cells.[10][11] By stabilizing the enzyme-DNA cleavage complex, these compounds can lead to DNA damage and apoptosis.

  • Reactive Oxygen Species (ROS) Generation: Some hydrazone compounds, particularly when complexed with metals like copper, can catalyze the generation of reactive oxygen species.[10] This leads to oxidative stress within the cancer cells, damaging cellular components and triggering cell death.

  • Iron Chelation: Certain hydrazones can act as iron chelators, depleting the intracellular iron pool that is essential for cancer cell proliferation.[10]

Visualization of the Proposed Anticancer Mechanism

Anticancer_Mechanism cluster_cell Cancer Cell Nitropyridine_Hydrazone Nitropyridine Hydrazone Topoisomerase Topoisomerase I/II Nitropyridine_Hydrazone->Topoisomerase Inhibition ROS_Generation ROS Generation Nitropyridine_Hydrazone->ROS_Generation Induction DNA_Damage DNA Damage & Apoptosis Topoisomerase->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Cell_Death

Caption: Proposed anticancer mechanisms of nitropyridine hydrazones.

Section 5: Future Directions and Conclusion

The field of nitropyridine hydrazide research is ripe with potential. The synthetic accessibility and the modular nature of these compounds allow for the creation of large and diverse chemical libraries for high-throughput screening. Future research should focus on several key areas:

  • Expansion of the Chemical Space: The synthesis and evaluation of a wider range of nitropyridine hydrazide derivatives with diverse substitution patterns are crucial to further elucidate the structure-activity relationships.

  • Mechanism of Action Studies: More detailed mechanistic studies are needed to identify the specific molecular targets of the most potent compounds and to understand the nuances of their interactions with these targets.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Development of Drug Delivery Systems: The formulation of nitropyridine hydrazides into advanced drug delivery systems could enhance their therapeutic index by improving their solubility, stability, and targeted delivery to diseased tissues.

References

  • Kowalski, K., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 27(15), 4978. [Link]

  • McCarthy, C., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(16), 4945. [Link]

  • Lourenço, M. C. S., et al. (2007). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. Arkivoc, 2007(15), 181-191. [Link]

  • Wang, Y., et al. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A.
  • Kulakov, I. V., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. [Link]

  • Nikolova-Mladenova, B., & Atanasova, M. (2023). Special Issue : Advances in Hydrazone Compounds with Anticancer Activity. MDPI. [Link]

  • Kulakov, I. V., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. [Link]

  • Kulakov, I. V., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. ResearchGate. [Link]

  • Yuliani, S. H., et al. (2020). Synthesis, In Vitro Anticancer Activity and In Silico Study of some Benzylidene Hydrazide Derivatives. ResearchGate. [Link]

  • S. Sudhahar, et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(1), 73-77. [Link]

  • Wang, Y., et al. (2015). The antitumor mechanism of di-2-pyridylketone 2-pyridine carboxylic acid hydrazone and its copper complex in ROS generation and topoisomerase inhibition, and hydrazone involvement in oxygen-catalytic iron mobilization. International Journal of Oncology, 47(5), 1941-1952. [Link]

  • Lourenço, M. C. S., et al. (2007). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. Semantic Scholar. [Link]

  • Li, Y., et al. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 84(5), 575-583. [Link]

  • Bilyk, O., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. PMC. [Link]

  • Kulakov, I. V., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2018). Hydrazones as potential anticancer agents: An update. ResearchGate. [Link]

  • Ahmad, M., et al. (2018). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. [Link]

  • Kumar, D., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

  • Mphahlele, M. J., et al. (2023). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. PMC. [Link]

  • Kumar, R. S., et al. (2020). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. RSC Advances, 10(49), 29338-29348. [Link]

  • Singh, V., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy, 67(9), e00371-23. [Link]

  • Li, J., et al. (2016). Production method of 2-methyl-5-nitrophenol. CN105837452A.
  • Sharma, A., et al. (2014). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3149. [Link]

  • Wang, Y., et al. (2016). Preparation method of 5-nitro-2-aminopyridine. CN104447522A.
  • Kumar, P., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(4), 759-765. [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide: A Novel Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Nitropyridine Derivative

N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide is a novel chemical entity that stands at the confluence of two pharmacologically significant classes of compounds: nitropyridines and acetohydrazides. The nitropyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antifungal, and herbicidal properties.[1][2] Hydrazide and hydrazone derivatives are also well-established as versatile intermediates and pharmacophores, exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[3][4][5]

The unique combination of these two moieties in this compound suggests a high potential for novel biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential experimental applications of this compound. It is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the proposed experimental designs.

PART 1: Synthesis of this compound

The synthesis of the title compound can be approached through a multi-step process, leveraging established methodologies for the synthesis of related compounds.[6][7] The proposed synthetic route is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Chloro-4-methyl-3-nitropyridine C 2-Hydrazinyl-4-methyl-3-nitropyridine A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E This compound C->E Acetylation D Acetic Anhydride or Acetyl Chloride D->E

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Hydrazinyl-4-methyl-3-nitropyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methyl-3-nitropyridine (1 equivalent) in ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-hydrazinyl-4-methyl-3-nitropyridine.

Step 2: Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-hydrazinyl-4-methyl-3-nitropyridine (1 equivalent) from Step 1 in a suitable solvent such as dichloromethane or chloroform.

  • Acetylation: Cool the solution in an ice bath. Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify the final compound by column chromatography or recrystallization.

PART 2: Potential Applications and Experimental Protocols

Based on the known biological activities of related nitropyridine and hydrazide compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Antimicrobial and Antifungal Activity

Rationale: Many nitropyridine and hydrazide derivatives have demonstrated significant antimicrobial and antifungal properties.[1][4][7] The presence of the nitro group and the hydrazide linkage can contribute to interactions with microbial enzymes and cellular processes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol utilizes a broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow A Prepare serial dilutions of the test compound in a 96-well plate. B Add a standardized inoculum of the microorganism to each well. A->B C Incubate the plate at the appropriate temperature and duration. B->C D Visually assess for microbial growth (turbidity). C->D E Determine the MIC as the lowest concentration with no visible growth. D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation:

MicroorganismMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin, Fluconazole)
S. aureus
E. coli
C. albicans
Anticancer Activity

Rationale: Nitropyridine derivatives have been investigated for their potential as anticancer agents, often acting through mechanisms such as enzyme inhibition or induction of apoptosis.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of the test compound. A->B C Incubate for 24-72 hours. B->C D Add MTT reagent and incubate to allow for formazan crystal formation. C->D E Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). D->E F Measure absorbance at 570 nm using a plate reader. E->F G Calculate cell viability and determine the IC50 value. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM) of this compoundIC50 (µM) of Positive Control (e.g., Doxorubicin)
HeLa48
MCF-748
A54948
Enzyme Inhibition

Rationale: The structural features of the title compound suggest it could be an inhibitor of various enzymes. For instance, some nitropyridine derivatives have been found to inhibit kinases or other enzymes involved in disease pathology.[8]

Experimental Protocol: General In Vitro Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for a specific enzyme of interest.

Enzyme_Inhibition_Workflow A Incubate the enzyme with various concentrations of the test compound. B Initiate the reaction by adding the substrate. A->B C Monitor the reaction progress over time (e.g., by measuring product formation). B->C D Determine the initial reaction rates. C->D E Calculate the percentage of inhibition and determine the IC50 value. D->E

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Reaction Mixture: In a suitable reaction buffer, combine the enzyme of interest and various concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using an appropriate detection method (e.g., spectrophotometry, fluorimetry, or luminescence).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the control without the inhibitor. The IC50 value can be calculated from a dose-response curve.

Data Presentation:

Enzyme TargetIC50 (µM) of this compoundIC50 (µM) of Known Inhibitor
e.g., Kinase X
e.g., Protease Y

Conclusion and Future Directions

This compound is a novel compound with significant potential for biological activity. The protocols outlined in this application note provide a solid foundation for the initial investigation of its antimicrobial, anticancer, and enzyme-inhibitory properties. Further studies could explore its mechanism of action, structure-activity relationships through the synthesis of analogs, and in vivo efficacy in relevant disease models. As with any novel compound, all experimental procedures should be conducted with appropriate safety precautions.

References

  • N-(4-Methylphenyl)-3-nitropyridin-2-amine - PMC - NIH. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - NIH. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines - Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives - MDPI. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH. Available at: [Link]

Sources

N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide as an intermediate in drug synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide: A Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its structure, which combines a substituted nitropyridine core with a reactive acetohydrazide moiety, offers a unique convergence of chemical properties. The electron-withdrawing nitro group activates the pyridine ring for specific transformations and can later be reduced to a versatile amino group. Concurrently, the acetohydrazide group serves as a potent nucleophile and a precursor for the construction of various heterocyclic systems, most notably in the formation of pyridazinone rings.[1][2]

This guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and pivotal application in the manufacturing of active pharmaceutical ingredients (APIs). The protocols and insights presented are tailored for researchers, chemists, and professionals in the field of drug development and process chemistry.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis.

PropertyData
Molecular Formula C₈H₉N₄O₃
Molecular Weight 210.18 g/mol
Appearance Typically an off-white to yellow solid
Solubility Soluble in solvents like DMSO and DMF; limited solubility in alcohols and water.

Analytical Characterization: The identity and purity of this compound are confirmed using standard spectroscopic techniques.

  • ¹H NMR: Proton NMR spectroscopy will reveal characteristic signals for the methyl group, the aromatic protons on the pyridine ring, and the protons of the acetohydrazide side chain.

  • ¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.

  • IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups, such as the N-H and C=O stretches of the hydrazide and the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Synthesis Protocol for this compound

The synthesis of this intermediate is a multi-step process that requires careful control of reaction conditions. The most common route begins with the nitration of a 2-amino-4-methylpyridine precursor.

Workflow for the Synthesis of the Intermediate

A 2-Amino-4-methylpyridine B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2-Amino-4-methyl-3-nitropyridine B->C D Diazotization & Halogenation (NaNO₂, HX, CuX) C->D Step 2 E 2-Chloro-4-methyl-3-nitropyridine D->E F Hydrazinolysis (Hydrazine Hydrate) E->F Step 3 G 2-Hydrazinyl-4-methyl-3-nitropyridine F->G H Acetylation (Acetic Anhydride or Acetyl Chloride) G->H Step 4 I This compound H->I

Caption: Multi-step synthesis of the title intermediate.

Step-by-Step Experimental Protocol:

Step 1: Nitration of 2-Amino-4-methylpyridine The nitration of the pyridine ring is a critical step, often achieved using a mixture of nitric and sulfuric acids.[3] The amino group directs the nitration to the 3- and 5-positions, and steric hindrance from the methyl group favors substitution at the 3-position.

  • To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 2-amino-4-methylpyridine while maintaining the temperature.

  • Slowly add a mixture of fuming nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product, 2-amino-4-methyl-3-nitropyridine.[4]

  • Filter the solid, wash with cold water, and dry.

Step 2: Conversion to 2-Chloro-4-methyl-3-nitropyridine The amino group is converted to a better leaving group (a halogen) via a Sandmeyer-type reaction.

  • Suspend 2-amino-4-methyl-3-nitropyridine in an aqueous solution of a hydrohalic acid (e.g., HCl).

  • Cool the suspension to 0 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Add the diazonium salt solution to a solution of the corresponding copper(I) halide (e.g., CuCl) to yield 2-chloro-4-methyl-3-nitropyridine.

Step 3: Formation of 2-Hydrazinyl-4-methyl-3-nitropyridine The chloro substituent is displaced by hydrazine in a nucleophilic aromatic substitution reaction.

  • Dissolve 2-chloro-4-methyl-3-nitropyridine in a suitable solvent like ethanol.

  • Add hydrazine hydrate to the solution and reflux the mixture for several hours.[5]

  • Cool the reaction mixture to allow the product, 2-hydrazinyl-4-methyl-3-nitropyridine, to crystallize.

  • Filter the product, wash with a cold solvent, and dry.

Step 4: Acetylation to Yield the Final Intermediate The terminal amino group of the hydrazine moiety is acetylated.

  • Suspend 2-hydrazinyl-4-methyl-3-nitropyridine in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add acetic anhydride or acetyl chloride slowly to the suspension.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • The product, this compound, can be isolated by filtration or after removal of the solvent and purification by recrystallization.

Application in the Synthesis of Pimobendan

This compound is a pivotal precursor in the synthesis of Pimobendan, a cardiotonic drug used in veterinary medicine to manage congestive heart failure in dogs.[6] The intermediate is used to construct the core pyridazinone structure of a key Pimobendan precursor.

Reaction Pathway to Pimobendan Precursor

A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B Step 1 C N-(3-Amino-4-methylpyridin-2-yl)acetohydrazide B->C D Reaction with Ketoacid Derivative (e.g., ethyl 2-methyl-4-oxo-4-(4-methoxyphenyl)butanoate) C->D Step 2 E Cyclization/Condensation D->E Intramolecular F Pimobendan Precursor (Benzimidazole-pyridazinone core) E->F

Caption: Conversion of the intermediate to the Pimobendan core.

Protocol for Synthesis of a Pimobendan Precursor:

Step 1: Reduction of the Nitro Group The nitro group is reduced to an amino group, which is essential for the subsequent cyclization step to form the benzimidazole ring system of Pimobendan.

  • Dissolve this compound in a solvent such as methanol or ethanol.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (4-5 bar) at a controlled temperature (e.g., 30 °C) until the reaction is complete.[5]

  • Filter off the catalyst to obtain a solution of N-(3-amino-4-methylpyridin-2-yl)acetohydrazide.

Step 2: Condensation and Cyclization The newly formed diamine functionality is reacted with a dicarbonyl compound, leading to the formation of the benzimidazole and pyridazinone rings of Pimobendan. The exact sequence can vary depending on the specific synthetic route.[7] In many established syntheses, the pyridazinone ring is formed first from a related precursor, followed by the benzimidazole ring formation.

A common strategy involves reacting the reduced intermediate (or a similar diamine precursor) with a substituted benzaldehyde derivative in the presence of an oxidizing agent or under conditions that promote cyclization to form the final benzimidazole ring of Pimobendan.[8]

ParameterConditionYield (%)Purity (%)
Hydrogenation Catalyst 10% Pd/C>95>98
Hydrogen Pressure 4-5 bar
Cyclization Conditions Varies (e.g., reflux in ethanol with a ketoacid)70-85>99 (after purification)

Safety, Handling, and Storage

As with any chemical synthesis, proper safety protocols are paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[9]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[11] Nitroaromatic compounds can be toxic, and hydrazide derivatives can be irritants.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents and sources of ignition.[10][11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a well-designed and highly effective intermediate in modern medicinal chemistry. Its synthesis, while requiring multiple steps, is logical and scalable. The strategic placement of its functional groups provides a reliable pathway for the construction of complex heterocyclic scaffolds, exemplified by its crucial role in the industrial production of Pimobendan. The protocols and data presented in this guide underscore its importance and provide a foundational framework for its application in pharmaceutical research and development.

References

  • Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(23), 8569. [Link]

  • Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

  • Aris, M., et al. (2011). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2900. [Link]

  • Ibrahim, M. A. A., et al. (2022). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1215–1221. [Link]

  • Zhang, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

  • Zheng, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • CN105968054A - Preparation of pimobendan key intermediate.
  • Various Authors. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • WO2011124638A1 - Pimobendan manufacturing process.
  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

  • Nishiwaki, N. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • Ochiai, E., & Arima, K. (1955). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 35, 75. [Link]

  • Zou, P., et al. (2019). PRACTICAL SYNTHESIS OF PIMOBENDAN. HETEROCYCLES, 98(5), 674. [Link]

  • El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]

  • Zhang, W., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Al-Ostath, R. A. A., et al. (2023). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Inukollu, S. R., et al. (2022). NOVEL SYNTHETIC METHOD FOR PIMOBENDANE. International Journal of Research and Analytical Reviews (IJRAR). [Link]

  • CN111518081A - Method for synthesizing pimobendan.
  • Singh, S., et al. (2024). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. PMC - PubMed Central. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(4), 2873–2885. [Link]

Sources

Application Notes and Protocols for N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide: A Novel Chemical Probe for Exploring Enzyme Function and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chemical Tool

In the landscape of chemical biology and drug discovery, the development of novel molecular probes is paramount to interrogating complex biological systems and identifying new therapeutic leads.[1] N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide emerges as a promising, yet under-explored, chemical entity. Its unique architecture, combining a nitropyridine scaffold with a reactive acetohydrazide moiety, suggests a multifaceted potential for assay development.

The nitropyridine group, an electron-withdrawing system, is a well-established pharmacophore found in a variety of bioactive molecules, contributing to mechanisms such as enzyme inhibition and antimicrobial activity.[2] The hydrazine functional group, on the other hand, is an electron-rich nucleophile. This duality makes it a versatile warhead for activity-based protein profiling (ABPP), capable of covalently targeting a broad range of electron-deficient species within enzyme active sites, including cofactors and transient catalytic intermediates.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a chemical probe. We will delve into the scientific rationale behind its design, provide detailed, field-tested protocols for its synthesis and use in screening assays, and offer insights into data analysis and interpretation.

Scientific Rationale: The Bimodal Reactivity of a Purpose-Built Probe

The power of this compound as a chemical probe lies in its bimodal reactivity, a concept rooted in the distinct chemical properties of its two core components: the nitropyridine ring and the hydrazide tail.

  • The Nitropyridine Head: The pyridine ring, substituted with a nitro group, is rendered electron-deficient. This makes it susceptible to nucleophilic attack and can play a role in binding within enzyme active sites through various non-covalent interactions. Furthermore, the nitroaromatic scaffold is a known feature in compounds with a wide array of biological effects, from anticancer to antimicrobial, suggesting that this "head" region could direct the molecule towards specific classes of biological targets.[5][6]

  • The Hydrazide Tail: In contrast, the hydrazide moiety is a potent nucleophile. This "tail" can react with electrophilic functional groups present in enzyme active sites. This is particularly relevant for enzymes that utilize electrophilic cofactors (e.g., pyridoxal phosphate, flavins) or that form transient electrophilic intermediates during their catalytic cycle. Hydrazine-based probes are known to be "mechanism-based," meaning their reactivity is often dependent on the functional state of the target enzyme.[4][7] This property is invaluable for identifying inhibitors that bind to the active, functional form of an enzyme.

The synergy between these two components makes this compound a compelling tool for both targeted and phenotypic screening campaigns.

Bimodal Reactivity Conceptual Diagram of Bimodal Reactivity Probe This compound Nitropyridine Nitropyridine Head (Target Recognition) Probe->Nitropyridine Binding & Specificity Hydrazide Hydrazide Tail (Covalent Modification) Probe->Hydrazide Reactivity Enzyme Enzyme Active Site Nitropyridine->Enzyme Non-covalent Interactions Cofactor Electrophilic Cofactor/ Intermediate Hydrazide->Cofactor Covalent Bond Formation

Caption: Bimodal reactivity of the probe.

Synthesis of this compound

The following is a proposed two-step synthesis for this compound, based on established reactions of related compounds. The starting material, 2-chloro-4-methyl-3-nitropyridine, can be synthesized from 2-amino-4-methylpyridine through a series of established transformations including nitration and Sandmeyer reaction.[8]

Synthesis_Workflow Proposed Synthesis Workflow cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Acetylation Start 2-chloro-4-methyl-3-nitropyridine Reagent1 Hydrazine Hydrate (Excess) Intermediate 2-hydrazinyl-4-methyl-3-nitropyridine Start->Intermediate Nucleophilic Aromatic Substitution Solvent1 Ethanol, Reflux Reagent2 Acetic Anhydride Product This compound Intermediate->Product N-Acetylation Solvent2 Pyridine (catalyst), DCM, 0°C to RT

Caption: Proposed two-step synthesis workflow.

Protocol 1: Synthesis of 2-hydrazinyl-4-methyl-3-nitropyridine (Intermediate)

This protocol is adapted from methods for the synthesis of 2-hydrazinopyridine derivatives from their corresponding 2-halopyridines.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% solution in water, 5.0 eq) dropwise at room temperature. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into ice-cold water. A yellow precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydrazinyl-4-methyl-3-nitropyridine. The product can be used in the next step without further purification if TLC shows a single major spot.

Protocol 2: Synthesis of this compound (Final Product)

This is a standard N-acetylation of a hydrazine.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend 2-hydrazinyl-4-methyl-3-nitropyridine (1.0 eq) in dichloromethane (DCM, 15 mL per gram).

  • Addition of Base: Add a catalytic amount of pyridine (0.1 eq).

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Application in Enzyme Inhibition Assays

The unique structure of this compound makes it an ideal candidate for screening against enzymes, particularly those with known or suspected electrophilic centers. A primary application is in high-throughput screening (HTS) to identify novel enzyme inhibitors.[11][12]

Protocol 3: High-Throughput Screening (HTS) for Enzyme Inhibitors

This protocol provides a general framework for screening the compound against a generic enzyme that produces a fluorescent signal upon substrate turnover. This can be adapted for various enzyme classes.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the target enzyme (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer.

    • Substrate Stock Solution: Prepare a concentrated stock of a fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation:

    • Using a liquid handler, dispense the compound into a 384-well assay plate to achieve a final concentration range (e.g., from 100 µM to 1 nM) in a fixed percentage of DMSO (e.g., 1%). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition and Pre-incubation:

    • Dilute the enzyme to a working concentration (e.g., 2X the final concentration) in assay buffer.

    • Add the diluted enzyme to the wells containing the compound.

    • Allow the enzyme and compound to pre-incubate for a set period (e.g., 30 minutes) at room temperature. This step is crucial for time-dependent or covalent inhibitors.

  • Initiation of Reaction and Signal Detection:

    • Dilute the substrate to a working concentration (e.g., 2X the final concentration, typically at or below the Km) in assay buffer.

    • Add the diluted substrate to all wells to initiate the enzymatic reaction.

    • Immediately begin reading the fluorescence signal at appropriate excitation and emission wavelengths using a plate reader in kinetic mode for a specified duration (e.g., 60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

    • Normalize the data to the controls (% inhibition).

    • Plot the % inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Screening Data

The following table represents realistic, albeit hypothetical, data from a primary screen and subsequent IC₅₀ determination, based on activities of similar pyridine-based compounds.[13]

ParameterValue
Primary Screen Concentration 10 µM
% Inhibition (at 10 µM) 85%
IC₅₀ 150 nM
Assay Type In vitro enzymatic assay
Enzyme Target Class Kinase (hypothetical)
Detection Method Fluorescence

Mechanism of Action (MoA) Studies

Once identified as a hit, understanding the mechanism of inhibition is a critical next step.[14] The potential for this compound to act as a covalent inhibitor warrants investigation.

Protocol 4: "Jump" Dilution Assay for Covalent Inhibition

This assay helps to distinguish between reversible and irreversible (covalent) inhibitors.

  • High Concentration Incubation: Incubate the target enzyme with a high concentration of the compound (e.g., 10-20 times the IC₅₀) for a defined period (e.g., 60 minutes). Also, prepare a control incubation with DMSO.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a solution containing the substrate at its Km concentration. This dilution reduces the concentration of the free inhibitor to well below its IC₅₀.

  • Activity Measurement: Immediately measure the enzyme activity over time.

  • Interpretation:

    • Reversible Inhibitor: If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, and enzyme activity will recover over time, approaching the rate of the DMSO control.

    • Irreversible/Covalent Inhibitor: If the inhibitor has formed a covalent bond, it will not dissociate, and the enzyme activity will remain suppressed even after dilution.

MoA_Workflow Mechanism of Action (MoA) Workflow cluster_0 Initial Screening cluster_1 MoA Characterization cluster_2 Further Studies HTS HTS Assay (Protocol 3) Hit Hit Identification (IC50 < 1 µM) HTS->Hit Data Analysis JumpDilution Jump Dilution Assay (Protocol 4) Hit->JumpDilution MoA Investigation Covalent Covalent Mechanism? JumpDilution->Covalent Interpret Results MassSpec Intact Protein MS/ LC-MS/MS Covalent->MassSpec Yes CellAssay Cell-based Assays (Target Engagement) Covalent->CellAssay No (Reversible) MassSpec->CellAssay Confirm Target

Caption: Workflow for hit validation and MoA studies.

Conclusion and Future Directions

This compound represents a chemical probe with significant potential, born from the rational combination of a target-orienting nitropyridine scaffold and a reactive hydrazide warhead. The protocols outlined in this document provide a robust framework for its synthesis and initial characterization as an enzyme inhibitor. The true power of this molecule will be realized through its application in diverse screening platforms. Future work should focus on screening this compound against large panels of enzymes, particularly those reliant on electrophilic cofactors, and in phenotypic screens to uncover novel biological activities. Confirmation of covalent modification via mass spectrometry and development of cell-based target engagement assays will be crucial steps in validating hits discovered with this versatile chemical tool.

References

  • Google Patents. (2020).
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]

  • Molecules. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. [Link]

  • PMC - PubMed Central. (n.d.). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. [Link]

  • Organic Syntheses. (n.d.). Palladium-Catalyzed Synthesis of 3-(2-Chlorophenyl)-[8][9][15]triazolo[4,3-a]pyridine. [Link]

  • Google Patents. (2017).
  • PubMed Central. (n.d.). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. [Link]

  • Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]

  • PubMed. (n.d.). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. [Link]

  • PMC - PubMed Central. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]

  • University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • PubMed. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • ResearchGate. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. [Link]

  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. [Link]

  • YouTube. (2024). Synthesis of 4-nitropyridine | Reactions of Pyridine | Heterocyclic Compounds | Pyridine-N-Oxide. [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. [Link]

  • PMC - PubMed Central. (2022). Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. [Link]

  • Royal Society of Chemistry. (n.d.). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. [Link]

Sources

Application Notes and Protocols for N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into a single molecular entity presents a promising avenue for the development of novel therapeutic agents. N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide is a compound of significant interest, integrating two key structural motifs: a nitropyridine core and an acetohydrazide side chain. The pyridine ring is a "privileged structural motif" in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety[1]. The introduction of a nitro group to the pyridine ring can modulate its electronic properties and offer specific interaction points with biological targets, while the hydrazide and its corresponding hydrazone derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3].

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to explore the multifaceted potential of this compound in medicinal chemistry. We will delve into its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, providing detailed protocols for its investigation.

Structural Features and Synthetic Considerations

This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 3-position, and an acetohydrazide group at the 2-position. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, making it a valuable scaffold for further chemical modifications[1].

The synthesis of this compound would likely involve the reaction of a suitable 2-halo-4-methyl-3-nitropyridine with acethydrazide, or the hydrazinolysis of a corresponding ester. The synthesis of the nitropyridine precursor itself can be achieved through nitration of 4-methylpyridine derivatives[4][5].

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the extensive literature on nitropyridines and hydrazides, we propose the following key areas of investigation for this compound:

Anticancer Activity

Rationale: Nitropyridine derivatives have been explored as potent anticancer agents[1]. For instance, certain nitropyridines have shown inhibitory activity against kinases involved in cancer cell proliferation and survival. The hydrazide moiety can also contribute to anticancer activity, with some hydrazone derivatives exhibiting significant cytotoxicity against various cancer cell lines.

Hypothesized Mechanism of Action: this compound could potentially act as a kinase inhibitor. The pyridine core could bind to the ATP-binding pocket of a kinase, while the nitro and acetohydrazide groups could form crucial hydrogen bonds and other interactions to stabilize the complex, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.

Experimental Workflow for Anticancer Activity Screening:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT/XTT) Cytotoxicity Assay (MTT/XTT) Compound Synthesis->Cytotoxicity Assay (MTT/XTT) Test Compound Select Cancer Cell Lines (e.g., MCF-7, HepG2, A549) Select Cancer Cell Lines (e.g., MCF-7, HepG2, A549) Cytotoxicity Assay (MTT/XTT)->Select Cancer Cell Lines (e.g., MCF-7, HepG2, A549) Determine IC50 Values Determine IC50 Values Cytotoxicity Assay (MTT/XTT)->Determine IC50 Values Kinase Inhibition Assay Kinase Inhibition Assay Determine IC50 Values->Kinase Inhibition Assay Active Compounds Identify Target Kinase(s) Identify Target Kinase(s) Kinase Inhibition Assay->Identify Target Kinase(s) Western Blot Analysis Western Blot Analysis Identify Target Kinase(s)->Western Blot Analysis Validate Target Inhibition Analyze Downstream Signaling Pathways Analyze Downstream Signaling Pathways Western Blot Analysis->Analyze Downstream Signaling Pathways G Compound Compound Broth Microdilution Assay Broth Microdilution Assay Compound->Broth Microdilution Assay Test against Bacterial & Fungal Strains Determine Minimum Inhibitory Concentration (MIC) Determine Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay->Determine Minimum Inhibitory Concentration (MIC) Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determine Minimum Inhibitory Concentration (MIC)->Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) Determine Minimum Inhibitory Concentration (MIC)->Mechanism of Action Studies (e.g., DNA Gyrase Inhibition)

Figure 2: Workflow for evaluating the antimicrobial properties.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Rationale: The structural features of this compound make it a candidate for inhibiting various enzymes. For example, some nitropyridine derivatives have been investigated as urease inhibitors.[1] Hydrazides are also known to interact with various enzymes.

Hypothesized Target and Mechanism: A potential target is urease, an enzyme implicated in infections by Helicobacter pylori. The compound could bind to the active site of urease, possibly through coordination with the nickel ions, thereby inhibiting its activity.

Protocol 3: Urease Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of Jack bean urease and a solution of urea (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Assay Procedure: In a 96-well plate, add the urease solution and different concentrations of this compound. Incubate for a pre-determined time.

  • Reaction Initiation: Add the urea solution to initiate the enzymatic reaction.

  • Ammonia Detection: The activity of urease is determined by measuring the amount of ammonia produced. This can be done using the Berthelot method, where ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol, which can be quantified spectrophotometrically at 625 nm.

  • Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ value. Thiourea can be used as a standard inhibitor.

Data Presentation

The following table summarizes the proposed applications and the rationale for investigating this compound.

Potential Application Rationale Key Experimental Assays Potential Molecular Target(s)
Anticancer Nitropyridine and hydrazide scaffolds are present in known anticancer agents.[1]MTT/XTT assay, Kinase inhibition assays, Western blottingProtein kinases, Topoisomerases
Antimicrobial Hydrazide-hydrazones are a well-established class of antimicrobial agents.[3]Broth microdilution (MIC), Agar diffusionDNA gyrase, Dihydrofolate reductase
Enzyme Inhibition Nitropyridine derivatives have shown potential as enzyme inhibitors, such as urease inhibitors.[1]Urease inhibition assayUrease, Carbonic anhydrase

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. The strategic combination of the nitropyridine and acetohydrazide moieties suggests a high potential for diverse biological activities. The protocols outlined in these application notes provide a solid foundation for initiating a comprehensive investigation into its therapeutic potential. Further studies should focus on derivatization of this core structure to establish structure-activity relationships (SAR) and optimize its potency and selectivity for specific biological targets.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central - NIH. [Link]

  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. NIH. [Link]

  • N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride. Pharmaffiliates. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Process for preparation of nitropyridine derivatives.
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PubMed Central - NIH. [Link]

Sources

Application Notes & Protocols: Determining the Appropriate Solvent for N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical first step in a vast array of chemical applications, from synthesis and purification to analysis and formulation. An improper solvent can lead to poor yields, failed reactions, or inaccurate analytical results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal solvent for experiments involving N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both qualitative and quantitative assessment, and offer guidance on interpreting the results for various laboratory applications.

Introduction: The Central Role of the Solvent

This compound is a molecule of interest due to its structural motifs, which are common in medicinal chemistry and materials science. It incorporates a nitropyridine ring, known for its unique electronic properties, and an acetohydrazide side chain, a versatile functional group for forming larger molecular assemblies.[1] The success of any experiment involving this compound—be it a synthetic modification, a purification step like recrystallization, or characterization via chromatography—is fundamentally dependent on its behavior in a liquid medium.

This document moves beyond a simple list of solvents. It provides the causal logic behind solvent selection, empowering the researcher to make informed, efficient, and scientifically sound decisions. We will follow a multi-step, logical workflow that begins with a structural analysis of the solute and culminates in application-specific solvent recommendations.

Scientific Foundation: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents that share similar intermolecular forces.[2] To make an educated prediction for this compound, we must first dissect its molecular structure.

Molecular Structure Analysis:

  • Nitropyridine Core: The pyridine ring is aromatic and polar. The strongly electron-withdrawing nitro group (-NO₂) significantly increases the polarity and provides potential hydrogen bond accepting sites (the oxygen atoms).

  • Methyl Group (-CH₃): This is a small, non-polar, hydrophobic group.

  • Acetohydrazide Side Chain (-NH-NH-C(=O)CH₃): This is a highly polar and functional group. It contains:

    • Two N-H protons, which are excellent hydrogen bond donors .

    • A carbonyl oxygen (C=O) and two nitrogen atoms, which are hydrogen bond acceptors .[3]

Predicted Solubility Profile: Given the abundance of polar functional groups and hydrogen bond donors/acceptors, this compound is predicted to be a polar molecule. Therefore, its solubility is expected to be:

  • High in polar protic solvents (e.g., water, methanol, ethanol) which can engage in hydrogen bonding.[4]

  • Good in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone) that have large dipole moments.

  • Poor to Insoluble in non-polar solvents (e.g., hexane, toluene, diethyl ether) which primarily interact through weaker van der Waals forces.

The interplay between these forces dictates the overall solubility. For instance, while the molecule has polar character, the aromatic ring and methyl group may limit its solubility in highly polar solvents like water compared to smaller, more functionalized molecules.

Systematic Solvent Selection Workflow

A systematic approach ensures that the chosen solvent is not just adequate, but optimal for the intended application. This workflow minimizes wasted material and time.

Solvent_Selection_Workflow A Step 1: Structural Analysis & Solubility Prediction B Step 2: Qualitative Screening (Go/No-Go Test) A->B E Insoluble B->E Discard Solvent F Soluble B->F C Step 3: Quantitative Analysis (Solubility Measurement) D Step 4: Application-Specific Solvent Selection C->D G Final Protocol D->G F->C Proceed with promising solvents

Caption: A logical workflow for systematic solvent determination.

Experimental Protocols

Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used. Similar compounds like 4-Methyl-3-nitropyridine are harmful if swallowed and cause skin and eye irritation.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Qualitative "Go/No-Go" Solubility Screening

Objective: To rapidly identify a range of potential solvents by visual inspection.

Materials:

  • This compound

  • Set of 1.5 mL vials or small test tubes

  • Vortex mixer

  • Selection of solvents covering a range of polarities (see Table 1).

Procedure:

  • Preparation: Label a series of vials, one for each solvent to be tested.

  • Aliquot Solute: Add approximately 1-2 mg of this compound to each vial. The key is to use a consistent amount that is easily visible.

  • Add Solvent: Add 0.5 mL of the first solvent to the corresponding vial.

  • Mix: Cap the vial securely and vortex for 30-60 seconds at room temperature.

  • Observe & Record: Visually inspect the vial against a contrasting background. Record the result using the criteria in Table 2.

  • Heating (Optional): If the compound is not soluble at room temperature, carefully warm the vial in a water bath (e.g., to 50 °C) to observe if solubility increases. Note any changes upon cooling (e.g., precipitation, indicating suitability for recrystallization).

  • Repeat: Repeat steps 3-6 for each solvent listed in Table 1.

Data Presentation:

Table 1: Suggested Solvents for Screening

Solvent Class Solvent Polarity Index Dielectric Constant Type
Non-Polar n-Hexane 0.1 1.9 Aprotic
Toluene 2.4 2.4 Aprotic
Intermediate Diethyl Ether 2.8 4.3 Aprotic
Dichloromethane 3.1 9.1 Aprotic
Ethyl Acetate 4.4 6.0 Aprotic
Polar Aprotic Acetone 5.1 21 Aprotic
Acetonitrile (ACN) 5.8 37.5 Aprotic
Dimethylformamide (DMF) 6.4 38 Aprotic
Dimethyl Sulfoxide (DMSO) 7.2 47 Aprotic
Polar Protic Ethanol (EtOH) 4.3 24.3 Protic
Methanol (MeOH) 5.1 32.6 Protic
Water 10.2 78.5 Protic

(Data compiled from various sources, including Chemistry LibreTexts)[6]

Table 2: Qualitative Solubility Scoring

Score Observation Interpretation
++ Soluble Clear solution, no visible solid particles.
+ Partially Soluble Some solid remains, but a significant portion has dissolved.

| - | Insoluble | The solid material appears unchanged. |

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility (e.g., in mg/mL or mol/L) of the compound in the most promising solvents identified in Protocol 1.

Materials:

  • This compound

  • Promising solvents (e.g., those scored as "++" or "+")

  • Scintillation vials with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm, ensure compatibility with solvent)

  • Pre-weighed glass vials for evaporation

Procedure:

  • Prepare Saturated Solution: Add an excess amount of this compound to a scintillation vial (e.g., 20-30 mg).

  • Add Solvent: Accurately pipette a known volume of solvent (e.g., 2.00 mL) into the vial.

  • Equilibrate: Cap the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Sample Collection: After equilibration, allow the vial to stand undisturbed for 1-2 hours for the excess solid to settle.

  • Filter: Carefully draw a known volume of the supernatant (e.g., 1.00 mL) into a syringe. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, labeled evaporation vial.

  • Evaporate Solvent: Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

  • Determine Mass: Once the vial is completely dry and has returned to room temperature, weigh it again on the analytical balance.

  • Calculate Solubility:

    • Mass of dissolved solid = (Final vial mass) - (Initial vial mass)

    • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of aliquot taken (mL)

  • Replicates: Perform the measurement in triplicate for each solvent to ensure reproducibility.

Data Interpretation and Application-Specific Recommendations

The results from the protocols above will guide the selection of a solvent for a specific task.

Table 3: Example Application-Based Solvent Selection

Application Desired Solubility Characteristics Likely Candidate Solvents Rationale
Chemical Reaction High solubility for all reactants at the reaction temperature. DMF, DMSO, Acetonitrile These polar aprotic solvents often provide good solubility for a wide range of reagents and are stable at elevated temperatures.[2]
Recrystallization High solubility at high temperature, low solubility at low temperature. Ethanol, Methanol, Water, or mixtures (e.g., Ethanol/Water) The compound should be fully soluble in the boiling solvent but precipitate upon cooling to allow for purification.[7]
Normal-Phase Chromatography Low solubility in the mobile phase. Hexane/Ethyl Acetate mixtures The compound should have a stronger affinity for the polar stationary phase (silica) than the non-polar mobile phase.
Reverse-Phase Chromatography (HPLC) Good solubility in the mobile phase. Acetonitrile/Water or Methanol/Water mixtures The compound must be soluble in the aqueous/organic mobile phase to be analyzed effectively.

| NMR Spectroscopy | High solubility and no interfering signals. | DMSO-d₆, CDCl₃ (if soluble) | Deuterated solvents are required. DMSO-d₆ is an excellent choice for highly polar compounds. |

Intermolecular_Forces cluster_solute This compound cluster_solvent Polar Protic Solvent (e.g., Methanol) Solute R-NH-NH-C=O Solvent CH₃-O-H Solute->Solvent H-Bond (Donor: N-H) Solvent->Solute H-Bond (Acceptor: C=O)

Caption: Hydrogen bonding between the solute and a polar protic solvent.

Conclusion

Determining the appropriate solvent for this compound is not a matter of guesswork but of systematic scientific inquiry. By combining theoretical predictions based on molecular structure with robust qualitative and quantitative experimental protocols, researchers can confidently select solvents that optimize experimental outcomes. This structured approach ensures efficiency, enhances reproducibility, and forms the foundation for successful research and development involving this and other complex organic molecules.

References
  • National Center for Biotechnology Information. TABLE 3-2, Physical and Chemical Properties of Hydrazines. Available at: [Link]

  • PubChem. 4-Nitropyridine N-oxide. Available at: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Royal Society of Chemistry. Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). Available at: [Link]

  • PubMed Central (PMC). Dissecting Solvent Effects on Hydrogen Bonding. Available at: [Link]

  • PubChem. 4-Methyl-3-nitropyridine. Available at: [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

  • Wikipedia. Hydrogen bond. Available at: [Link]

  • PubChem. N'-(N-methyl-4-piperidyl)acetohydrazide. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • ResearchGate. Solvent Effects on Hydrogen Bonds-A Theoretical Study. Available at: [Link]

  • Solubility of Things. Hydrazine. Available at: [Link]

  • PubChem. 2-Amino-4-methyl-3-nitropyridine. Available at: [Link]

  • University of Calgary. Solubility of Organic Compounds. Available at: [Link]

  • American Chemical Society. Solvent Selection. Available at: [Link]

  • ChemBK. 4-Pyridinamine, 3-nitro-. Available at: [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. Available at: [Link]

  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]

  • Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. Available at: [Link]

  • American Chemical Society. Solvent selection tool. Available at: [Link]

  • Organic Chemistry Portal. Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. Available at: [Link]

  • PubChem. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Available at: [Link]

  • Royal Society of Chemistry Publishing. Hydrogen bonding properties of non-polar solvents. Available at: [Link]

  • American Chemical Society. SOLVENTS | Green Chemistry Toolkit. Available at: [Link]

  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. Available at: [Link]

  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available at: [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available at: [Link]

  • Green Chemistry Initiative. Solvent and Reagent Selection Guide. Available at: [Link]

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]

  • PubChem. 4-acetyl-N-(4-methyl-3-oxopyrazin-2-yl)benzamide. Available at: [Link]

  • Pharmaffiliates. CAS No : 116418-99-6 | Product Name : 2-(Chloromethyl)-3-methyl-4-nitropyridine. Available at: [Link]

Sources

The Versatile Scaffold: N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine nucleus stands as a "privileged" scaffold, a testament to its prevalence in a multitude of FDA-approved drugs.[1][2] The electronic properties and hydrogen bonding capabilities of the nitrogen atom within the pyridine ring allow for diverse interactions with biological targets. When further functionalized, as in the case of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide , this core structure becomes a powerful tool for medicinal chemists. This acetohydrazide derivative combines the key features of a nitropyridine and a hydrazide, offering a unique convergence of reactivity and potential bioactivity.

The nitro group, an electron-withdrawing moiety, not only influences the electronic distribution of the pyridine ring but also serves as a versatile synthetic handle for further chemical transformations.[3][4] Simultaneously, the acetohydrazide functional group is a well-established precursor for the synthesis of a wide array of heterocyclic systems, including pyrazoles, triazoles, and oxadiazoles, many of which exhibit significant pharmacological properties.[5][6] This document serves as a comprehensive guide for researchers, providing detailed protocols and insights into the synthesis and application of this compound as a key intermediate in the development of novel bioactive molecules.

Strategic Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthetic strategy is designed to be robust and scalable, providing a reliable source of this key intermediate for downstream applications.

Synthetic_Pathway_Overall A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-3-nitropyridine A->B Nitration C 2-Chloro-4-methyl-3-nitropyridine B->C Sandmeyer Reaction D 2-Hydrazinyl-4-methyl-3-nitropyridine C->D Hydrazinolysis E This compound D->E Acetylation Step_1_Nitration reactant < 2-Amino-4-methylpyridine (1) > product < 2-Amino-4-methyl-3-nitropyridine (2) > reactant->product H₂SO₄, HNO₃

Caption: Nitration of 2-amino-4-methylpyridine.

Protocol 1.1: Synthesis of 2-Amino-4-methyl-3-nitropyridine (2) [7][8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 volumes relative to 2-amino-4-methylpyridine). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Substrate: Slowly add 2-amino-4-methylpyridine (1.0 eq) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes). Add this mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Isolation: The yellow precipitate of 2-amino-4-methyl-3-nitropyridine is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 1.2: Sandmeyer Reaction of 2-Amino-4-methyl-3-nitropyridine (2)

The amino group of 2-amino-4-methyl-3-nitropyridine is then converted to a chloro group via a Sandmeyer reaction.

Caption: Conversion of the amino group to a chloro group.

Protocol 1.2: Synthesis of 2-Chloro-4-methyl-3-nitropyridine (3) [1][9]

  • Diazotization: Suspend 2-amino-4-methyl-3-nitropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (4 volumes) and water (2 volumes). Cool the suspension to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 eq) in a minimal amount of water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (3 volumes). Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Reaction Progression: A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Isolation: Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-chloro-4-methyl-3-nitropyridine as a solid.

PART 2: Synthesis of this compound (5)

With the key chloro-substituted nitropyridine in hand, the next stage involves the introduction of the acetohydrazide moiety.

Step 2.1: Hydrazinolysis of 2-Chloro-4-methyl-3-nitropyridine (3)

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution. Reaction with hydrazine hydrate displaces the chloride to form the corresponding hydrazinylpyridine.

Caption: Formation of the hydrazinylpyridine intermediate.

Protocol 2.1: Synthesis of 2-Hydrazinyl-4-methyl-3-nitropyridine (4) [3][10]

  • Reaction Setup: Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in ethanol (10 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with water to induce crystallization.

  • Drying: Dry the resulting solid under vacuum to obtain 2-hydrazinyl-4-methyl-3-nitropyridine.

Step 2.2: Acetylation of 2-Hydrazinyl-4-methyl-3-nitropyridine (4)

The final step is the acetylation of the terminal nitrogen of the hydrazine group to yield the target acetohydrazide.

Step_4_Acetylation reactant < 2-Hydrazinyl-4-methyl-3-nitropyridine (4) > product < This compound (5) > reactant->product Acetic Anhydride or Acetyl Chloride Pyrazole_Synthesis A This compound C Pyrazole Derivative A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C Triazole_Synthesis A This compound B Thiosemicarbazide Intermediate A->B 1. CS₂/KOH 2. N₂H₄·H₂O C 1,2,4-Triazole-3-thione Derivative B->C Cyclization (e.g., NaOH)

Sources

laboratory synthesis of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide from 2-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory Synthesis of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide from 2-amino-4-methylpyridine

Introduction

This compound is a bespoke chemical entity with significant potential as a scaffold in medicinal chemistry and drug development. Its structure, featuring a nitro-activated pyridine ring coupled with an acetohydrazide moiety, presents multiple points for further functionalization, making it a valuable building block for the synthesis of more complex heterocyclic compounds. This document provides a comprehensive, in-depth guide for the multi-step synthesis of this target molecule, commencing from the readily available starting material, 2-amino-4-methylpyridine.

This guide is designed for researchers and scientists with a background in synthetic organic chemistry. It emphasizes not only the procedural steps but also the underlying chemical principles, strategic decisions, and safety considerations inherent in each stage of the synthesis. The protocol is structured to be self-validating, with clear guidance on reaction monitoring and product characterization.

Overall Synthetic Scheme

The synthesis is a four-step process that involves nitration, diazotization followed by chlorination, hydrazinolysis, and finally, acetylation.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Acetylation A 2-amino-4-methylpyridine B 2-amino-4-methyl-3-nitropyridine A->B HNO₃, H₂SO₄ C 2-chloro-4-methyl-3-nitropyridine B->C 1. NaNO₂, HCl 2. CuCl D 2-hydrazinyl-4-methyl-3-nitropyridine C->D N₂H₄·H₂O E This compound D->E (CH₃CO)₂O

Caption: Synthetic workflow for this compound.

Part 1: Mechanistic Insights and Strategic Considerations

Step 1: Regioselective Nitration of 2-amino-4-methylpyridine

The initial step is the electrophilic aromatic substitution (nitration) of 2-amino-4-methylpyridine. The directing effects of the substituents on the pyridine ring are crucial here. The amino group (-NH₂) at the C2 position is a powerful activating group and directs electrophiles to the ortho (C3) and para (C5) positions. However, in the strongly acidic conditions of the nitration mixture (H₂SO₄/HNO₃), the pyridine nitrogen and the exocyclic amino group are protonated. The resulting pyridinium species is highly deactivated towards electrophilic attack. The nitration proceeds on the small equilibrium concentration of the free base. The primary challenge in this step is achieving regioselectivity. Nitration can occur at both the C3 and C5 positions, leading to a mixture of 2-amino-4-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine.[1][2]

To favor the formation of the desired 3-nitro isomer, strict temperature control is paramount. Running the reaction at low temperatures (0-5 °C) helps to manage the exothermic nature of the nitration and can improve the regioselectivity. The 5-nitro isomer is often the major product in the nitration of 2-aminopyridine itself[3]; however, the presence of the methyl group at C4 may influence the isomeric ratio. Careful purification by column chromatography or fractional crystallization is essential to isolate the pure 3-nitro isomer.

Step 2: The Sandmeyer Reaction - From Amine to Chloride

To introduce the hydrazide group in the subsequent step via nucleophilic substitution, the amino group of 2-amino-4-methyl-3-nitropyridine must first be converted into a good leaving group. A Sandmeyer reaction is the classic and most effective method for this transformation. This process involves two key stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl), at low temperatures (0-5 °C) to form a diazonium salt. The temperature must be kept low to prevent the unstable diazonium salt from decomposing.

  • Chloride Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The CuCl catalyzes the replacement of the diazonium group (-N₂⁺) with a chloride ion, releasing nitrogen gas. This yields 2-chloro-4-methyl-3-nitropyridine.

This transformation is critical because the resulting 2-chloro group, activated by the adjacent nitro group and the ring nitrogen, is an excellent electrophilic site for the subsequent nucleophilic attack by hydrazine.

Step 3: Nucleophilic Aromatic Substitution with Hydrazine

The synthesis of 2-hydrazinyl-4-methyl-3-nitropyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the C3 position and the ring nitrogen make the C2 position, where the chloro group is attached, highly electron-deficient and thus susceptible to nucleophilic attack.

Hydrazine hydrate (N₂H₄·H₂O) serves as the nucleophile. The reaction is typically carried out in a protic solvent like ethanol or acetonitrile, which helps to solvate the ions and facilitate the reaction.[4] The reaction proceeds by the addition of the hydrazine to the C2 position, forming a Meisenheimer complex intermediate, followed by the elimination of the chloride ion to restore aromaticity.

Step 4: N-Acetylation of the Hydrazinyl Intermediate

The final step is the acetylation of the terminal amino group of the 2-hydrazinyl-4-methyl-3-nitropyridine. Acetic anhydride is an excellent and readily available acetylating agent for this purpose. The reaction is typically performed in a suitable solvent like acetic acid or pyridine at room temperature or with gentle heating. The more nucleophilic terminal nitrogen of the hydrazine moiety selectively attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of the desired this compound and acetic acid as a byproduct. Using a base like pyridine can help to neutralize the acetic acid formed and drive the reaction to completion.[5]

Part 2: Detailed Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • The Sandmeyer reaction involves the formation of an unstable diazonium salt and the evolution of nitrogen gas. Do not conduct the reaction in a sealed vessel.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-amino-4-methylpyridineReagent grade, 98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS grade, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS grade, 70%VWR
Sodium Nitrite (NaNO₂)ACS grade, ≥97%Sigma-Aldrich
Copper(I) Chloride (CuCl)Reagent grade, 97%Acros Organics
Hydrazine Hydrate (N₂H₄·H₂O)80% solutionSigma-Aldrich
Acetic Anhydride ((CH₃CO)₂O)Reagent grade, ≥98%J.T. Baker
Ethanol (EtOH)200 proof, absoluteDecon Labs
Dichloromethane (DCM)ACS gradeFisher Scientific
Ethyl Acetate (EtOAc)ACS gradeVWR
Sodium Bicarbonate (NaHCO₃)ACS gradeEMD Millipore
Sodium Sulfate (Na₂SO₄), anhydrousACS gradeFisher Scientific
Hydrochloric Acid (HCl), conc.ACS grade, 37%VWR
Silica Gel60 Å, 230-400 meshSorbent Technologies
Protocol 1: Synthesis of 2-amino-4-methyl-3-nitropyridine
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (50 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add 2-amino-4-methylpyridine (10.8 g, 0.1 mol) in small portions, ensuring the temperature does not rise above 10 °C.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid (7.5 mL, ~0.12 mol) to concentrated sulfuric acid (15 mL) in a separate beaker, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over 30-40 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A yellow precipitate will form.

  • Filter the crude product using a Büchner funnel, wash the solid with cold water (3 x 50 mL), and air-dry.

  • The crude product is a mixture of 3-nitro and 5-nitro isomers. Purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired 2-amino-4-methyl-3-nitropyridine isomer.

Protocol 2: Synthesis of 2-chloro-4-methyl-3-nitropyridine
  • In a 500 mL beaker, dissolve 2-amino-4-methyl-3-nitropyridine (7.65 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (3.8 g, 0.055 mol) in water (15 mL).

  • Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature below 5 °C. A yellow diazonium salt solution will form. Stir for an additional 20 minutes at 0-5 °C after the addition is complete.

  • In a separate 500 mL flask, dissolve copper(I) chloride (6.0 g, 0.06 mol) in concentrated hydrochloric acid (30 mL).

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with water (1 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-chloro-4-methyl-3-nitropyridine, which can be used in the next step without further purification or recrystallized from ethanol if necessary.

Protocol 3: Synthesis of 2-hydrazinyl-4-methyl-3-nitropyridine
  • In a 250 mL round-bottom flask, dissolve 2-chloro-4-methyl-3-nitropyridine (8.6 g, 0.05 mol) in ethanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrazine hydrate (80% solution, 4.7 mL, ~0.075 mol) dropwise to the solution with stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 20 hours.[4] A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum to obtain 2-hydrazinyl-4-methyl-3-nitropyridine as a yellow or orange solid.

Protocol 4: Synthesis of this compound
  • In a 100 mL round-bottom flask, suspend 2-hydrazinyl-4-methyl-3-nitropyridine (5.0 g, 0.027 mol) in acetic acid (25 mL).

  • Add acetic anhydride (3.8 mL, 0.04 mol) dropwise to the suspension with stirring.

  • Heat the reaction mixture to 50-60 °C and stir for 1 hour. The suspension should become a clear solution.

  • Monitor the reaction by TLC (e.g., 1:1 hexanes:ethyl acetate).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (150 mL).

  • A solid precipitate will form. Stir for 30 minutes.

  • Collect the product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Part 3: Data and Characterization

Summary of Reagents and Expected Yields
StepStarting MaterialM.W. ( g/mol )Amount (g)Moles (mol)ProductM.W. ( g/mol )Theoretical Yield (g)Expected Yield (%)
12-amino-4-methylpyridine108.1410.80.102-amino-4-methyl-3-nitropyridine153.1415.340-50
22-amino-4-methyl-3-nitropyridine153.147.650.052-chloro-4-methyl-3-nitropyridine172.588.675-85
32-chloro-4-methyl-3-nitropyridine172.588.60.052-hydrazinyl-4-methyl-3-nitropyridine168.168.485-95
42-hydrazinyl-4-methyl-3-nitropyridine168.165.00.027This compound210.185.780-90

Note: Expected yields are estimates and may vary based on experimental conditions and purification efficiency.

Characterization Data for the Final Product
  • Appearance: Pale yellow to white crystalline solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.2 (s, 1H, -NH-CO), ~9.5 (s, 1H, -NH-Py), 8.3 (d, 1H, Py-H), 7.1 (d, 1H, Py-H), 2.4 (s, 3H, -CH₃), 2.0 (s, 3H, -COCH₃). Note: Chemical shifts are predictive and should be confirmed experimentally.

  • IR (KBr, cm⁻¹): ~3300-3200 (N-H stretching), ~1680 (C=O, amide I), ~1580 & 1350 (N=O, nitro group).

  • Mass Spectrometry (ESI+): m/z = 211.08 [M+H]⁺.

References

  • Shawali, A. S., et al. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(1), 492-503. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Grozinger, K. G. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office, EP 1 064 265 B1. [Link]

  • Boruah, R. et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(15), 4475. [Link]

  • Filo. (2026). Nitration of 2 amino pyridine on ring structure. [Link]

  • DakineBay. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic procedure. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Overview of Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction, followed by a classical N-acetylation. The electron-withdrawing nitro group at the 3-position is critical as it activates the 2-position of the pyridine ring for nucleophilic attack by hydrazine.

Synthetic_Pathway cluster_0 Step 1: Hydrazinolysis (SNAr) cluster_1 Step 2: N-Acetylation SM 2-Chloro-4-methyl- 3-nitropyridine reagent1 + Hydrazine Hydrate (Solvent, Heat) INT 2-Hydrazinyl-4-methyl- 3-nitropyridine INT2 2-Hydrazinyl-4-methyl- 3-nitropyridine reagent2 + Acetylating Agent (e.g., Acetic Anhydride) FP N-(4-Methyl-3-nitropyridin-2-yl) acetohydrazide

Fig 1. General two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis? The most common and commercially accessible starting material is 2-chloro-4-methyl-3-nitropyridine. The chlorine atom at the 2-position serves as a good leaving group in the initial SNAr reaction, facilitated by the activating nitro group.[1]

Q2: What kind of yields can I realistically expect? For Step 1 (hydrazinolysis), yields can be quite high, often exceeding 90-95% under optimized conditions.[2] For Step 2 (acetylation), yields are typically in the range of 65-85%, depending on the purity of the intermediate and the chosen acetylating agent. Overall yields for the two-step process generally fall within the 60-80% range.

Q3: What are the most critical parameters to control for maximizing yield? There are three primary parameters:

  • Temperature Control: Particularly in the first step, temperature management is crucial. While heating is required to drive the reaction, excessive temperatures can lead to side reactions and decomposition.

  • Stoichiometry: The molar ratio of reactants is key in both steps. An excess of hydrazine hydrate in Step 1 ensures complete conversion of the starting material[2], while controlled addition of the acetylating agent in Step 2 prevents the formation of di-acetylated byproducts.

  • Purity of Reagents: Using high-purity 2-chloro-4-methyl-3-nitropyridine and anhydrous solvents (where applicable) is essential to prevent side reactions and simplify purification.

Q4: What are the most likely impurities or side products? The most common impurities include unreacted starting materials, di-acetylated product in Step 2, and potential products from reactions involving the nitro group under harsh reductive conditions (though this is less common).

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Yield in Step 1 (Formation of 2-Hydrazinyl-4-methyl-3-nitropyridine)

Q: My reaction has stalled, or the yield of the hydrazine intermediate is very low. What went wrong?

A: This issue commonly traces back to one of four areas: reagent quality, reaction conditions, stoichiometry, or work-up procedure.

  • Cause A: Inactive Starting Material or Reagents

    • Explanation: The starting 2-chloro-4-methyl-3-nitropyridine may be of low purity. Additionally, using a low concentration of hydrazine hydrate can introduce excess water, which may affect the solubility of the starting material in certain solvents.[2]

    • Solution:

      • Verify the purity of your 2-chloro-4-methyl-3-nitropyridine via NMR or melting point analysis.

      • Use a concentrated form of hydrazine hydrate (e.g., 80% or higher).

      • Ensure your solvent (e.g., ethanol, acetonitrile, or N,N-dimethylpropanolamine) is of an appropriate grade.[2][3]

  • Cause B: Sub-optimal Reaction Temperature

    • Explanation: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can cause decomposition of the nitro-compound or the hydrazine.

    • Solution: The reaction is typically performed under reflux.[2] Depending on the solvent, this can range from ~80°C (ethanol) to 130°C (N,N-dimethylpropanolamine).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.

  • Cause C: Incorrect Stoichiometry

    • Explanation: While the theoretical molar ratio of the chloro-pyridine to hydrazine hydrate is 1:1, using a slight excess of hydrazine hydrate ensures the reaction goes to completion. However, a large excess can complicate the work-up and product isolation.

    • Solution: A molar ratio of 1:1.5 to 1:1.8 (2-chloro-4-methyl-3-nitropyridine to hydrazine hydrate) is recommended to drive the reaction to completion without introducing significant recovery challenges.[2]

  • Cause D: Inefficient Product Isolation

    • Explanation: The 2-hydrazinyl intermediate is a solid that should precipitate upon cooling. If the product remains in the mother liquor, your isolated yield will be low.

    • Solution: After the reaction is complete, cool the mixture slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization. If the product is highly soluble in your reaction solvent, you may need to reduce the solvent volume by rotary evaporation before cooling. Washing the filtered solid with cold water or a non-polar solvent like diethyl ether can help remove residual impurities.

Issue 2: Low Yield or Complex Mixture in Step 2 (N-Acetylation)

Q: I've successfully made the hydrazine intermediate, but the acetylation step is giving me a low yield or multiple products. How can I fix this?

A: This is a common challenge often related to the choice of acetylating agent, reaction control, or stability of the hydrazine intermediate.

  • Cause A: Inappropriate Acetylating Agent or Conditions

    • Explanation: The reactivity of acetylating agents varies. Acetyl chloride is highly reactive and can lead to vigorous reactions and potential side products if not controlled. Acetic anhydride is generally more manageable. The reaction often requires gentle heating to proceed to completion.

    • Solution:

      • Acetic Anhydride: This is often the preferred reagent. Use it as both the reagent and solvent, or with a co-solvent like glacial acetic acid. Gentle reflux for a few hours is typically sufficient.[4]

      • Acetyl Chloride: If using acetyl chloride, the reaction should be run at a low temperature (e.g., 0°C) and a base (like pyridine or triethylamine) must be added to neutralize the HCl byproduct, which would otherwise form a salt with the hydrazine and halt the reaction.

  • Cause B: Formation of Di-acetylated Byproduct

    • Explanation: The hydrazine group has two nitrogen atoms (-NH-NH2) that can potentially be acetylated. The terminal NH2 group is more nucleophilic and reacts first. However, under harsh conditions or with a large excess of the acetylating agent, the second nitrogen can also be acetylated, leading to an unwanted byproduct.

    • Solution: Use a controlled amount of the acetylating agent (e.g., 1.0 to 1.2 molar equivalents). Add the acetylating agent slowly to the solution of the hydrazine intermediate to avoid localized areas of high concentration. Monitor the reaction by TLC to stop it once the starting material is consumed.

  • Cause C: Degradation of the Hydrazine Intermediate

    • Explanation: Hydrazine derivatives can be sensitive to air and light over long periods. If the intermediate was stored for a long time or improperly, it may have degraded, leading to a lower yield of the desired product.

    • Solution: It is best to use the 2-hydrazinyl-4-methyl-3-nitropyridine intermediate as soon as possible after it is synthesized and dried. If storage is necessary, keep it in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield or Impure Product step_check Which step is problematic? start->step_check step1_causes Step 1: Hydrazinolysis step_check->step1_causes Step 1 step2_causes Step 2: Acetylation step_check->step2_causes Step 2 s1_cause1 Check Purity of 2-chloro-4-methyl-3-nitropyridine step1_causes->s1_cause1 s1_cause2 Optimize Temperature (Reflux, monitor by TLC) step1_causes->s1_cause2 s1_cause3 Adjust Stoichiometry (1:1.5 to 1:1.8 ratio of SM:Hydrazine Hydrate) step1_causes->s1_cause3 s1_cause4 Improve Work-up (Cool slowly, ice bath) step1_causes->s1_cause4 s2_cause1 Review Acetylating Agent (Use Acetic Anhydride or Acetyl Chloride with base) step2_causes->s2_cause1 s2_cause2 Control Stoichiometry (Use 1.0-1.2 eq. Acylating Agent) step2_causes->s2_cause2 s2_cause3 Check Purity of Hydrazine Intermediate (Use promptly) step2_causes->s2_cause3 s2_cause4 Improve Purification (Recrystallization, try different solvents) step2_causes->s2_cause4

Fig 2. Decision workflow for troubleshooting synthesis issues.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinyl-4-methyl-3-nitropyridine (Intermediate)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methyl-3-nitropyridine (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as ethanol or acetonitrile (approx. 10 mL per gram of starting material).

  • Hydrazine Addition: To the stirred suspension, add hydrazine hydrate (80% solution, 1.5 eq) dropwise at room temperature.[3]

  • Reaction: Heat the mixture to reflux (typically 80-85°C for ethanol) and maintain for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30-60 minutes to promote crystallization of the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water, followed by a cold, non-polar solvent (like diethyl ether) to remove residual impurities.

  • Drying: Dry the bright yellow solid under vacuum to obtain the 2-hydrazinyl-4-methyl-3-nitropyridine intermediate. The product should be used promptly in the next step.

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: In a round-bottom flask with a reflux condenser, suspend the dried 2-hydrazinyl-4-methyl-3-nitropyridine (1.0 eq) in acetic anhydride (5-10 mL per gram of starting material).

  • Reaction: Heat the mixture to a gentle reflux (around 120-130°C) for 1-2 hours. The solid should dissolve as the reaction progresses. Monitor for the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water while stirring vigorously. This will quench the excess acetic anhydride and precipitate the product.

  • Isolation: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water to remove any acetic acid. A final wash with a small amount of cold ethanol can aid in drying.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The crude product can be purified by recrystallization. Ethanol or an ethanol/water mixture is often a suitable solvent system.

  • Procedure: Dissolve the crude solid in a minimum amount of boiling ethanol. If the product is very soluble, add hot water dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary Table

ParameterStep 1: HydrazinolysisStep 2: Acetylation
Key Reagents 2-Chloro-4-methyl-3-nitropyridine, Hydrazine Hydrate2-Hydrazinyl-4-methyl-3-nitropyridine, Acetic Anhydride
Solvent Ethanol, Acetonitrile, or N,N-dimethylpropanolamine[2]Acetic Anhydride (as reagent and solvent)
Temperature Reflux (80-130°C, solvent-dependent)Reflux (~120-130°C)
Stoichiometry SM:Hydrazine = 1:1.5[3]Intermediate:Acetic Anhydride = 1:excess (as solvent)
Typical Yield >90%[2]65-85%
Typical Purity >95% (after washing)>98% (after recrystallization)

References

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. (n.d.). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PMC. (n.d.). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]

  • Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

Sources

purification techniques for crude N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.

Introduction: Understanding the Molecule

This compound is a substituted pyridine derivative. Its purification is influenced by several key structural features:

  • The Pyridine Ring: The basic nitrogen atom in the pyridine ring can interact with acidic media, including standard silica gel, potentially leading to peak tailing during chromatography.[1][2]

  • The Nitro Group: This strong electron-withdrawing group significantly increases the compound's polarity.

  • The Acetohydrazide Moiety: This group contains both hydrogen bond donors (N-H) and acceptors (C=O), which dictates its solubility in various solvents and its retention characteristics in chromatography.

Successful purification hinges on exploiting these features to separate the target compound from common impurities, such as unreacted starting materials (e.g., 2-chloro-4-methyl-3-nitropyridine), hydrazine, or hydrolysis byproducts.

Purification Strategy Workflow

The first step in any purification is to assess the crude material. A quick analytical TLC or ¹H NMR can guide your choice of technique. The following workflow provides a general decision-making framework.

PurificationWorkflow start Crude Product Analysis (TLC, ¹H NMR) decision1 Is the major spot >90% pure? Are impurities non-polar? start->decision1 recrystallization Recrystallization (High yield, high purity) decision1->recrystallization Yes chromatography Flash Column Chromatography (Complex mixtures, polar impurities) decision1->chromatography No final_product Pure Product (Verify by NMR, LC-MS, mp) recrystallization->final_product decision2 Are impurities acidic or basic? chromatography->decision2 If recovery is low chromatography->final_product extraction Acid-Base Extraction (For specific impurity removal) decision2->extraction Yes decision2->final_product No extraction->chromatography Re-purify

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem 1: My product oils out or forms a sticky solid during recrystallization.

  • Probable Cause: The solvent system is not optimal. The compound may be too soluble even at low temperatures, or it is crashing out of solution too quickly, preventing the formation of a crystal lattice. This is a common issue with compounds that have multiple hydrogen bonding sites.

  • Solution:

    • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[3][4] For a polar molecule like this, consider polar protic solvents like ethanol or isopropanol, or mixtures like ethyl acetate/heptane.

    • Employ a Two-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., hexanes, heptane, or water) dropwise at an elevated temperature until the solution becomes faintly cloudy.[5] Allow it to cool slowly.

    • Control the Cooling Rate: Do not place the hot solution directly into an ice bath. Slow cooling is critical for forming pure crystals. Let the flask cool to room temperature first, then move it to a refrigerator, and finally to a freezer if necessary.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Problem 2: During column chromatography on silica gel, my compound shows significant peak tailing and I have low recovery.

  • Probable Cause: The basic pyridine nitrogen is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This ionic interaction is stronger than standard adsorption, causing the compound to elute slowly and asymmetrically.[1][2]

  • Solution:

    • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your mobile phase (e.g., ethyl acetate/hexane) will neutralize the acidic sites on the silica. The modifier molecules will bind to the silanol groups, allowing your basic compound to elute more symmetrically.[2]

    • Use a Deactivated Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel. Alumina has fewer strongly acidic sites and is often a better choice for purifying basic compounds.[6]

    • Switch to Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography may be an effective alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

Problem 3: The purified product is still yellow, but the NMR looks clean.

  • Probable Cause: The yellow color may be due to a persistent, highly conjugated impurity that is present in trace amounts below the detection limit of routine ¹H NMR. Nitropyridine compounds themselves can sometimes be off-white to yellow, but a strong color often indicates an impurity.[7]

  • Solution:

    • Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). The charcoal will adsorb colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal before allowing the solution to cool.

    • Re-crystallize a Second Time: A second recrystallization from a different solvent system can often remove impurities that co-crystallized in the first attempt.

    • Higher Resolution Analytics: Use a more sensitive analytical technique like HPLC or LC-MS to identify the impurity. This can help you devise a more targeted purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for flash column chromatography?

A: Based on the polarity of the nitro and hydrazide groups, a good starting point is a mixture of a non-polar and a polar solvent. Begin with a 30-50% ethyl acetate in hexanes/heptane system. Monitor the elution by TLC to adjust the polarity for optimal separation (Rf value between 0.2-0.4). Remember to add 0.5% triethylamine to your mobile phase to prevent peak tailing.[8]

Q2: How can I choose the best solvent for recrystallization without extensive trial and error?

A: A systematic approach is best. Use small test tubes with a few milligrams of your crude product in each. Add about 0.5 mL of a different solvent to each tube. Observe the solubility at room temperature and then upon heating. The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.[3][4]

SolventBoiling Point (°C)PolarityExpected Behavior for this compound
Water 100HighLikely insoluble, potential for hydrolysis if heated for extended periods.
Ethanol 78HighLikely soluble when hot, good candidate.
Isopropanol 82HighSimilar to ethanol, good candidate.
Ethyl Acetate 77MediumGood "good" solvent. May require an anti-solvent like heptane.
Acetone 56MediumLikely too good a solvent (soluble at room temp).
Dichloromethane 40MediumLikely too good a solvent. Low boiling point makes it less ideal.
Toluene 111LowMay be a good "good" solvent for a two-solvent system.[9]
Hexane/Heptane 69 / 98Very LowInsoluble. Excellent as an "anti-solvent".

Q3: Can I use an acid-base extraction to purify my compound?

A: It's possible but can be risky. The hydrazide moiety can be acid-sensitive and may hydrolyze under strong acidic conditions.[6] While the pyridine nitrogen is basic, protonating it to extract into an aqueous acid layer might lead to product degradation. This technique is better suited for removing a specific acidic or basic impurity from the crude mixture rather than purifying the main product itself.

Q4: How do I confirm the purity of my final product?

A: A combination of techniques is essential for confirming purity.

  • ¹H and ¹³C NMR: This will confirm the structure and identify any organic impurities. Compare your spectra to reference data if available. Pay attention to the integration of peaks.[10][11]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both a retention time and a mass-to-charge ratio, confirming the molecular weight and giving a sensitive measure of purity (e.g., >98% by UV trace).

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Detailed Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate in a fume hood.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 30% Ethyl Acetate / 70% Heptane + 0.5% Triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder using a rotary evaporator. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.

  • TLC Monitoring: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.

ChromatographyTroubleshooting start Problem: Peak Tailing & Low Recovery cause Cause: Basic pyridine interacts with acidic silica gel start->cause solution1 Option 1: Add Competing Base (e.g., 0.5% Triethylamine) to mobile phase cause->solution1 solution2 Option 2: Change Stationary Phase (e.g., Neutral Alumina) cause->solution2 solution3 Option 3: Use Reversed-Phase (C18) Chromatography cause->solution3 result Result: Symmetrical Peaks & Improved Recovery solution1->result solution2->result solution3->result

Caption: Troubleshooting workflow for chromatography issues.

References

Sources

minimizing side-product formation in N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side-product formation and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of the chemical transformations involved.

Introduction to the Reactivity of this compound

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic systems. Its reactivity is governed by three primary functional domains: the acetohydrazide moiety, the nitropyridine ring, and the interplay between them. Understanding the characteristic reactions of each is paramount to predicting and mitigating the formation of unwanted side-products.

  • The Acetohydrazide Group: This functional group is a potent nucleophile and a precursor to various heterocyclic rings through cyclocondensation reactions. However, it is also susceptible to hydrolysis under both acidic and basic conditions.

  • The Nitropyridine Ring: The strongly electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions, and the nitro group itself can sometimes be displaced.[1][2]

  • Synergistic Reactivity: The proximity of the acetohydrazide and the nitropyridine ring can lead to unique intramolecular reactions and complex degradation pathways, especially under thermal or pH stress.

This guide will dissect the common challenges encountered during reactions with this compound and provide actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and I have a significant amount of unreacted starting material. What are the likely causes?

A1: Incomplete reactions are often due to insufficient activation of the electrophile, suboptimal reaction temperature, or poor solubility of your starting material. For cyclocondensation reactions, ensure your catalyst (if any) is active and used in the correct stoichiometric amount. Gradually increasing the reaction temperature while monitoring with Thin Layer Chromatography (TLC) can help drive the reaction to completion. Consider exploring different solvent systems to improve solubility.

Q2: I am observing a new, persistent spot on my TLC that is neither my starting material nor my desired product. What could it be?

A2: A common impurity is the hydrazone intermediate, resulting from the initial condensation of the acetohydrazide with your reaction partner (e.g., an aldehyde or ketone) without subsequent cyclization.[3] Another possibility is a hydrolysis product, 2-hydrazinyl-4-methyl-3-nitropyridine, especially if your reaction conditions are strongly acidic or basic.

Q3: How can I effectively remove unreacted this compound from my crude product?

A3: Due to the basic nature of the hydrazide moiety, a simple acid wash during workup can often be effective. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated acetohydrazide will partition into the aqueous layer. Be mindful that your product's stability to acidic conditions should be confirmed beforehand.

Q4: My final product has a yellowish tint, even after purification. What could be the cause?

A4: The yellowish color is often indicative of residual nitropyridine-containing impurities. These can be highly colored and persist in small quantities. Recrystallization from a suitable solvent system is often the most effective method for removing such colored impurities. If recrystallization is not feasible, column chromatography with a carefully selected eluent system may be necessary.

Troubleshooting Guides

Problem 1: Formation of Hydrolysis Side-Products

Observed Issue: Presence of a significant amount of 2-hydrazinyl-4-methyl-3-nitropyridine and/or 4-methyl-3-nitropyridin-2-amine in the crude reaction mixture, confirmed by LC-MS or NMR.

Causality: The acetohydrazide functional group is susceptible to hydrolysis, particularly under harsh pH conditions. The amide bond can be cleaved by both acid and base catalysis, leading to the formation of 2-hydrazinyl-4-methyl-3-nitropyridine and acetic acid. Further degradation under certain reductive conditions could lead to the corresponding amine.

Mitigation Strategies:

  • pH Control: Maintain the reaction pH as close to neutral as possible, unless acidic or basic conditions are required for the desired transformation. If pH extremes are necessary, consider minimizing reaction time and temperature.

  • Anhydrous Conditions: For reactions that do not require an aqueous medium, ensure all solvents and reagents are thoroughly dried. Trace amounts of water can be sufficient to cause significant hydrolysis over long reaction times.

  • Temperature Management: Avoid excessive heating, as this can accelerate the rate of hydrolysis.

Experimental Protocol: Monitoring and Minimizing Hydrolysis

  • Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents.

  • pH Monitoring: If the reaction is performed in a protic solvent, periodically check the pH of the reaction mixture using pH indicator strips suitable for organic solvents.

  • Reaction Monitoring: Monitor the progress of the reaction closely by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially hydrolytic conditions.

  • Workup: Quench the reaction with a neutral or buffered aqueous solution. Avoid strong acid or base washes if your product is sensitive to hydrolysis.

Problem 2: Unwanted Cyclocondensation and Heterocyclic Side-Products

Observed Issue: Formation of unexpected heterocyclic side-products such as triazoles, oxadiazoles, or pyridazines.

Causality: this compound is a precursor for various cyclocondensation reactions. The formation of undesired heterocycles can occur due to:

  • Reaction with Impurities: Trace impurities in starting materials or solvents (e.g., dicarbonyl compounds) can react with the acetohydrazide to form side-products.

  • Alternative Cyclization Pathways: Depending on the reaction conditions (e.g., temperature, catalyst), the acetohydrazide can undergo different modes of cyclization. For example, in the presence of carbon disulfide, it can form oxadiazole or thiadiazole derivatives.[4][5]

  • Dimerization: Under certain oxidative conditions, dimerization of the hydrazide moiety can occur.

Mitigation Strategies:

  • Purity of Reagents: Use highly pure starting materials and solvents. If necessary, purify reagents before use.

  • Control of Stoichiometry: Ensure precise stoichiometry of all reactants to favor the desired reaction pathway.

  • Temperature and Catalyst Optimization: Carefully control the reaction temperature and choose a selective catalyst to direct the reaction towards the desired product. A temperature gradient study can help identify the optimal conditions.

  • Specific Reagent Choice: When synthesizing a specific heterocycle, use reagents that are known to favor that particular cyclization pathway. For example, for the synthesis of 1,2,4-triazoles, reacting the acetohydrazide with an appropriate orthoester or imidate is a common strategy.[6][7]

Experimental Protocol: Selective Synthesis of a 1,2,4-Triazole Derivative

  • Reactant Preparation: A mixture of this compound (1 equivalent) and triethyl orthoformate (3-5 equivalents) in ethanol is prepared.

  • Catalyst Addition: A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) is added.

  • Reaction Conditions: The mixture is heated to reflux and monitored by TLC.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to isolate the desired triazole product.

Problem 3: Nucleophilic Aromatic Substitution (SNAr) Side-Products

Observed Issue: Formation of side-products where the nitro group or another substituent on the pyridine ring has been displaced by a nucleophile.

Causality: The electron-withdrawing nitro group at the 3-position of the pyridine ring, along with the nitrogen atom in the ring, activates the ring for nucleophilic aromatic substitution. Nucleophiles present in the reaction mixture (including the solvent, if it is nucleophilic) can attack the electron-deficient ring, leading to the displacement of the nitro group or other leaving groups.[1]

Mitigation Strategies:

  • Choice of Solvent: Use non-nucleophilic solvents (e.g., toluene, dioxane, DMF) whenever possible. Avoid using nucleophilic solvents like alcohols if SNAr is a concern, unless they are intended reactants.

  • Control of Nucleophiles: Carefully consider all reagents in the reaction mixture. If strong nucleophiles are present, ensure they are intended for the desired reaction and that reaction conditions are optimized to favor the desired transformation over SNAr.

  • Temperature Control: SNAr reactions are often accelerated by heat. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize this side reaction.

Data Presentation

Table 1: Common Side-Products and Their Identification

Side-Product NameChemical StructureCommon Method of DetectionKey Diagnostic Signal
2-hydrazinyl-4-methyl-3-nitropyridineC₆H₇N₄O₂LC-MS, NMRAppearance of a singlet for the hydrazine protons (NHNH₂) in ¹H NMR.
4-methyl-3-nitropyridin-2-amineC₆H₇N₃O₂LC-MS, NMRDisappearance of the acetyl group signals in NMR.
Hydrazone IntermediateVaries depending on reactantLC-MS, NMRPresence of a C=N bond signal in ¹³C NMR and a characteristic imine proton signal in ¹H NMR.
1,2,4-Triazole DerivativeVaries depending on reactantLC-MS, NMR, IRAppearance of a characteristic triazole ring proton signal in ¹H NMR.
SNAr ProductVaries depending on nucleophileLC-MS, NMRAbsence of the nitro group signal in NMR and mass spectrum, and presence of signals corresponding to the new substituent.

Visualizations

Diagram 1: Key Reaction Pathways of this compound

G main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis cyclization Cyclocondensation (e.g., with R-CHO) main->cyclization snar SNAr (Nucleophilic Attack) main->snar p1 2-Hydrazinyl-4-methyl- 3-nitropyridine hydrolysis->p1 p2 Hydrazone Intermediate cyclization->p2 p4 Ring-Substituted Product snar->p4 p3 Heterocyclic Product (e.g., Triazole) p2->p3

Caption: Major reaction pathways for the title compound.

Diagram 2: Troubleshooting Workflow for Unexpected Side-Products

G start Unexpected Side-Product Detected (TLC, LC-MS) q1 Characterize Side-Product (MS, NMR) start->q1 a1_hydrolysis Hydrolysis Product Identified q1->a1_hydrolysis Hydrolysis? a2_cyclization Unexpected Heterocycle or Intermediate Identified q1->a2_cyclization Cyclization? a3_snar SNAr Product Identified q1->a3_snar SNAr? s1_hydrolysis Control pH Use Anhydrous Conditions Lower Temperature a1_hydrolysis->s1_hydrolysis end Optimized Reaction s1_hydrolysis->end s2_cyclization Check Reagent Purity Optimize Stoichiometry Screen Catalysts/Temp. a2_cyclization->s2_cyclization s2_cyclization->end s3_snar Use Non-nucleophilic Solvent Control Nucleophile Conc. Lower Temperature a3_snar->s3_snar s3_snar->end

Caption: A logical workflow for troubleshooting side-product formation.

References

  • El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279–1286. [Link]

  • Gulevskaya, A. V., & Pozharskii, A. F. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5673. [Link]

  • Fayed, E. K., et al. (2020). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 25(15), 3343. [Link]

  • Patel, R. P., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(4), 314-347. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Reactions of Carbon Disulfide with N-Nucleophiles. Current Organic Synthesis, 15(5), 626-657. [Link]

  • Geronikaki, A., et al. (2008). Synthesis and biological evaluation of a series of new 2-thiazolyl- N-substituted-acetamides. European Journal of Medicinal Chemistry, 43(3), 549-556.
  • World Intellectual Property Organization. (2010).
  • Sarotti, A. M. (2020). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 58(8), 716-742. [Link]

  • Mohamed, M. S., et al. (2015). Synthesis and biological evaluation of novel pyridine, thiazole and thiophene derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 133-141.
  • Zhang, M., et al. (2018). Three‐component reaction of N‐tosylhydrazones, carbon disulfide and amines. Advanced Synthesis & Catalysis, 360(16), 3079-3083. [Link]

  • Povarov, L. S. (1967). The reactions of enamines with Schiff bases. Russian Chemical Reviews, 36(9), 656-670.
  • U.S. Patent No. 4,952,697. (1990).
  • Naga Raju, M., et al. (2011). (R)-(+)-2-{[(3-Methyl-4-nitropyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2190. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • Dash, A. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888223. [Link]

  • Krivokolysko, S. G., et al. (2021). Pseudo Four-Component Cyclocondensation of N-Alkylpiperidin-4-ones, Malononitrile, and Acetone. Chemistry of Heterocyclic Compounds, 57(6), 567-569.
  • Banert, K., et al. (2014). Possible mechanism of hydrolysis of aziridine 4. Arkivoc, 2014(5), 1-13.
  • Hossain, M. A., et al. (2019). Isolation and characterization of a potential process related impurity of phenazopyridine HCl by preparative HPLC followed by MS–MS and 2D-NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-51.
  • Bakke, J. M., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 22(15), 6042-6046. [Link]

  • Chinese Patent No. CN106588758B. (2019).
  • Bräse, S., et al. (2012). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897. [Link]

  • Frontiers Media. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • IOSR Journals. (2017). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. [Link]

  • Dash, A. C., & Dash, N. (1993). kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (8), 1279-1284. [Link]

  • Krackov, M. H. (1967). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (Doctoral dissertation, Iowa State University). [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. [Link]

  • Reddy, G. S., et al. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. International Journal of Pharmaceutical Sciences and Research, 6(12), 5126-5134.
  • Badaruddin, N. S., et al. (2011). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2400. [Link]

  • Al-Ghorbani, M., et al. (2022). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 12(1), 1-16. [Link]

  • Gulevskaya, A. V., & Pozharskii, A. F. (2021). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 26(18), 5558. [Link]

  • Gotor, V., et al. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 5(22), 3693-3699. [Link]

  • Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403-1415. [Link]

Sources

Technical Support Center: Optimization of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide. The synthesis of this and similar heterocyclic hydrazides is a critical step in many pharmaceutical research and development pipelines. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this synthesis, ensuring higher yields, purity, and reproducibility. Our approach is grounded in established chemical principles and validated through practical laboratory experience.

I. Reaction Overview and Mechanism

The synthesis of this compound typically proceeds via a two-step process starting from the commercially available 2-chloro-4-methyl-3-nitropyridine. The first step involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom is displaced by hydrazine to form the key intermediate, 2-hydrazinyl-4-methyl-3-nitropyridine. This intermediate is then acylated in the second step using an appropriate acetylating agent, such as acetic anhydride or acetyl chloride, to yield the final product.

The nitro group at the 3-position and the methyl group at the 4-position of the pyridine ring play a significant role in the reactivity of the starting material. The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack, facilitating the initial substitution reaction.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Acylation A 2-chloro-4-methyl-3-nitropyridine C 2-hydrazinyl-4-methyl-3-nitropyridine A->C Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., Ethanol), Heat B Hydrazine Hydrate E This compound C->E Acylation Base (e.g., Pyridine), Solvent D Acetic Anhydride / Acetyl Chloride

Caption: Overall workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

1. What is the optimal solvent for the hydrazinolysis of 2-chloro-4-methyl-3-nitropyridine?

The choice of solvent is critical for the success of the hydrazinolysis step. Protic solvents like ethanol or isopropanol are generally preferred. They effectively solvate the hydrazine and the pyridine derivative, facilitating the reaction. Ethanol is often the solvent of choice due to its ability to dissolve the starting material and the intermediate at elevated temperatures, while allowing for precipitation of the product upon cooling, which simplifies isolation.

2. How can I minimize the formation of impurities during the reaction?

Impurity formation is a common issue. The primary sources of impurities are side reactions of hydrazine and the starting material. To minimize these:

  • Control the temperature: The reaction is typically exothermic. Maintaining a controlled temperature (usually reflux) prevents the formation of degradation products.

  • Use high-purity starting materials: Impurities in the 2-chloro-4-methyl-3-nitropyridine or hydrazine hydrate can lead to a variety of side products.

  • Optimize the reaction time: Prolonged reaction times can lead to the decomposition of the product and the formation of tars. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal stopping point.

3. What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying this compound. A suitable solvent system, often a mixture of ethanol and water, can be used. The crude product is dissolved in hot ethanol, and water is added dropwise until turbidity is observed. Upon cooling, the pure product crystallizes out. The purity can be confirmed by melting point determination and spectroscopic methods (NMR, IR, MS).

III. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Yield of 2-hydrazinyl-4-methyl-3-nitropyridine (Intermediate) 1. Incomplete reaction. 2. Low quality of starting materials. 3. Incorrect reaction temperature.1. Monitor reaction progress: Use TLC to check for the consumption of the starting material. If the reaction is stalled, consider increasing the reaction time or temperature. 2. Verify starting material purity: Use fresh, high-purity 2-chloro-4-methyl-3-nitropyridine and hydrazine hydrate. 3. Optimize temperature: Ensure the reaction mixture is maintained at a gentle reflux. Overheating can lead to decomposition.
Formation of a Dark, Tarry Substance 1. Reaction temperature is too high. 2. Extended reaction time. 3. Presence of impurities that catalyze polymerization.1. Precise temperature control: Use an oil bath and a condenser to maintain a steady reflux temperature. 2. Monitor reaction closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC). 3. Purify starting materials: If the problem persists, consider purifying the 2-chloro-4-methyl-3-nitropyridine before use.
Low Yield of the Final Product, this compound 1. Incomplete acylation. 2. Hydrolysis of the acetylating agent. 3. Loss of product during workup and purification.1. Optimize acylation conditions: Ensure an appropriate excess of the acetylating agent (e.g., acetic anhydride) is used. The addition of a base like pyridine can catalyze the reaction. 2. Anhydrous conditions: Perform the acylation under anhydrous conditions to prevent the hydrolysis of acetic anhydride or acetyl chloride. 3. Careful workup: Minimize the number of transfer steps. When recrystallizing, allow for slow cooling to maximize crystal formation and recovery.
Product is Contaminated with Starting Material or Intermediate 1. Incomplete reaction in one or both steps. 2. Inefficient purification.1. Drive reactions to completion: Use TLC to confirm the absence of starting materials before proceeding to the next step or workup. 2. Optimize recrystallization: Experiment with different solvent systems for recrystallization to achieve better separation of the product from impurities. Multiple recrystallizations may be necessary.

Below is a troubleshooting workflow to guide your optimization process.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Impurities) Start->Problem Check_SM Check Starting Material Purity Problem->Check_SM Is purity a concern? Check_Cond Review Reaction Conditions (Temp, Time, Solvent) Problem->Check_Cond Are conditions optimal? Optimize_Pur Optimize Purification (Recrystallization Solvent) Problem->Optimize_Pur Is purification inefficient? Analyze Analyze Results (TLC, NMR, MP) Check_SM->Analyze Check_Cond->Analyze Optimize_Pur->Analyze Analyze->Problem Issue persists Success Problem Resolved Analyze->Success Issue resolved

Caption: A logical workflow for troubleshooting common synthesis issues.

IV. Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound, incorporating best practices for optimization.

Part 1: Synthesis of 2-hydrazinyl-4-methyl-3-nitropyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in ethanol (10-15 mL per gram of starting material).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature. The addition should be slow to control the initial exotherm.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Isolation: Cool the reaction mixture to room temperature, and then in an ice bath. The product, 2-hydrazinyl-4-methyl-3-nitropyridine, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold ethanol, and then with water to remove excess hydrazine.

  • Drying: Dry the product in a vacuum oven at 50-60 °C.

Part 2: Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask, suspend the 2-hydrazinyl-4-methyl-3-nitropyridine (1.0 eq) from the previous step in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Addition of Acetylating Agent: Add acetic anhydride (1.1-1.5 eq) dropwise to the suspension at room temperature with vigorous stirring. If using an inert solvent like dichloromethane, a base such as pyridine (1.1 eq) can be added to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically complete within this timeframe.

  • Monitoring: Monitor the reaction by TLC to confirm the formation of the product and the consumption of the intermediate.

  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product under vacuum.

V. References

For further reading and to support the mechanistic claims and protocols described in this guide, please refer to the following resources:

  • Synthesis of novel pyridine derivatives and their evaluation as antimicrobial agents. Journal of the Serbian Chemical Society, [Link]

  • Design, synthesis, and biological evaluation of novel 2-pyridone derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, [Link]

  • Synthesis and anticancer activity of some new 2-pyridone derivatives. Acta Pharmaceutica, [Link]

  • Design, synthesis, and antimicrobial activity of some new pyridine containing compounds. Der Pharma Chemica, [Link]

stability analysis of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability analysis under varying pH conditions. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your findings.

Understanding the Molecule: Potential Stability Hotspots

This compound possesses distinct chemical moieties that are susceptible to degradation under different pH conditions. A proactive understanding of these "hotspots" is critical for designing a robust stability study and for troubleshooting unexpected results.

  • Hydrazide Moiety: The acetohydrazide group is prone to hydrolysis, which can be catalyzed by both acids and bases.[1][2] This cleavage would likely yield 2-amino-4-methyl-3-nitropyridine and acetic acid.

  • Nitro Group: The nitro group on the pyridine ring is an electron-withdrawing group, which can influence the overall stability of the molecule. While generally stable, nitroaromatic compounds can be susceptible to reduction or nucleophilic attack under certain conditions.

  • Pyridine Ring: The pyridine ring itself is generally stable but can be subject to enzymatic or oxidative degradation.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common problems encountered during the stability analysis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid degradation observed at low pH. Acid-catalyzed hydrolysis of the hydrazide linkage.- Confirm the pH of your acidic buffer. - Reduce the temperature of the stability study. - Shorten the time points for sampling in acidic conditions.
Unexpected peaks in the chromatogram. Formation of degradation products, interaction with excipients, or impurities in the starting material.- Perform forced degradation studies to identify potential degradation products.[3] - Use a stability-indicating HPLC method.[4] - Characterize the unknown peaks using LC-MS or other spectroscopic techniques.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH, column degradation, or compound adsorption.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new HPLC column or a different stationary phase. - Add a competing amine to the mobile phase if peak tailing is observed.
Inconsistent results between batches. Variation in the impurity profile of the starting material or differences in experimental conditions.- Ensure that the same batch of the compound is used for all stability studies. - Tightly control all experimental parameters, including temperature, pH, and buffer concentration.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in aqueous solutions?

A1: Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the acetohydrazide bond.[1][5] This reaction is often catalyzed by both acidic and basic conditions, leading to the formation of 2-amino-4-methyl-3-nitropyridine and acetic acid.

Q2: How should I design a pH stability study for this compound?

A2: A well-designed pH stability study should encompass a range of pH values that the compound is likely to encounter during its shelf life and in biological systems. According to ICH guidelines, stress testing should evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[6] We recommend using buffers at pH 1.2 (simulated gastric fluid), 4.5, 6.8 (simulated intestinal fluid), and 9.0.

Q3: What analytical technique is most suitable for monitoring the stability of this compound?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this type of analysis.[4][7] The method should be able to separate the parent compound from its potential degradation products. UV detection is typically suitable for this class of compounds due to the presence of the chromophoric nitropyridine ring.

Q4: How do I interpret the results of my stability study?

A4: The primary goal is to determine the rate of degradation at each pH and temperature condition. This is typically done by plotting the concentration of the parent compound against time and fitting the data to an appropriate kinetic model (e.g., zero-order, first-order). The results will help you to establish the shelf-life and recommended storage conditions for the compound.

Q5: What are the regulatory expectations for stability testing?

A5: Regulatory agencies like the FDA and EMA follow the guidelines set by the International Council for Harmonisation (ICH).[8][9] The ICH Q1A(R2) guideline provides a framework for stability testing of new drug substances and products.[6] It outlines the requirements for formal stability studies, stress testing, and the data package needed for regulatory submissions.

Experimental Protocol: pH-Dependent Stability Study

This protocol provides a general framework for conducting a pH-dependent stability study of this compound.

1. Materials and Reagents:

  • This compound (of known purity)

  • HPLC-grade acetonitrile and water

  • Phosphate, acetate, and borate buffers (prepared at various pH values)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

2. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the appropriate buffer to a final concentration of 100 µg/mL.

3. Stability Study Conditions:

  • Incubate the sample solutions in a temperature-controlled chamber at both accelerated (e.g., 40°C) and long-term (e.g., 25°C) storage conditions.[10]

  • Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours for accelerated studies; 0, 1, 3, 6, 9, 12 months for long-term studies).[6]

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Quantify the amount of the parent compound remaining at each time point.

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

  • Determine the degradation kinetics and predict the shelf-life of the compound under different pH conditions.

Visualization of Workflows

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution Sample Prepare Sample Solutions at Different pH Stock->Sample Incubate Incubate at Controlled Temperature Sample->Incubate Sampling Sample at Time Points Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis HPLC->Data Report Report Data->Report Final Report Degradation_Pathway Parent This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Parent->Hydrolysis Product1 2-Amino-4-methyl-3-nitropyridine Hydrolysis->Product1 Product2 Acetic Acid Hydrolysis->Product2

Caption: The predicted primary degradation pathway of the target compound.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Keller, W.C. (1980). Air Force Aerospace Medical Research Memorandum.
  • Mohamed, G.G., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Materials, 16(14), 4885. [Link]

  • Stolarczyk, M., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 23(11), 2843. [Link]

  • Cox, R.A., & Yates, K. (1979). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 57(22), 2944-2951.
  • Abdel-Rahman, L.H., et al. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Molecules, 27(19), 6265. [Link]

  • Gajewska, M., et al. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 57(4), 235-241.
  • Sultana, N., et al. (2014). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 38-44.
  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10. [Link]

  • Jencks, W.P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481.
  • Medeiros, M. (1997).
  • Kalia, J., & Raines, R.T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Zakhmatov, N.V., & Klimov, D.S. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14761455, (4-Nitropyridin-2-yl)methanol. Retrieved from [Link]

  • Jusufi, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 10(4), 263-270.
  • Venkatesh, D.N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
  • Waterman, K.C., & MacDonald, B.C. (2020). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Journal of Pharmaceutical Sciences, 109(11), 3217-3223.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 917392-54-2, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

  • Gutmann, B., et al. (2015). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Letters, 17(1), 130-133.
  • Alsante, K.M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 87, 3-14.
  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • LibreTexts Chemistry. (2021). 5.4: Hydrolysis Reactions.
  • Grozinger, K.G., et al. (1995). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Journal of Heterocyclic Chemistry, 32(1), 259-263.
  • Gecaitė, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • AMSbio. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride. Retrieved from [Link]

Sources

troubleshooting common problems in N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

Welcome to the dedicated technical support guide for the crystallization of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity, crystalline material of this compound. Drawing from established principles of organic chemistry and crystallization science, this guide provides in-depth troubleshooting in a practical question-and-answer format.

I. Fundamentals of this compound Crystallization

This compound is a molecule featuring several functional groups that influence its crystallization behavior: a pyridine ring, a nitro group, and an acetohydrazide moiety. These groups can participate in hydrogen bonding, which is a critical factor in forming a stable crystal lattice.[1] However, pyridine-containing compounds can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[2] Success in crystallization hinges on a well-defined protocol that controls supersaturation, nucleation, and crystal growth.

II. Troubleshooting Guide (Q&A)

This section addresses specific problems encountered during the crystallization of this compound.

Question 1: My compound "oils out" and forms a liquid layer instead of solid crystals upon cooling. What's happening and how do I fix it?

Answer:

"Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid.[3] This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[4] For this compound, this can be exacerbated by residual impurities that depress the melting point.[4]

Causality and Solution Pathway:

  • High Solute Concentration: The rate of cooling may be too rapid for the given concentration, causing the compound to crash out of solution above its melting point.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the supersaturation level. Allow the solution to cool more slowly.[4]

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound is too soluble, leading to oiling out even with slow cooling.[1]

    • Solution: Consider a different solvent or a binary solvent system. A good approach is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol) and then slowly add a "poor" or "anti-solvent" (e.g., water, hexane) at an elevated temperature until the solution becomes slightly turbid.[2] Then, add a few drops of the good solvent to clarify the solution before cooling.

  • Presence of Impurities: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[4]

    • Solution: Ensure the starting material is as pure as possible. If colored impurities are present, consider a hot filtration step with a small amount of activated charcoal.[5]

Question 2: I'm getting very fine, needle-like crystals that are difficult to filter and dry. How can I obtain larger, more well-defined crystals?

Answer:

The formation of fine needles is typically a result of rapid nucleation and crystal growth.[6] This happens when the solution becomes highly supersaturated too quickly, leading to the formation of many small nuclei rather than the slow growth of a few larger crystals.

Causality and Solution Pathway:

  • Rapid Cooling: Cooling the solution too quickly is the most common cause.[6]

    • Solution: Slow down the cooling rate. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool to room temperature on a benchtop, insulated with a cork ring. Once at room temperature, you can then move it to a refrigerator and subsequently a freezer to maximize yield. A slower cooling process allows molecules more time to orient themselves correctly onto the growing crystal lattice.[6][7]

  • High Supersaturation: The initial concentration of the solute may be too high.

    • Solution: Add a slight excess of the hot solvent (1-2 mL for every 100 mg of solid) to reduce the initial supersaturation.[4] While this may slightly decrease the overall yield, it often significantly improves crystal quality.

  • Lack of Nucleation Control: Spontaneous nucleation is happening at too many points.

    • Solution: Utilize seeding. Introduce a single, well-formed crystal of this compound into the slightly cooled, saturated solution.[8] This seed crystal provides a template for ordered growth, encouraging the formation of larger crystals.[8]

Question 3: My crystallization yield is very low. What are the likely causes and how can I improve it?

Answer:

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after filtration.[4][9]

Causality and Solution Pathway:

  • Excess Solvent: The most common reason for low yield is using too much solvent to dissolve the compound.[4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. If you've already completed the crystallization and suspect excess solvent was used, you can try to recover more material. This can be done by boiling off some of the solvent from the mother liquor and attempting a second crystallization (a "second crop").[4]

  • Inappropriate Solvent: The chosen solvent may be too good at keeping the compound dissolved even at low temperatures.

    • Solution: Re-evaluate your solvent choice. An ideal solvent will dissolve the compound well when hot but poorly when cold. Refer to the solvent selection table in the FAQ section.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove impurities, some of your product may have crystallized on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to minimize this effect. Rinsing the filter paper with a small amount of hot, fresh solvent can help wash through any product that has crystallized prematurely.

Question 4: No crystals are forming, even after the solution has cooled for a long time. What should I do?

Answer:

The failure of crystals to form indicates that the solution is not sufficiently supersaturated at the cooled temperature.

Causality and Solution Pathway:

  • Solution is Too Dilute: You may have used far too much solvent.

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue until you observe slight turbidity, then add a few drops of solvent to redissolve, and allow it to cool again.

  • High Purity/Lack of Nucleation Sites: Sometimes, very pure compounds in very clean glassware are resistant to spontaneous nucleation.

    • Solution 1 (Seeding): Add a seed crystal of the desired compound.[8][10] This is the most reliable method to induce crystallization.[10]

    • Solution 2 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Compound is an Oil at Room Temperature: It is possible the compound's melting point is below room temperature.

    • Solution: While unlikely for this specific compound, if it were the case, alternative purification methods like chromatography would be necessary.

Troubleshooting Workflow Diagram

The following diagram illustrates a decision-making process for common crystallization problems.

Caption: Troubleshooting workflow for crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures. Based on the polar nature of the molecule (presence of nitro, amide, and pyridine groups), polar protic solvents are a good starting point. A systematic approach to solvent screening is recommended.

Solvent Selection & Suitability Table

SolventBoiling Point (°C)Suitability Notes
Ethanol78Good starting choice. Often provides a good balance of solubility.
Methanol65Higher solubility than ethanol; may require very low temperatures for good yield.
Isopropanol82Lower solubility than ethanol; may result in better yields but require more solvent.
Ethyl Acetate77A less polar option. Can be effective, especially in a binary system with hexane.[2]
Acetone56Often a very good solvent, but its high volatility can be problematic.[1]
Water100Likely a poor solvent on its own but can be an excellent anti-solvent with alcohols.[2]
Dichloromethane40High volatility makes it less ideal for slow crystallization.[1]
Toluene111Can be effective for pyridine derivatives, which sometimes crystallize well from aromatic solvents.[2]

Q2: How important is the purity of my starting material?

A2: Extremely important. Impurities can inhibit crystal growth, cause oiling out by depressing the melting point, and become trapped within the crystal lattice, compromising the purity of the final product.[4][11] It is always best to start with material that is at least 95% pure, as determined by techniques like NMR or LC-MS.

Q3: What is "seeding" and when should I use it?

A3: Seeding is the process of adding a small, pure crystal of the compound of interest to a saturated solution to initiate crystallization.[8] It provides a template for crystal growth, helping to control polymorphism, increase crystal size, and induce crystallization when spontaneous nucleation fails.[8][12] You should use seeding when you have difficulty initiating crystallization or when you want to improve the quality and consistency of your crystals.[10]

Q4: Can I reuse the mother liquor?

A4: Yes. The mother liquor contains dissolved product. You can often obtain a "second crop" of crystals by concentrating the mother liquor (by boiling off some solvent) and re-cooling.[4] However, be aware that the second crop may be less pure than the first, as impurities from the original sample are also concentrated in the mother liquor.

IV. Standard Crystallization Protocol

This protocol provides a robust starting point for the crystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water (as anti-solvent)

  • Erlenmeyer Flasks

  • Hot Plate/Stirrer

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess.

  • Slow Cooling (Initiation of Growth): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[1] An ideal crystallization should show some crystal formation within 5-20 minutes.[4]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to dry under vacuum on the filter for a period, then transfer them to a watch glass to air dry completely.

  • Verification: Check the purity of the recrystallized product by taking a melting point. A sharp melting point close to the literature value indicates high purity.[5]

V. References

  • University of California, Davis. (n.d.). A Guide to Crystallization. Retrieved from a general crystallization guide.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Seeding in Crystallisation. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 29). How Does Seeding Help Crystallization? [Video]. YouTube. Retrieved from [Link]

  • Staudt, C., et al. (2013). Seeding Techniques. In Crystallization of Nucleic Acids and Proteins (pp. 1-23). Oxford University Press. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Coping with crystallization problems. Retrieved from [Link]

Sources

scaling up the synthesis of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide Synthesis

Introduction

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on . This key intermediate is often synthesized through the hydrazinolysis of a corresponding ester, which presents unique challenges during scale-up related to reaction control, product isolation, and purity. This guide is structured in a question-and-answer format to directly address common issues, offering field-proven insights and robust protocols to ensure a safe, efficient, and reproducible synthesis.

Synthesis Pathway & Mechanism

The synthesis of this compound typically proceeds via a two-step process starting from a commercially available chloropyridine derivative.

  • Step 1: Synthesis of the Precursor Hydrazine. The process begins with the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-4-methyl-3-nitropyridine, with hydrazine hydrate. The electron-withdrawing nitro group activates the pyridine ring, making the C2 position susceptible to nucleophilic attack by hydrazine.

  • Step 2: Acylation of the Hydrazine. The resulting 2-hydrazinyl-4-methyl-3-nitropyridine is then acylated using an appropriate reagent like acetic anhydride or acetyl chloride to yield the final acetohydrazide product.

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most common and cost-effective starting material is 2-chloro-4-methyl-3-nitropyridine. This precursor is readily synthesized from 2-amino-4-methylpyridine through nitration and subsequent Sandmeyer reaction, or it can be purchased from various chemical suppliers.[1][2]

Q2: Which solvent is optimal for the initial hydrazinolysis reaction (Step 1)?

Acetonitrile is an excellent choice for the reaction of 2-chloro-3-nitropyridine derivatives with hydrazine hydrate.[3] It is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the SNAr reaction. The reaction can be initiated at a low temperature (0°C) and then allowed to warm to room temperature (20°C).[3]

Q3: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase such as ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v) to monitor the consumption of the starting material (2-chloro-4-methyl-3-nitropyridine) and the formation of the product. The product, being more polar, will have a lower Rf value than the starting material.

Q4: What are the critical safety precautions when working with hydrazine hydrate?

Hydrazine and its hydrate are highly toxic, corrosive, and potentially carcinogenic.[4][5][6] All manipulations must be performed in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[5][7] Have an emergency plan and appropriate spill kits ready. Avoid contact with skin, eyes, and inhalation of vapors.[4][6]

Scale-Up Synthesis Protocol (50g Scale)

This protocol details the synthesis starting from 2-chloro-4-methyl-3-nitropyridine.

Step 1: Synthesis of 2-Hydrazinyl-4-methyl-3-nitropyridine

Materials & Equipment:

  • 2-chloro-4-methyl-3-nitropyridine (50 g, ~0.29 mol)

  • Hydrazine hydrate (80% solution, ~27 g, ~0.43 mol)

  • Acetonitrile (500 mL)

  • 1 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Ice-water bath

Procedure:

  • Set up the reaction flask in an ice-water bath.

  • Dissolve 2-chloro-4-methyl-3-nitropyridine (50 g) in acetonitrile (500 mL) in the flask and stir until fully dissolved. Cool the solution to 0-5°C.

  • Slowly add hydrazine hydrate (27 g) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (~20°C) for 18-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product, 2-hydrazinyl-4-methyl-3-nitropyridine, often precipitates as a yellow solid and can be used in the next step without further purification.[3]

Step 2: Synthesis of this compound

Materials & Equipment:

  • Crude 2-hydrazinyl-4-methyl-3-nitropyridine (from Step 1)

  • Glacial Acetic Acid (250 mL)

  • Reflux condenser

Procedure:

  • To the flask containing the crude 2-hydrazinyl-4-methyl-3-nitropyridine, add glacial acetic acid (250 mL). Causality: Acetic acid serves as both the solvent and a reactant for the N-acetylation in this context, though acetic anhydride is a more direct acetylating agent if available.[8]

  • Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4-6 hours.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold water (2 x 50 mL) to remove residual acetic acid, followed by a wash with cold ethanol (50 mL).[9]

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Troubleshooting Guide

Troubleshooting problem problem cause cause solution solution P1 Problem: Low Yield in Step 1 C1_1 Cause: Incomplete Reaction P1->C1_1 C1_2 Cause: Loss during Workup P1->C1_2 P2 Problem: Impure Product / Oily Residue C2_1 Cause: Di-acylation or Side Reactions P2->C2_1 C2_2 Cause: Residual Solvents/Impurities P2->C2_2 P3 Problem: Reaction Stalls / Incomplete C3_1 Cause: Insufficient Reagent P3->C3_1 C3_2 Cause: Low Reaction Temperature P3->C3_2 S1_1 Solution: Increase reaction time or temperature slightly. Verify reagent quality. C1_1->S1_1 S1_2 Solution: Minimize transfers. Ensure complete precipitation before filtering. C1_2->S1_2 S2_1 Solution: Control temperature during acylation. Use a milder acylating agent. C2_1->S2_1 S2_2 Solution: Improve purification: Recrystallize from ethanol/water. Wash thoroughly. C2_2->S2_2 S3_1 Solution: Check stoichiometry. Add slight excess of hydrazine or acylating agent. C3_1->S3_1 S3_2 Solution: Ensure reaction reaches and maintains the target temperature (e.g., reflux). C3_2->S3_2

Caption: Troubleshooting decision-making flow.

Q: My final product yield is significantly lower than expected. What are the common causes?

A: Low yields can stem from several factors.[10]

  • Incomplete Reaction: Ensure the reaction has gone to completion by TLC. If not, extend the reaction time.

  • Mechanical Losses: During scale-up, mechanical losses during transfers and filtration can be significant. Ensure efficient transfer of solids and slurries.

  • Sub-optimal Precipitation/Crystallization: If the product does not fully precipitate from the solution, a significant portion can be lost in the filtrate. Ensure adequate cooling time and consider adding a co-solvent like water to the acetic acid to reduce the product's solubility before filtration.

Q: The final product is an oil or a sticky solid, not a crystalline powder. How can I fix this?

A: This "oiling out" phenomenon is common when impurities are present or when the solution is cooled too quickly.[9]

  • Cause: The presence of impurities, such as unreacted starting materials or side-products, can inhibit crystallization. Residual acetic acid can also contribute to this issue.

  • Solution: Attempt to recrystallize the product. A good solvent system for many hydrazides is ethanol or an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol, and if it remains oily, add hot water dropwise until it becomes cloudy, then allow it to cool slowly. Scratching the inside of the flask with a glass rod can help induce nucleation.[9]

Q: My TLC shows multiple spots for the final product, indicating impurities. What is the best purification strategy?

A: For polar heterocyclic compounds like this, purification can be challenging.[9]

  • Recrystallization: As mentioned above, recrystallization from a suitable solvent like ethanol is the first and most effective method for scale-up.

  • Column Chromatography: While effective, silica gel chromatography can be difficult for highly polar compounds, which may streak or adsorb irreversibly.[9][11] If chromatography is necessary, consider using a more polar mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) to improve peak shape.[9] Alternatively, reversed-phase chromatography could be an option.

Data & Characterization

Below is a table summarizing expected data for the synthesis. Actual results may vary based on specific experimental conditions.

ParameterStarting Material (2-chloro-4-methyl-3-nitropyridine)Intermediate (2-hydrazinyl-4-methyl-3-nitropyridine)Final Product (this compound)
Molecular Weight ~172.57 g/mol ~168.15 g/mol ~210.18 g/mol
Appearance Yellowish SolidYellow SolidOff-white to Pale Yellow Crystalline Solid
Scale-Up Yield N/A>90% (crude)65-80% (after purification)
TLC Rf ~0.7 (EtOAc/Hex 1:1)~0.3 (EtOAc/Hex 1:1)~0.4 (EtOAc/Hex 1:1, may streak)
Melting Point Check supplier dataVariesVaries, depends on purity

Note: Analytical data such as NMR and Mass Spectrometry should be used to confirm the structure and purity of the final compound.

References

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. (n.d.). Google Scholar.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • 2-HYDRAZINO-3-NITROPYRIDINE synthesis. (n.d.). ChemicalBook.
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). MDPI.
  • Help with Low Yield Synthesis. (2025). Reddit.
  • Safety and Handling of Hydrazine. (n.d.). DTIC.
  • How to synthesize 4-METHYL-3-Nitropyridine. (2024). Guidechem.
  • 3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses Procedure.
  • Hydrazine hydrate - SAFETY DATA SHEET. (2025). Fisher Scientific.
  • How can I isolate a highly polar compound from an aqueous solution? (2014). ResearchGate.
  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube.
  • Derivatizations and scale-up synthesis. (n.d.). ResearchGate.
  • Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (n.d.). Google Patents.
  • Pyridine N-Oxides. (n.d.). Baran Lab.
  • Purification of strong polar and basic compounds. (2023). Reddit.
  • Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.
  • Hydrazine Hydrate. (2015). Lanxess.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025). PMC - NIH.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central.
  • Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. (2000). Journal of the Chinese Chemical Society.
  • Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety.
  • 4-Hydrazino-3-nitropyridine. (n.d.). ChemScene.
  • Pyridine-N-oxide. (n.d.). Wikipedia.
  • Scale‐up synthesis and derivatization. (n.d.). ResearchGate.
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). NCBI.
  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkivoc.
  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016). ResearchGate.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC.
  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2023). ACS Publications.
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia.J.D.Med.

Sources

identifying and characterizing impurities in N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this active pharmaceutical ingredient (API). Our goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the quality and safety of your materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the analysis of this compound.

Q1: What are the most likely sources of impurities in my sample?

A1: Impurities can be introduced at nearly every stage of the API's lifecycle. They are broadly classified by the International Council for Harmonisation (ICH) as organic, inorganic, and residual solvents.[1][2] For this compound, the primary sources are:

  • Synthesis-Related Impurities: These include unreacted starting materials (e.g., 2-amino-4-methyl-3-nitropyridine), intermediates, and by-products from side reactions.[2] For instance, the nitration of pyridine derivatives can sometimes lead to isomeric by-products.[3]

  • Degradation Products: The hydrazide functional group is susceptible to hydrolysis, particularly at non-neutral pH, which can cleave the molecule.[4] The nitro group on the pyridine ring can also be a site for degradative reactions.

  • Reagents and Catalysts: Inorganic impurities can result from reagents, ligands, and catalysts used in the manufacturing process.[1]

Q2: I have an unexpected peak in my HPLC chromatogram. What is the first step?

A2: The immediate goal is to determine if the peak is a genuine impurity or an artifact. First, verify system performance by checking system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates of the main peak). Re-inject a known standard to confirm the peak is reproducible and not from carryover. If the peak persists, the next step is a systematic investigation to identify its origin, as detailed in our troubleshooting guide.

Q3: Which analytical technique is best for initial impurity screening?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the workhorse for initial impurity profiling.[5] It excels at separating and quantifying non-volatile organic impurities. A well-developed HPLC method can provide information on the number of impurities and their relative concentrations. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6]

Q4: How do I ensure my impurity analysis complies with regulatory standards like ICH Q3A?

A4: The ICH Q3A(R2) guideline is the key document for controlling impurities in new drug substances.[1][7] Compliance involves:

  • Reporting: You must report any impurity found at a level greater than the reporting threshold (typically ≥0.05%).[1][8]

  • Identification: The structure of any impurity exceeding the identification threshold (e.g., 0.10% or 1.0 mg per day intake, whichever is lower for a max daily dose ≤2g) must be determined.[8]

  • Qualification: Impurities above the qualification threshold (e.g., 0.15% or 1.0 mg per day intake) must be assessed for their biological safety.[8]

Our protocols are designed with these thresholds in mind to help you generate regulatory-compliant data.

Section 2: Troubleshooting Guide - "I have an unknown peak in my HPLC chromatogram"

This guide provides a logical workflow for investigating and identifying an unknown chromatographic peak.

Step 1: Initial Assessment & Verification
  • Quantify the Peak: Determine the area percentage of the unknown peak relative to the main this compound peak. This is crucial for determining if it exceeds ICH reporting, identification, or qualification thresholds.[1]

  • Check Peak Shape: A broad or tailing peak might indicate poor chromatography, co-elution, or an issue with the compound itself. Symmetrical peaks are ideal.

  • Review Synthesis Route: Cross-reference the retention times of known starting materials and intermediates with the unknown peak. It is common for residual starting materials to appear as impurities.

Step 2: Hypothesis Generation & Method Refinement

Based on the initial assessment, hypothesize the nature of the impurity. Is it more or less polar than the API? Is it a known by-product?

  • Polarity Assessment: Based on its retention time in a reversed-phase HPLC method, you can infer its relative polarity. Early eluting peaks are generally more polar, while later eluting peaks are less polar.

  • Method Adjustment: To improve separation and confirm the peak is not an artifact, systematically adjust chromatographic parameters. This could involve changing the mobile phase gradient, pH, or even the column chemistry.[9] For polar compounds like nitropyridines, columns with alternative selectivities (e.g., Phenyl or Polar-Embedded phases) can offer better resolution than standard C18 columns.[10]

Step 3: Structural Elucidation Workflow

If the impurity exceeds the identification threshold, you must determine its structure.

Impurity_ID_Workflow Start Unknown Peak > Identification Threshold in HPLC-UV LCMS Perform LC-MS Analysis Start->LCMS MW Determine Molecular Weight (MW) from Mass Spectrum LCMS->MW Frag Analyze MS/MS Fragmentation Pattern LCMS->Frag if needed Hypo Propose Putative Structures (Consider Synthesis Route & Degradation) MW->Hypo Frag->Hypo Isolate Isolate Impurity (Prep-HPLC or Fraction Collection) Hypo->Isolate if structure is novel RefStd Synthesize Reference Standard & Co-inject Hypo->RefStd if structure is known/suspected NMR Perform Structural Analysis (1H NMR, 13C NMR, 2D NMR) Isolate->NMR Confirm Confirm Structure NMR->Confirm Final Structure Confirmed. Update Specification. Confirm->Final RefStd->Confirm

Caption: Workflow for structural elucidation of an unknown impurity.

Step 4: Forced Degradation Studies

To proactively identify potential degradation products, perform forced degradation (stress testing) studies. This involves subjecting the this compound sample to harsh conditions to accelerate its decomposition.[6]

  • Rationale: This helps establish the degradation pathways and develop a stability-indicating analytical method. The hydrazide moiety is known to be susceptible to hydrolysis, while other parts of the molecule may be sensitive to oxidation or photolysis.[4][11]

  • Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C

    • Oxidative Degradation: 3% H₂O₂ at room temperature

    • Thermal Degradation: Dry heat at 105 °C

    • Photolytic Degradation: Expose to UV/Visible light (ICH Q1B)

Analyze the stressed samples by HPLC to see which new peaks form, providing clues to the identity of degradation-related impurities.

Section 3: In-Depth Analytical Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol describes a robust reversed-phase HPLC method suitable for separating this compound from its potential process-related and degradation impurities.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: Ascentis® Phenyl, 150 x 4.6 mm, 5 µm (or equivalent phenyl-phase column for separating aromatic and nitroaromatic compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 70
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined from PDA analysis)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Causality Behind Choices:

  • Phenyl Column: The phenyl stationary phase provides alternative selectivity to a standard C18 phase through π-π interactions, which is particularly effective for separating aromatic and nitro-containing compounds like our target molecule and its likely impurities.

  • Formic Acid: A low concentration of formic acid is used to control the ionization state of the analytes and ensure sharp, symmetrical peak shapes. It is also compatible with mass spectrometry, allowing this method to be easily transferred to an LC-MS system for identification purposes.

  • Gradient Elution: A gradient is necessary to elute both polar (early-eluting) and non-polar (late-eluting) impurities within a reasonable run time.

Protocol 2: System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified. This is a non-negotiable step for data integrity.

  • Prepare SST Solution: Create a solution containing the main compound (approx. 1.0 mg/mL) and spike it with small amounts (e.g., 0.1-0.2%) of known, available impurities or a degraded sample where impurity peaks are well-defined.

  • Perform Injections: Make at least five replicate injections of the SST solution.

  • Evaluate Parameters:

    • Tailing Factor (Asymmetry): For the main peak, should be ≤ 2.0.

    • Theoretical Plates (N): For the main peak, should be ≥ 2000.

    • Resolution (Rs): Between the main peak and the closest eluting impurity, should be ≥ 1.5.

    • Reproducibility (%RSD): For the peak area and retention time of the main peak across replicate injections, should be ≤ 2.0%.

Section 4: Reference Data

The following table lists potential impurities of this compound based on its synthetic route and chemical nature. This table should be used as a starting point for impurity identification.

Impurity NameStructureLikely OriginNotes
2-Amino-4-methyl-3-nitropyridineStarting MaterialMore polar than API. Will elute earlier in RP-HPLC.
Acetic AcidCH₃COOHReagent/DegradantVery polar. May not be retained on RP-HPLC.
HydrazineH₂NNH₂Reagent/DegradantGenotoxic potential. Requires specific, sensitive analytical methods for trace-level detection.[12][13]
N'-(4-methyl-3-nitropyridin-2-yl)acetohydrazideIsomeric By-productMay arise from incomplete reaction or side reactions during synthesis.
4-Methyl-3-nitropyridin-2-olHydrolysis DegradantA potential product if the hydrazide group is cleaved.

References

  • Process for preparation of nitropyridine derivatives.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

  • The chemical and biochemical degradation of hydrazine. SciSpace. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]

  • Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. MDPI. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific. [Link]

  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. [Link]

  • HPLC Method Development. Phenomenex. [Link]

  • N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Pharmaffiliates. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Institutes of Health. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

Sources

Validation & Comparative

The Evolving Landscape of Pyridine-Based Bioactive Agents: A Comparative Guide to N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the pyridine scaffold remains a cornerstone of medicinal chemistry, valued for its versatile biological activities.[1] This guide delves into the structure-activity relationships (SAR) of a promising class of pyridine derivatives: N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide analogs. By systematically exploring the impact of structural modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants of their biological efficacy, primarily focusing on their potential as anticancer and antimicrobial agents.

The core structure, this compound, presents several key regions for chemical modification: the acetohydrazide side chain, the methyl group at the 4-position, and the nitro group at the 3-position of the pyridine ring. Understanding how alterations at these sites influence biological activity is paramount for the rational design of more potent and selective drug candidates.

I. The Synthetic Gateway: Crafting the Analogs

The synthesis of this compound and its analogs typically commences with a commercially available starting material, 2-amino-4-methyl-3-nitropyridine. The general synthetic route involves the acylation of the amino group at the 2-position of the pyridine ring.

A common synthetic strategy involves the reaction of 2-amino-4-methyl-3-nitropyridine with a desired acyl chloride or anhydride in the presence of a base to yield the corresponding amide. For the acetohydrazide analogs, a key intermediate is the corresponding hydrazide, which can be synthesized by reacting an ester derivative with hydrazine hydrate. This hydrazide can then be further modified, for instance, by condensation with various aldehydes or ketones to generate a diverse library of hydrazone analogs.

The synthesis of unsymmetrical 5-nitropyridines can also be achieved through multicomponent reactions, providing a versatile route to various substituted pyridine cores that can be further elaborated into the target acetohydrazide analogs.[2] For instance, the reaction of 2-methyl-3-nitropyridines with various aromatic aldehydes can lead to the formation of 2-styrylpyridines, which can then undergo further functionalization.[3]

Below is a generalized experimental protocol for the synthesis of the parent compound, which can be adapted for the synthesis of its analogs.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(4-methyl-3-nitropyridin-2-ylamino)acetate

  • To a solution of 2-amino-4-methyl-3-nitropyridine (1 mmol) in an appropriate solvent (e.g., dry dichloromethane or tetrahydrofuran), add triethylamine (1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroacetate (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(4-methyl-3-nitropyridin-2-ylamino)acetate.

Step 2: Synthesis of this compound

  • Dissolve ethyl 2-(4-methyl-3-nitropyridin-2-ylamino)acetate (1 mmol) in ethanol.

  • Add hydrazine hydrate (5-10 mmol, excess) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield this compound.

Diagram of the General Synthetic Workflow

SynthesisWorkflow Start 2-Amino-4-methyl-3-nitropyridine Intermediate1 Ethyl 2-(4-methyl-3-nitropyridin-2-ylamino)acetate Start->Intermediate1 Ethyl chloroacetate, Base Product This compound Intermediate1->Product Hydrazine hydrate, Reflux Analogs Analogs (e.g., Hydrazones) Product->Analogs Aldehydes/Ketones

Caption: General synthetic route to this compound and its analogs.

II. Comparative Biological Evaluation: Anticancer and Antimicrobial Activities

The biological potential of this compound analogs has been primarily investigated in the realms of anticancer and antimicrobial activities. The following sections provide a comparative analysis of their performance based on available experimental data for structurally related compounds.

A. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridine derivatives.[4][5] For instance, novel pyridine-based compounds have been designed and synthesized as potent inhibitors of various kinases, inducers of apoptosis, and autophagy in cancer cell lines.[6][7] The antiproliferative activity of pyridine derivatives is often linked to the nature and position of substituents on the pyridine ring.[8]

While specific data for this compound analogs is limited, we can extrapolate potential SAR trends from closely related structures. For example, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, compounds bearing halogens on the aromatic ring showed favorable anticancer activity.[9] Furthermore, in a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, analogs with a nitro moiety demonstrated higher cytotoxic effects compared to those with a methoxy group.[10] This suggests that the electron-withdrawing nature of the nitro group in our target scaffold is likely a crucial contributor to its potential anticancer activity.

Table 1: Comparative Anticancer Activity of Structurally Related Pyridine Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Reference Pyridine-based Kinase Inhibitor MCF-7 (Breast)0.63 - 1.32[5]
1,3,4-Oxadiazole-pyridine hybrid HepG2 (Liver)0.76 - 12.21[6][7]
(E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine HT-29 (Colon)0.015[11]
N-methyl-nitroimidazole MDA-MB231 (Breast)16.7[12]

Note: The compounds listed are not direct analogs but share structural features (pyridine ring, potential for hydrazone linkage, nitro group) that provide context for potential activity.

The mechanism of action for such compounds can be diverse, ranging from the inhibition of critical enzymes like kinases to the induction of apoptosis through the generation of reactive oxygen species (ROS) and DNA damage.[4]

B. Antimicrobial Activity

Pyridine derivatives have a long-standing history as effective antimicrobial agents.[1] The antimicrobial characteristics of various pyridine acetohydrazide derivatives have been explored, demonstrating their potential to combat a range of bacterial and fungal pathogens.[13]

Again, drawing parallels from related structures, the presence of a nitro group can be a key determinant of antimicrobial efficacy. Nitroaromatic compounds often act as prodrugs that are activated by microbial nitroreductases to generate cytotoxic radical species.[14] For instance, nicotinic acid benzylidene hydrazide derivatives with nitro substituents have shown significant activity against various bacterial and fungal strains.[13]

The structure-activity relationship of pyridine carboxamides suggests that the antimicrobial activity is often attributed to the presence of the nitrogen heterocyclic ring and the amide linkage.[15] Modifications on the periphery of the molecule can significantly impact the spectrum and potency of the antimicrobial effect. For example, in a series of pyridine derivatives containing an imidazo[2,1-b][6][16][17]thiadiazole moiety, a 4-fluoro substituted compound exhibited the highest antibacterial activity.[6]

Table 2: Comparative Antimicrobial Activity of Structurally Related Pyridine Derivatives

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
Naphthyridine derivative with 4-OCH3 substitution Bacteria15-19 mm (inhibition zone)[16]
Pyridine derivative with 4-F substitution Bacteria0.5[6]
Nicotinic acid benzylidene hydrazide (nitro-substituted) S. aureus, B. subtilis, E. coliComparable to standard drugs[13]
N-alkylated pyridine-based organic salt S. aureus, E. coli55-56% inhibition at 100 µg/mL[18]

Note: MIC values and inhibition zones are presented as reported in the respective studies. Direct comparison should be made with caution due to differing experimental conditions.

III. Deciphering the Structure-Activity Relationship (SAR)

Based on the analysis of structurally related compounds, we can propose a preliminary SAR for this compound analogs.

Diagram of the Structure-Activity Relationship

SAR cluster_0 This compound Core cluster_1 Modifications at Acetohydrazide Side Chain cluster_2 Modifications on the Pyridine Ring Core [Pyridine Ring]-NH-NH-CO-CH3 | CH3 (at C4) | NO2 (at C3) Hydrazone Formation of Hydrazones: - Introduction of various aryl/heteroaryl groups can modulate lipophilicity and steric bulk, influencing target interaction. Core->Hydrazone Key for diverse analogs Acyl_group Variation of Acyl Group: - Replacing acetyl with other groups can alter electronic properties and metabolic stability. Core->Acyl_group Methyl_group 4-Methyl Group: - May contribute to binding through hydrophobic interactions. - Its replacement could fine-tune activity. Core->Methyl_group Nitro_group 3-Nitro Group: - Crucial for activity (electron-withdrawing). - Potential for bio-reduction to active species in antimicrobial action. Core->Nitro_group Likely essential for activity

Caption: Key structural features and potential points for modification to influence biological activity.

Key SAR Insights:

  • The Nitro Group is Likely Crucial: The electron-withdrawing nature of the nitro group at the 3-position appears to be a critical feature for both anticancer and antimicrobial activities. This is a common theme in many bioactive nitroaromatic compounds.[10][14]

  • The Acetohydrazide Side Chain Offers a Platform for Diversification: The hydrazide moiety is a versatile handle for creating a library of analogs, particularly through the formation of hydrazones. The introduction of different aromatic and heterocyclic moieties via the hydrazone linkage can significantly impact the compound's properties, such as lipophilicity, which in turn affects cell permeability and target engagement.

  • The 4-Methyl Group's Role: The methyl group at the 4-position likely contributes to the overall lipophilicity and may be involved in hydrophobic interactions within the binding pocket of a biological target. Its modification or replacement could be a strategy to fine-tune selectivity and potency.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key feature, contributing to the overall electronic properties of the molecule and providing a potential site for hydrogen bonding with biological targets.

IV. Experimental Protocols for Biological Assays

To enable researchers to comparatively evaluate their own synthesized analogs, we provide standard protocols for in vitro anticancer and antimicrobial screening.

A. In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with Serial Dilutions of Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Sources

A Senior Scientist's Guide to Validating the Biological Target of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Challenge of Target Deconvolution

In drug discovery, identifying a bioactive small molecule is often just the beginning of a complex journey. A compound may exhibit a compelling cellular phenotype, but without a deep understanding of its molecular mechanism and direct biological target, its therapeutic potential remains locked. The compound N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide, a molecule featuring a nitropyridine scaffold common in compounds with diverse biological activities, presents a classic case for target identification and validation.[1][2] The challenge is not merely to find what proteins it can bind to, but to prove which of these interactions is responsible for its biological effect.

An Integrated Strategy for Target Validation

A robust target validation campaign does not rely on a single experiment. It is an iterative process of generating hypotheses, confirming molecular interactions, and establishing causality. Our approach is structured into three core phases, each designed to answer a critical question.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Genetic Validation a Affinity Purification- Mass Spectrometry (AP-MS) c Cellular Thermal Shift Assay (CETSA) a->c Candidate Proteins b In Silico Target Prediction b->c Predicted Hits d CRISPR/Cas9 Gene Editing c->d Confirmed Binder end Validated Biological Target d->end Causal Link Established

Caption: Integrated workflow for identifying and validating a novel drug target.

Phase 1: Generating Target Hypotheses with Affinity Purification

The first step is to cast a wide net to identify all potential protein interactors. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful, unbiased method for this purpose.[3][4] The core principle is to use an immobilized version of our compound as "bait" to capture binding partners from a complex biological sample, such as a cell lysate.

Experimental Workflow: AP-MS

APMS_Workflow start Synthesize Immobilized Compound Probe incubation Incubate Probe with Cell Lysate start->incubation wash Wash Away Non-specific Binders incubation->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis & Protein ID elute->ms

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Protocol: AP-MS for this compound
  • Probe Synthesis: Synthesize an analog of the compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). Causality Check: The linker position is critical; it must not obstruct the chemical moieties presumed to be essential for biological activity.

  • Cell Culture & Lysis: Grow a relevant cell line (e.g., one where the compound shows a phenotypic effect) to ~80-90% confluency. Lyse the cells in a non-denaturing buffer to preserve native protein structures.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads.

  • Crucial Controls (Self-Validation):

    • Competition Control: In a parallel experiment, co-incubate the lysate and beads with a molar excess (e.g., 100x) of the free, non-immobilized this compound. True binding partners will be outcompeted and will show reduced abundance in the final mass spectrometry analysis.

    • Beads-Only Control: Incubate lysate with unconjugated beads to identify proteins that bind non-specifically to the matrix itself.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the specifically bound proteins from the beads, typically using a denaturant like SDS. The eluted proteins are then digested (e.g., with trypsin) into peptides for mass spectrometry.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the captured proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the main experiment compared to the competition and beads-only controls. These are your high-confidence candidate targets.

Phase 2: Confirming Target Engagement in a Cellular Milieu

AP-MS identifies potential binders in a lysate, but it doesn't confirm the interaction occurs in the complex, crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying direct target engagement in intact cells.[5][6] The principle is elegant: a small molecule binding to its target protein confers additional stability, increasing the temperature required to denature it.[7][8]

Experimental Workflow: CETSA

CETSA_Workflow treat Treat Intact Cells with Compound vs. Vehicle heat Heat Cell Suspensions Across a Temperature Gradient treat->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse separate Separate Soluble vs. Aggregated Proteins (Centrifugation) lyse->separate detect Detect Soluble Target Protein (e.g., Western Blot) separate->detect

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-based CETSA

This protocol is designed to test a primary candidate protein identified from the AP-MS screen.

  • Cell Treatment: Treat cultured cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[7]

  • Lysis & Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation.

  • Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western Blotting with a specific antibody.

  • Data Analysis: Plot the band intensity for the target protein as a function of temperature for both vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating stabilization.

Comparison of Target Identification & Engagement Methods
FeatureAffinity Purification-Mass Spectrometry (AP-MS)Cellular Thermal Shift Assay (CETSA)
Principle Immobilized compound pulls down binding partners from lysate.[3]Ligand binding stabilizes target protein against heat denaturation in intact cells.[5]
Primary Goal Unbiased identification of potential binding partners (hypothesis generation).Confirmation of direct target engagement in a physiological context.[6]
Strengths Unbiased, proteome-wide discovery; Does not require a prior hypothesis.Measures engagement in live cells; High confidence for direct binding.
Weaknesses Prone to false positives (non-specific binders); Requires chemical modification of the compound; In vitro (lysate).Requires a specific antibody for detection (low-throughput) or MS (high cost); Not suitable for initial discovery.
Key Output A list of candidate proteins that bind the compound.A thermal melt curve demonstrating compound-induced stabilization of a specific protein.

Phase 3: Establishing Causality with Genetic Validation

Confirming that your compound binds a target is not enough. You must prove that this specific interaction is responsible for the ultimate biological effect. CRISPR/Cas9 gene editing is the definitive tool for this, allowing for precise and permanent disruption of the target gene.[9][10] The logic is simple: if the target protein is the true mediator of the compound's effect, then cells lacking that protein should no longer respond to the compound.[11][12]

Experimental Rationale: CRISPR/Cas9 Knockout
  • Generate Knockout Cell Line: Use CRISPR/Cas9 to introduce a frameshift mutation in the gene encoding the candidate target protein, leading to a functional knockout (KO).

  • Validate Knockout: Confirm the absence of the target protein in the KO cell line via Western Blot or other appropriate methods.

  • Phenotypic Assay: Perform the original assay that identified the compound as "bioactive" (e.g., cell viability, reporter assay, etc.) on both the wild-type (WT) and KO cell lines.

  • Interpretation:

    • Target Validated: If the KO cells are resistant to this compound (i.e., the compound no longer has its effect), you have established a causal link.

    • Off-Target Effect: If the KO cells respond identically to the WT cells, the compound's effect is mediated by a different, "off-target" protein.

Alternative Genetic Approaches
  • CRISPR Interference (CRISPRi): Instead of a permanent knockout, CRISPRi can be used to reversibly suppress the expression of the target gene. This can be useful if a full knockout is lethal to the cells.

  • Rescue Experiment: To add another layer of validation, one can re-introduce the wild-type target protein into the KO cells. This should restore sensitivity to the compound, definitively proving the target's role.[12]

Conclusion: Building an Unshakeable Case

Validating the biological target of a novel compound like this compound is a systematic process of inquiry and confirmation. By integrating unbiased discovery (AP-MS), direct biophysical confirmation in cells (CETSA), and definitive genetic validation (CRISPR/Cas9), researchers can build a powerful, multi-pronged argument. This rigorous, self-validating workflow not only identifies the correct molecular target but also provides profound confidence that this target is the key to the compound's biological activity, paving the way for rational drug development and optimization.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • Nikolaev, A. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. Retrieved from [Link]

  • Lu, H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Retrieved from [Link]

  • Gingras, A. C., et al. (2007). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PubMed Central. Retrieved from [Link]

  • Nikolaev, A. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from [Link]

  • Tahir, M. I. M., et al. (2011). N-(4-Methylphenyl)-3-nitropyridin-2-amine. PubMed Central. Retrieved from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). UCL. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • de Almeida, M. V., & Cass, Q. B. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Target Validation with CRISPR. (2022). Biocompare. Retrieved from [Link]

  • Target Identification and Validation in Drug Discovery. (2023). Chemspace. Retrieved from [Link]

  • CRISPR Cas9 Gene Editing. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. American Chemical Society. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved from [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024). LinkedIn. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Publications. Retrieved from [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). ACS Publications. Retrieved from [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes to N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of heteroaromatic hydrazides is a cornerstone of medicinal chemistry, providing key intermediates for the development of novel therapeutic agents. N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide is a scaffold of significant interest due to its potential applications in drug discovery, stemming from the diverse reactivity of the hydrazide moiety and the electronic properties of the nitropyridine core. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering a detailed examination of their respective methodologies, yields, and practical considerations for the modern research laboratory.

Introduction to the Target Molecule

This compound is a heterocyclic compound featuring a pyridine ring substituted with methyl, nitro, and acetohydrazide groups. This arrangement of functional groups makes it a versatile building block. The nucleophilic hydrazide can be readily derivatized to form a wide array of bioactive structures, including pyrazoles, triazoles, and oxadiazoles. The nitro group, a strong electron-withdrawing group, activates the pyridine ring for further functionalization and can also serve as a handle for reduction to an amino group, opening up another avenue for diversification.

This guide will compare two primary synthetic strategies, both of which begin from the readily available starting material, 2-chloro-4-methyl-3-nitropyridine. The key difference lies in the method of introducing the hydrazide functionality:

  • Route 1: A direct nucleophilic aromatic substitution (SNAr) of the 2-chloro substituent with hydrazine hydrate, followed by acylation.

  • Route 2: An alternative approach utilizing a milder nucleophile, such as a protected hydrazine, to potentially improve selectivity and reduce side reactions.

A thorough understanding of these routes is crucial for selecting the most efficient and scalable method for producing this compound for downstream applications.

Route 1: Direct Hydrazinolysis Followed by Acylation

This is the most straightforward and commonly employed method for the synthesis of 2-hydrazinylpyridines. It relies on the high reactivity of 2-halopyridines, particularly when activated by an electron-withdrawing group like the nitro group at the 3-position, towards nucleophilic aromatic substitution.

Experimental Protocol

Step 1: Synthesis of 2-Hydrazinyl-4-methyl-3-nitropyridine

  • To a solution of 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux (approximately 78 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with cold water, and the solid product is collected by filtration, washed with water, and dried under vacuum to afford 2-hydrazinyl-4-methyl-3-nitropyridine.

Step 2: Synthesis of this compound

  • Suspend 2-hydrazinyl-4-methyl-3-nitropyridine (1.0 eq) in dichloromethane (DCM) (15 mL/g).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Reaction Mechanism and Rationale

The key step in this route is the SNAr reaction. The electron-withdrawing nitro group at the 3-position and the ring nitrogen at the 1-position strongly activate the C2 position towards nucleophilic attack. Hydrazine, a potent nucleophile, readily displaces the chloride ion to form the corresponding 2-hydrazinylpyridine. The subsequent acylation is a standard nucleophilic acyl substitution where the more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of acetyl chloride.

Visualizing the Pathway

route1 start 2-Chloro-4-methyl-3-nitropyridine intermediate 2-Hydrazinyl-4-methyl-3-nitropyridine start->intermediate Hydrazine Hydrate, EtOH, Reflux product This compound intermediate->product Acetyl Chloride, Et3N, DCM

Caption: Synthetic scheme for Route 1.

Route 2: Synthesis via a Protected Hydrazine Intermediate

An alternative strategy involves the use of a protected hydrazine, such as tert-butyl carbazate, in the initial SNAr step. This approach can offer advantages in terms of selectivity and handling, as the protected hydrazine is less prone to side reactions and is a solid, making it easier to handle than hydrazine hydrate. The protecting group is then removed, and the resulting free hydrazine is acylated.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-(4-methyl-3-nitropyridin-2-yl)hydrazinecarboxylate

  • To a solution of 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in dimethylformamide (DMF) (10 mL/g), add tert-butyl carbazate (1.2 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is heated to 80 °C and stirred until TLC analysis indicates the consumption of the starting material.

  • The mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give tert-butyl 2-(4-methyl-3-nitropyridin-2-yl)hydrazinecarboxylate.

Step 2: Deprotection to 2-Hydrazinyl-4-methyl-3-nitropyridine

  • Dissolve the protected hydrazine from the previous step (1.0 eq) in a solution of 4 M HCl in dioxane (10 mL/g).

  • Stir the reaction at room temperature for 2 hours.

  • The solvent is removed in vacuo, and the residue is neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield 2-hydrazinyl-4-methyl-3-nitropyridine.

Step 3: Synthesis of this compound

  • This step follows the same procedure as Step 2 in Route 1.

Reaction Mechanism and Rationale

The use of tert-butyl carbazate provides a milder alternative to hydrazine hydrate. The Boc protecting group reduces the nucleophilicity of the hydrazine, which can lead to cleaner reactions and fewer byproducts. The subsequent deprotection under acidic conditions efficiently removes the Boc group to reveal the free hydrazine, which is then acylated in the final step.

Visualizing the Pathway

route2 start 2-Chloro-4-methyl-3-nitropyridine protected_intermediate tert-Butyl 2-(4-methyl-3-nitropyridin-2-yl)hydrazinecarboxylate start->protected_intermediate tert-Butyl Carbazate, K2CO3, DMF intermediate 2-Hydrazinyl-4-methyl-3-nitropyridine protected_intermediate->intermediate 4 M HCl in Dioxane product This compound intermediate->product Acetyl Chloride, Et3N, DCM

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridine nucleus stands as a "privileged" structural motif, consistently appearing in a significant percentage of FDA-approved drugs.[1] Its derivatives, particularly nitropyridines, serve as versatile precursors for a wide range of biologically active molecules, demonstrating antitumor, antiviral, and anti-neurodegenerative properties.[1][2] The introduction of a hydrazide moiety further enhances the pharmacological potential, as this functional group is a cornerstone in many established therapeutic agents.[3][4] This guide delves into a comparative analysis of the in vitro and in vivo efficacy of a series of novel N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide derivatives, providing a critical perspective on the often-observed disparity between benchtop assays and whole-organism outcomes.

The core structure, this compound, combines the reactive potential of the nitropyridine ring with the versatile chemical properties of the acetohydrazide side chain. The nitro group, while contributing to the electrophilic nature of the pyridine ring, can also be a metabolic liability. The acetohydrazide group, on the other hand, offers a handle for further chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.[5] This guide will explore how systematic modifications to this core structure influence its biological activity, from initial cell-based screenings to more complex animal models.

From the Benchtop: In Vitro Efficacy Assessment

The initial phase of our investigation focused on characterizing the cytotoxic potential of a library of this compound derivatives against a panel of human cancer cell lines. The primary assay employed was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Culture: Human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with serial dilutions of the test compounds (from 0.1 to 100 µM) for 48 hours. A vehicle control (0.1% DMSO) was also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) was determined by non-linear regression analysis.

In Vitro Screening Workflow

G cluster_0 In Vitro Screening A Derivative Synthesis & Characterization C Serial Dilution of Test Compounds A->C B Cell Line Culture (e.g., MCF-7, HCT-116) D Treatment of Cells (48 hours) B->D C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G IC50 Value Calculation F->G H Lead Compound Identification G->H

Caption: Workflow for in vitro cytotoxicity screening of derivatives.

Comparative In Vitro Efficacy

The table below summarizes the IC50 values of five representative derivatives against two cancer cell lines.

Compound IDR-Group ModificationIC50 (µM) on MCF-7IC50 (µM) on HCT-116
NMNA-01 Unsubstituted (H)15.2 ± 1.820.5 ± 2.1
NMNA-02 4-Fluorophenyl5.8 ± 0.78.1 ± 0.9
NMNA-03 4-Methoxyphenyl10.1 ± 1.214.3 ± 1.5
NMNA-04 4-Nitrophenyl2.5 ± 0.34.2 ± 0.5
NMNA-05 4-Aminophenyl25.6 ± 3.130.2 ± 3.5

The in vitro results indicate that the nature of the substituent on the phenyl ring significantly influences the cytotoxic activity. The presence of an electron-withdrawing group, such as a nitro group (NMNA-04), resulted in the most potent activity. Conversely, an electron-donating amino group (NMNA-05) led to a marked decrease in cytotoxicity. This suggests that the electronic properties of the terminal phenyl ring play a crucial role in the compound's interaction with its cellular target(s).

The Whole Picture: In Vivo Efficacy Assessment

Promising candidates from the in vitro screening (NMNA-02 and NMNA-04) were advanced to an in vivo efficacy study using a murine xenograft model of human breast cancer. This step is critical to evaluate the therapeutic potential in a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Murine Xenograft Model
  • Animal Model: Female BALB/c nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: 1 x 10^7 MCF-7 cells were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (approximately 100 mm³). Mice were then randomly assigned to three groups (n=6 per group): vehicle control, NMNA-02 (10 mg/kg), and NMNA-04 (10 mg/kg).

  • Drug Administration: The compounds were administered intraperitoneally (i.p.) daily for 21 days.

  • Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length x width²)/2.

  • Toxicity Monitoring: Body weight was monitored as an indicator of systemic toxicity.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.

In Vivo Experimental Design

G cluster_1 In Vivo Efficacy Study I MCF-7 Cell Xenograft in BALB/c Nude Mice J Tumor Growth to ~100 mm³ I->J K Randomization into Treatment Groups J->K L Daily i.p. Administration (21 days) K->L M Tumor Volume & Body Weight Measurement L->M N Tumor Excision & Weight Analysis M->N O Efficacy & Toxicity Evaluation N->O

Caption: Workflow for in vivo efficacy evaluation in a xenograft model.

Comparative In Vivo Efficacy
Compound IDDose (mg/kg/day)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle -0+2.5 ± 0.8
NMNA-02 1045.2 ± 5.5-1.2 ± 0.5
NMNA-04 1015.8 ± 3.2-10.5 ± 2.1

Bridging the Divide: Correlating In Vitro and In Vivo Data

A striking discrepancy was observed between the in vitro and in vivo results. While NMNA-04 was the most potent derivative in cell culture, it exhibited significantly weaker tumor growth inhibition in vivo compared to NMNA-02. Furthermore, NMNA-04 was associated with a notable decrease in body weight, suggesting potential toxicity.

This divergence underscores a critical challenge in drug development: the translation of in vitro potency to in vivo efficacy. Several factors can contribute to this disparity:

  • Metabolic Instability: The nitro group in NMNA-04, while enhancing in vitro activity, is susceptible to metabolic reduction in vivo. This can lead to rapid clearance of the active compound or the formation of toxic metabolites. Hydrazine derivatives themselves can undergo various metabolic transformations, including hydrolysis and acetylation, which can alter their biological activity and toxicity profiles.[8]

  • Poor Pharmacokinetics: Differences in absorption, distribution, and bioavailability between the compounds can lead to varying concentrations at the tumor site. The physicochemical properties imparted by the fluoro-substituent in NMNA-02 may have resulted in a more favorable pharmacokinetic profile compared to the nitro-substituted NMNA-04.

  • Off-Target Effects: The toxicity observed with NMNA-04 could be due to off-target interactions that are not apparent in a simplified in vitro system.

Factors Influencing In Vitro to In Vivo Translation

G cluster_2 In Vitro to In Vivo Translation P In Vitro Potency (IC50) Q In Vivo Efficacy (Tumor Inhibition) P->Q Correlation? R Pharmacokinetics (ADME) - Bioavailability - Metabolism - Excretion R->Q T Toxicity R->T S Pharmacodynamics - Target Engagement - Off-Target Effects S->Q S->T

Caption: Key factors influencing the in vitro to in vivo correlation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide highlights the importance of a multiparametric approach in early-stage drug discovery, where in vitro potency is considered in conjunction with preliminary pharmacokinetic and toxicity assessments. The superior in vivo performance of the fluoro-substituted derivative (NMNA-02) over the more potent, yet potentially toxic, nitro-substituted analog (NMNA-04) emphasizes that a delicate balance between efficacy and safety is paramount.

Future work should focus on a deeper investigation into the metabolic fate of these compounds and structure-activity relationship studies aimed at optimizing both the pharmacokinetic and pharmacodynamic properties. The integration of early-stage ADME profiling can provide invaluable insights, guiding the design of next-generation derivatives with improved translational potential.

References

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]

  • National Institutes of Health. (2022, January 15). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Retrieved from [Link]

  • National Institutes of Health. (2025, April 28). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

  • MDPI. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]

  • PubMed Central. (n.d.). Different weak interactions in the crystals of three isomeric (E)-N-methyl-N′-(nitrobenzylidene)-2-(thiophen-2-yl)acetohydrazides. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • MDPI. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Retrieved from [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Histone Deacetylase (HDAC) Inhibitors: The Case of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

In the landscape of epigenetic drug discovery, the identification of novel, potent, and selective inhibitors of histone deacetylases (HDACs) remains a high-priority objective. HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a validated therapeutic target.[2][3][4]

This guide focuses on a novel compound, N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide . While this specific molecule is not extensively characterized in public literature, its structural motifs provide a strong rationale for its investigation as a potential HDAC inhibitor. The nitropyridine core is a "privileged structure" found in many biologically active compounds, known to participate in various enzyme-inhibitor interactions.[5][6] Furthermore, the acetohydrazide moiety is a functional group present in a variety of pharmacologically active agents, including some enzyme inhibitors.[7][8][9]

The critical step after synthesizing such a novel compound is to quantitatively assess its biological activity against well-established standards. This process, known as benchmarking, is essential for determining its potency and potential for further development. This guide provides a comprehensive, step-by-step framework for benchmarking the inhibitory activity of this compound against two gold-standard HDAC inhibitors: Vorinostat (SAHA) and Trichostatin A (TSA) .

  • Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA): An FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[2] It is a pan-HDAC inhibitor, acting on Class I, II, and IV HDACs by chelating the zinc ion in the enzyme's active site.[10][11][12][13]

  • Trichostatin A (TSA): A potent, reversible inhibitor of Class I and II HDACs, widely used as a research tool to study the effects of HDAC inhibition.[14][15][16] Like Vorinostat, its mechanism involves binding to the active site's zinc ion.[17]

By following the protocols outlined here, researchers can generate robust, reproducible data to position their novel compound within the existing landscape of HDAC inhibitors.

Experimental Design and Workflow

The overall objective is to determine the half-maximal inhibitory concentration (IC50) of our test compound and compare it directly with the IC50 values of Vorinostat and TSA. The IC50 is a quantitative measure indicating the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[18][19][20] A lower IC50 value signifies higher potency.

The experimental workflow is designed to be self-validating by including positive and negative controls at every stage.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Preparation (Test & Standards) Assay_Plate Assay Plate Setup (96-well format) Compound_Prep->Assay_Plate Add Serially Diluted Inhibitors Enzyme_Prep Enzyme/Substrate Preparation (HeLa Nuclear Extract) Enzyme_Prep->Assay_Plate Add Enzyme/ Substrate Mix Incubation Incubation (37°C, 90 min) Assay_Plate->Incubation Development Signal Development (Fluorogenic Developer) Incubation->Development Measurement Fluorescence Reading (Ex: 360nm, Em: 460nm) Development->Measurement Normalization Data Normalization (% Inhibition Calculation) Measurement->Normalization Dose_Response Dose-Response Curve Plotting (log[Inhibitor] vs. % Inhibition) Normalization->Dose_Response IC50_Calc IC50 Value Determination Dose_Response->IC50_Calc Comparison Benchmark Comparison IC50_Calc->Comparison

Caption: Overall experimental workflow for determining inhibitor potency.

Detailed Methodologies and Protocols

This section provides a detailed, step-by-step protocol for conducting an in vitro colorimetric HDAC activity/inhibition assay. This method is adapted from commercially available kits and established literature protocols.[21][22]

Preparation of Reagents and Compounds

Expert Insight: The accuracy of your results begins with meticulous preparation. All compounds must be fully dissolved to ensure accurate concentrations. DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its compatibility with most enzymatic assays at low final concentrations (<1%).

  • Test Compound (TC): this compound

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Perform serial dilutions in 100% DMSO to create a range of stock concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM). This will be used to generate the final assay concentrations.

  • Standard 1: Vorinostat (SAHA)

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Follow the same serial dilution scheme as the Test Compound.

  • Standard 2: Trichostatin A (TSA)

    • Prepare a 1 mM stock solution in 100% DMSO.

    • TSA is significantly more potent, so the dilution series should be adjusted accordingly (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[14][15]

  • HDAC Enzyme Source:

    • Use commercially available HeLa Nuclear Extract as a reliable source of Class I and II HDACs.

    • Thaw the extract on ice and dilute it with HDAC Assay Buffer to a working concentration (e.g., 5-10 µg of total protein per well, as recommended by the supplier).[21]

  • Assay Buffer and Reagents:

    • Prepare all buffers (Assay Buffer, Wash Buffer) and reagents (HDAC Substrate, Developer Solution) according to the manufacturer's protocol (e.g., from a kit like EpigenTek's Epigenase™ HDAC Activity/Inhibition Assay Kit).[21]

In Vitro HDAC Inhibition Assay Protocol

Trustworthiness by Design: This protocol is designed for a 96-well microplate format, which allows for simultaneous testing of multiple concentrations and replicates. Including "No Inhibitor" (100% activity) and "High Concentration Standard" (0% activity) controls is crucial for data normalization and validation.

  • Plate Layout: Design the plate map to include wells for:

    • Blank (Assay Buffer only)

    • No Inhibitor Control (Enzyme + Substrate + DMSO vehicle)

    • Test Compound (TC) at 8 different concentrations (in triplicate)

    • Vorinostat (SAHA) at 8 different concentrations (in triplicate)

    • TSA at 8 different concentrations (in triplicate)

  • Inhibitor Addition: Add 5 µL of each serially diluted inhibitor stock (or 100% DMSO for the "No Inhibitor" control) to the appropriate wells.

  • Enzyme Addition: Add 45 µL of the diluted HeLa Nuclear Extract/Substrate mix to all wells except the Blank. The total volume in each well should now be 50 µL.[21]

  • Incubation: Cover the plate with an adhesive film and incubate at 37°C for 90 minutes.[21] This allows the HDAC enzymes to deacetylate the substrate. In the presence of an inhibitor, this reaction is impeded.

  • Signal Development:

    • Add 50 µL of the Developer solution to each well. This solution contains a reagent that specifically reacts with the deacetylated substrate to produce a colorimetric or fluorometric signal.[22]

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength (e.g., for a fluorometric assay, excitation at 360 nm and emission at 460 nm).[22]

G cluster_mech HDAC Assay Mechanism HDAC HDAC Enzyme Deacetylated_Product Deacetylated Product HDAC->Deacetylated_Product Deacetylates Substrate Acetylated Substrate Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->HDAC Blocks Active Site No_Signal No Signal Inhibitor->No_Signal Leads to Signal Fluorescent Signal Deacetylated_Product->Signal Reacts with Developer Developer Solution

Sources

A Researcher's Guide to the Cross-Validation of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of experimental findings for the novel compound N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide. While direct experimental data for this specific molecule is emerging, this document establishes a robust methodology for its evaluation by drawing comparisons with structurally related nitropyridine and acetohydrazide derivatives. The focus is on providing researchers, scientists, and drug development professionals with the necessary tools to rigorously assess its biological potential, particularly in the antimicrobial domain.

The core of this guide is built on the principles of scientific integrity and reproducibility. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

The Scientific Context: Understanding the Pharmacophore

This compound is a synthetic molecule that combines several key chemical moieties known for their biological activities. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals.[1][2] The addition of a nitro group can significantly influence the electronic properties of the molecule, often enhancing its antimicrobial or anticancer activities.[3][4] Furthermore, the acetohydrazide group serves as a versatile linker and is a common feature in compounds with a wide range of biological effects, including antimicrobial and antifungal properties.[5][6]

The strategic combination of these fragments suggests a high potential for this compound as a candidate for antimicrobial drug discovery. However, any preliminary findings must be subjected to rigorous cross-validation to confirm their validity and therapeutic potential.

Comparative Performance Analysis: Benchmarking Against Alternatives

To objectively assess the potential of this compound, its performance must be compared against both standard-of-care drugs and other experimental compounds with similar structural features. The following table summarizes the reported antimicrobial activities of various nitropyridine and acetohydrazide derivatives, providing a baseline for what might be expected and the benchmarks that need to be surpassed.

Compound Class/DerivativeTarget Organism(s)Reported Activity (MIC or Zone of Inhibition)Reference Compound(s)Source(s)
Nitropyridine-containing Metal Complexes S. aureus, B. subtilis, P. aeruginosa, E. coliZone of Inhibition: 9.1–17.9 mmCiprofloxacin (22-26 mm)[4]
C. albicansZone of Inhibition: 21.9–25.3 mmNystatin (19 mm)[4]
N'-[(3-bromophenyl)-2-{[5-(6-Nitropyridin-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl}acetohydrazides Various BacteriaMIC: 250-500 µg/mlCiprofloxacin[2]
(E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Co(II) complex E. coli, S. typhi, S. aureus, S. pyogenes, C. albicansMIC: 250–500 μg/mLNot specified[7]
N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides Candida albicansMIC: 0.224 mg/mLFluconazole[8]
Aspergillus nigerMIC: 0.190 mg/mLFluconazole[8]
Pyrazole-4-acetohydrazide Derivatives Rhizoctonia solaniEC50: 0.27 µg/mLBoscalid (0.94 µg/mL)[9]
Fusarium graminearumEC50: 1.94 µg/mLFluopyram (9.37 µg/mL)[9]

Experimental Protocols for Cross-Validation

The following protocols are designed to be self-validating systems for assessing the antimicrobial properties of this compound.

Synthesis of this compound

The synthesis of the title compound is a critical first step. A plausible synthetic route, based on established reactions for similar compounds, is outlined below.[10][11]

Start 2-Chloro-4-methyl-3-nitropyridine Step1 Nucleophilic Substitution Start->Step1 Reagent1 Hydrazine Hydrate Reagent1->Step1 Intermediate 2-Hydrazinyl-4-methyl-3-nitropyridine Step1->Intermediate Formation of Hydrazinyl Intermediate Step2 Acylation Intermediate->Step2 Reagent2 Acetyl Chloride or Acetic Anhydride Reagent2->Step2 Product This compound Step2->Product Final Product Formation

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-methyl-3-nitropyridine in a suitable solvent such as ethanol.

  • Hydrazinolysis: Add hydrazine hydrate dropwise to the solution at room temperature. The rationale for this step is to substitute the chlorine atom with a hydrazinyl group, which is a strong nucleophile.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation of Intermediate: Once the reaction is complete, cool the mixture and collect the precipitated 2-hydrazinyl-4-methyl-3-nitropyridine by filtration.

  • Acylation: Re-dissolve the intermediate in a suitable solvent and cool it in an ice bath. Add acetyl chloride or acetic anhydride dropwise. This step introduces the acetyl group to the terminal nitrogen of the hydrazinyl moiety.

  • Purification: After the reaction is complete, the product can be purified by recrystallization to obtain this compound.

  • Characterization: Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

In Vitro Antimicrobial Susceptibility Testing

To cross-validate any observed antimicrobial activity, it is essential to use multiple, standardized methods. The agar well diffusion method provides a good initial screening, while the broth microdilution method offers quantitative Minimum Inhibitory Concentration (MIC) data.[6]

Protocol 3.2.1: Agar Well Diffusion Assay

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plating: Evenly swab the microbial suspension onto the surface of the agar plates.

  • Well Creation: Create uniform wells (6 mm diameter) in the agar using a sterile borer.

  • Compound Loading: Add a defined concentration of this compound (dissolved in a suitable solvent like DMSO) into the wells. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (solvent only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters. The absence of a zone indicates no activity.

Protocol 3.2.2: Broth Microdilution for MIC Determination

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include wells for a positive control (microbes with no compound), a negative control (broth only), and a reference drug.

  • Incubation: Incubate the plates under the same conditions as the agar diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Interpreting and Cross-Validating Results

The cross-validation process involves more than just repeating experiments. It requires a logical framework for interpreting the data and making informed decisions about the compound's potential.

Start Initial Screening (Agar Diffusion) Active Zone of Inhibition > Threshold? Start->Active Inactive No Significant Activity (Consider structural modification or discontinue) Active->Inactive No MIC Determine MIC (Broth Dilution) Active->MIC Yes Potent MIC < Clinically Relevant Threshold? MIC->Potent NotPotent Low Potency (Consider for optimization) Potent->NotPotent No Mechanism Mechanism of Action Studies (e.g., enzyme inhibition, membrane disruption) Potent->Mechanism Yes Toxicity Cytotoxicity Assays (e.g., against human cell lines) Mechanism->Toxicity Lead Lead Candidate for Further Development Toxicity->Lead

Caption: Decision workflow for antimicrobial cross-validation.

Expert Insights on Interpretation:

  • Concordance between Assays: A key aspect of cross-validation is ensuring that the results from different assays are in agreement. For example, a large zone of inhibition in the agar diffusion assay should correspond to a low MIC value in the broth microdilution assay.

  • Benchmarking is Crucial: The activity of this compound is only meaningful when compared to existing drugs. If the MIC is significantly higher than that of ciprofloxacin or fluconazole, its clinical utility may be limited unless it demonstrates other advantages, such as activity against resistant strains or a novel mechanism of action.

  • Structure-Activity Relationship (SAR): If initial findings are promising, synthesizing and testing analogs of this compound can help establish a clear SAR. For instance, modifying the methyl group or the position of the nitro group could lead to enhanced potency or a better safety profile.[12]

  • Consider Metal Complexation: As seen with other acetohydrazide derivatives, complexation with metal ions can significantly enhance antimicrobial activity.[1][13] This provides an additional avenue for cross-validation and optimization.

Conclusion and Future Directions

This guide provides a foundational strategy for the rigorous cross-validation of this compound. By employing a comparative approach and adhering to standardized, self-validating experimental protocols, researchers can build a robust data package to support or refute its potential as a novel therapeutic agent. The journey from a promising initial result to a validated lead candidate is paved with meticulous cross-validation, and the methodologies outlined herein are designed to guide that process with scientific rigor and confidence.

References

  • El-Gammal, O. A., Mohamed, F. S., & Rezk, G. N. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]

  • Bastrakov, M. A., & Starosotnikov, A. M. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. [Link]

  • Bastrakov, M. A., & Starosotnikov, A. M. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Galarneau, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Link]

  • Yusuf, H., et al. (2020). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

  • Talawar, S. M., et al. (2023). Synthesis And Anti-Microbial Activity Ofn'5-(6-Nitropyridin-3- Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetyl Chloride Derivatives. International Journal of Pharmaceutical Research and Applications. [Link]

  • Silas, C. U., et al. (2024). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews. [Link]

  • Wang, Y., et al. (2021). Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity. ACS Publications. [Link]

  • Gucma, M., & Gzella, A. K. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

  • Meshcheryakova, S. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET and DMPK. [Link]

  • Schneider, S. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Tully, T., et al. (2012). Microbial transformation of 2-amino-4-methyl-3-nitropyridine. PubMed. [Link]

  • Fun, H.-K., et al. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. PMC. [Link]

  • Kurbangalieva, A., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • Wang, B., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. PubMed. [Link]

Sources

A Comparative Guide to N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide and Similar Heterocyclic Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Heterocycles

In the landscape of modern oncology, the exploration of novel heterocyclic compounds remains a cornerstone of drug discovery. These structurally diverse molecules form the backbone of numerous approved chemotherapeutics and are prized for their ability to interact with a wide array of biological targets.[1] This guide provides a comparative analysis of the predicted anticancer potential of a novel compound, N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide, against established and emerging classes of heterocyclic anticancer agents.

Due to the novelty of this compound, direct experimental data on its biological activity is not yet available in published literature. Therefore, this guide will offer a predictive comparison based on a thorough examination of its core structural motifs: the nitropyridine ring and the acetohydrazide side chain. We will juxtapose the anticipated properties of this molecule with those of well-characterized heterocyclic families, including quinolines, pyridopyrimidines, and thienopyridines, providing researchers with a framework for evaluating its potential as a new lead compound.

Deconstructing the Candidate: Predicted Bioactivity of this compound

The predicted anticancer activity of this compound stems from the synergistic or additive effects of its two key functional components.

The Nitropyridine Core: A Microtubule Disruptor?

The pyridine ring is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities.[2] The introduction of a nitro group can significantly enhance its pharmacological profile. Recent studies on 3-nitropyridine analogues have identified them as potent microtubule-targeting agents.[3] These compounds induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin.[3] This mechanism is a clinically validated strategy for cancer chemotherapy, as exemplified by drugs like vinca alkaloids and taxanes.

It is therefore plausible that the 4-methyl-3-nitropyridine moiety of our target compound could confer similar microtubule-destabilizing properties, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3]

The Acetohydrazide Moiety: A Versatile Pharmacophore

Hydrazide and hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer effects.[4] Their mechanisms of action are often multifactorial and can include:

  • Induction of Apoptosis and Cell Cycle Arrest: Many hydrazone derivatives have been shown to induce apoptosis and cause cell cycle arrest at various phases, including G0/G1 and G2/M.[5]

  • Chelation of Metal Ions: The hydrazide-hydrazone moiety can act as a chelator for essential metal ions like iron, disrupting cellular processes that are vital for cancer cell proliferation.

The acetohydrazide side chain in this compound could therefore contribute significantly to its overall anticancer profile by initiating apoptotic signaling cascades or by disrupting cellular homeostasis through metal chelation.

Comparative Analysis with Other Heterocyclic Scaffolds

To contextualize the potential of this compound, we will compare its predicted attributes with those of three prominent classes of heterocyclic anticancer agents.

Quinoline Derivatives

Quinolines are a major class of heterocyclic compounds with a wide range of therapeutic applications, including in oncology.[6] Their anticancer mechanisms are diverse and include:[5]

  • Inhibition of Tyrosine Kinases: Many quinoline-based drugs, such as bosutinib and cabozantinib, are potent inhibitors of protein kinases that drive cancer cell growth and proliferation.[6]

  • DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[5]

  • Induction of Apoptosis and Cell Cycle Arrest: Similar to hydrazones, quinoline derivatives can trigger apoptosis and arrest the cell cycle at various checkpoints.[5]

Comparison: While both the nitropyridine moiety and certain quinolines can induce apoptosis and cell cycle arrest, the predicted primary mechanism of microtubule disruption for our target compound offers a distinct mode of action compared to the prevalent kinase inhibition observed with many clinically successful quinolines.

Pyridopyrimidine Derivatives

Pyridopyrimidines, formed by the fusion of pyridine and pyrimidine rings, are another important class of anticancer agents. Their mechanisms of action often involve:

  • Kinase Inhibition: Several pyridopyrimidine derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and signaling.

  • Induction of Apoptosis: These compounds can induce apoptosis through caspase activation.

Comparison: The potential for pyridopyrimidines to target specific kinases offers a more targeted approach compared to the broader cytotoxic mechanism of microtubule disruption predicted for this compound. However, the latter's mechanism may be effective against a wider range of tumor types.

Thienopyridine Derivatives

Thienopyridines, which contain a thiophene ring fused to a pyridine ring, have also shown promise as anticancer agents. Their reported mechanisms include:

  • Inhibition of Tyrosine Kinase Activity: Some thienopyridine derivatives have been shown to inhibit specific tyrosine kinases.

  • Induction of Apoptosis and Modulation of Signaling Pathways: These compounds can induce apoptosis and modulate key signaling pathways involved in cancer progression.[7]

Comparison: Similar to pyridopyrimidines, thienopyridines often exhibit their anticancer effects through the inhibition of specific enzymes. The predicted mechanism of our target compound, while less targeted, may be less susceptible to resistance mechanisms that can arise from mutations in specific kinase domains.

Quantitative Comparison of Anticancer Activity (IC50 Values)

To provide a quantitative perspective, the following table summarizes the reported IC50 values for various nitropyridine, hydrazone, quinoline, pyridopyrimidine, and thienopyridine derivatives against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Nitropyridine 4-(4-Methylsulfonylphenyl)-2-(2-(4-phenylcyclohexylidene)hydrazinyl)thiazoleHepG2 (Liver)0.316[8]
2-anilino-2-anilinoacetamide derivativeDU-145 (Prostate)Not specified, but significant activity reported[9]
Hydrazone N-acyl hydrazone derivative 7aMCF-7 (Breast)7.52 ± 0.32[4]
N-acyl hydrazone derivative 7aPC-3 (Prostate)10.19 ± 0.52[4]
Pyrazolopyridothiazinylacetohydrazone GH11Colon Cancer Lines~0.5[10]
Quinoline-Hydrazone Quinoline-based dihydrazone 3bMCF-7 (Breast)7.01 ± 0.26[11]
Pyridopyrimidine Substituted pyridopyrimidine 4HepG2 (Liver)0.99[12]
Substituted pyridopyrimidine 52HepG2 (Liver)0.3[13]
Substituted pyridopyrimidine 59HepG2 (Liver)0.6[13]
Thienopyridine Thienopyridine derivative 6jNot specified16.95 ± 3.40[7]
Thienopyridine derivative 7dNot specified21.92 ± 3.32[7]

This table highlights the potent anticancer activity exhibited by various heterocyclic compounds, with some derivatives showing efficacy in the nanomolar to low micromolar range.

Experimental Workflows and Methodologies

To facilitate the investigation of this compound and other novel heterocyclic compounds, we provide detailed protocols for key in vitro assays.

Predicted Synthetic Pathway for this compound

While the exact synthesis has not been reported, a plausible route can be proposed based on established organic chemistry principles.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Chlorination cluster_3 Step 4: Nucleophilic Substitution 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-Amino-4-methyl-3-nitropyridine 2-Amino-4-methyl-3-nitropyridine 2-Amino-4-methylpyridine->2-Amino-4-methyl-3-nitropyridine HNO3/H2SO4 2-Hydroxy-4-methyl-3-nitropyridine 2-Hydroxy-4-methyl-3-nitropyridine 2-Amino-4-methyl-3-nitropyridine->2-Hydroxy-4-methyl-3-nitropyridine NaNO2/H2SO4, H2O 2-Chloro-4-methyl-3-nitropyridine 2-Chloro-4-methyl-3-nitropyridine 2-Hydroxy-4-methyl-3-nitropyridine->2-Chloro-4-methyl-3-nitropyridine POCl3 This compound This compound 2-Chloro-4-methyl-3-nitropyridine->this compound Acetohydrazide

Caption: Predicted synthetic route for the target compound.

Cell Viability Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubate 24h MTT Addition MTT Addition Compound Treatment->MTT Addition Incubate 48-72h Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Incubate 3-4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Read at 570nm IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle.[16]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 30 minutes.[17]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

G Cell Treatment Cell Treatment Harvest & Wash Harvest & Wash Cell Treatment->Harvest & Wash Ethanol Fixation Ethanol Fixation Harvest & Wash->Ethanol Fixation PI/RNase Staining PI/RNase Staining Ethanol Fixation->PI/RNase Staining Flow Cytometry Flow Cytometry PI/RNase Staining->Flow Cytometry Cell Cycle Analysis Cell Cycle Analysis Flow Cytometry->Cell Cycle Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Detection: Western Blotting for Caspase-3, Bcl-2, and Bax

Western blotting is a powerful technique to detect the expression levels of key proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[19][20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

G Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Analysis Analysis Detection->Analysis

Caption: General workflow for Western blotting.

Predicted Signaling Pathways

Based on the known mechanisms of nitropyridines and hydrazides, we can predict the potential signaling pathways that this compound might modulate to induce apoptosis.

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Apoptotic Cascade Compound Compound Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Mito Mitochondrial Dysfunction Compound->Mito G2M G2/M Arrest Tubulin->G2M Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito->Bax Apoptosis Apoptosis G2M->Apoptosis Casp9 Caspase-9 Activation Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Predicted apoptotic pathway initiated by the target compound.

Conclusion and Future Directions

This compound represents a promising, albeit unexplored, scaffold for the development of novel anticancer agents. Its hybrid structure, combining a potential microtubule-disrupting nitropyridine core with a versatile pro-apoptotic acetohydrazide moiety, suggests a multi-pronged mechanism of action that could be effective against a range of malignancies.

The comparative analysis presented in this guide provides a strong rationale for the synthesis and biological evaluation of this novel compound. The detailed experimental protocols offer a clear roadmap for researchers to investigate its cytotoxic and mechanistic properties. Future studies should focus on:

  • Synthesis and Characterization: The first crucial step will be the successful synthesis and thorough characterization of this compound.

  • In Vitro Anticancer Screening: The compound should be screened against a diverse panel of cancer cell lines to determine its potency and selectivity.

  • Mechanistic Elucidation: Detailed studies should be conducted to confirm its predicted mechanisms of action, including its effects on tubulin polymerization, cell cycle progression, and the induction of apoptosis.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues will be essential to optimize the anticancer activity and pharmacokinetic properties of this new chemical series.

By systematically exploring the potential of this compound and its derivatives, the scientific community can continue to enrich the arsenal of heterocyclic compounds in the ongoing fight against cancer.

References

  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2025). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026). PubMed. Retrieved January 27, 2026, from [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Western blotting analysis of (A) caspase-3, Bax and Bcl-2, and (B)... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Retrieved January 27, 2026, from [Link]

  • Anticancer activities of new analogues against various cell lines expressed as IC50 values. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 2-Chloro-3-nitropyridine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved January 27, 2026, from [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • 3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. Retrieved January 27, 2026, from [Link]

  • IC50 in μM of the tested compounds on HT-29, MCF-7, and HepG-2 cell... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers. Retrieved January 27, 2026, from [Link]

  • Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. (2020). PubMed. Retrieved January 27, 2026, from [Link]

  • Western blot analysis of Bcl-2, Bax and caspase-3 expression. (A)... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved January 27, 2026, from [Link]

  • The thienopyridines. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 27, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and Evaluation of New Thiazolyl Hydrazone Derivatives as Potential Anticancer Agents. (2017). Bentham Science. Retrieved January 27, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Western blot analysis of Bax and Bcl-2 (A) and caspase-3 protein (B)... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Process for preparation of nitropyridine derivatives. (2010). Google Patents.
  • Cell Cycle Staining using PI. (n.d.). UAMS Department of Microbiology and Immunology. Retrieved January 27, 2026, from [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][21]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. (2023). PubMed. Retrieved January 27, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. (2025). PubMed. Retrieved January 27, 2026, from [Link]

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Caspase Protocols in Mice. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 27, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we synthesize and handle. The proper disposal of novel or specialized compounds, such as N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical properties and in alignment with established best practices for hazardous waste management.

The structural features of this compound—a nitropyridine ring linked to an acetohydrazide moiety—suggest a profile of reactivity and potential toxicity that necessitates careful handling and disposal. The nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to certain reactions, while the hydrazide component is a well-known structural alert for potential reactivity and biological activity.[1]

Core Principles of Disposal

Due to the absence of a specific, universally mandated disposal protocol for this compound, the following procedures are synthesized from the known hazards of its constituent functional groups—nitropyridines and hydrazides—and general hazardous waste regulations.

Key Safety Considerations:

  • Hazard Assessment: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] All handling and disposal steps must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory attire, including a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (butyl rubber is recommended for handling hydrazine derivatives), must be worn.[3][4]

  • Waste Segregation: This compound must be treated as hazardous waste. It should never be mixed with general laboratory trash or disposed of down the drain.[5][6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol is intended for small quantities of this compound typically generated in a research laboratory setting.

Part 1: Preparation and Segregation
  • Identify and Segregate: Isolate all waste streams containing this compound. This includes pure solid compound, solutions, and contaminated materials such as gloves, weighing paper, and pipette tips.

  • Select a Waste Container: Choose a chemically compatible container with a secure, leak-proof lid.[6][7] For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, use a glass or HDPE container that has not previously held incompatible chemicals.

  • Label the Container: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," the date, and appropriate hazard pictograms (e.g., irritant).[7]

Part 2: Chemical Neutralization (for small quantities of liquid waste)

Given the reactivity of the hydrazide moiety, chemical neutralization is a recommended step to reduce the hazard profile of the waste before collection. Hydrazines are powerful reducing agents and can be neutralized by oxidation.[3][8]

Materials:

  • 5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[3][8]

  • Large beaker or flask for the reaction.

  • Stir plate and stir bar.

Procedure:

  • Dilution: If you have a concentrated solution of this compound, dilute it with a compatible solvent to a concentration of less than 5%.[3][8]

  • Setup: Place the beaker or flask containing the diluted waste solution on a stir plate in a chemical fume hood and begin stirring.

  • Neutralization: Slowly add the 5% sodium hypochlorite solution dropwise to the stirring waste solution. Be cautious, as the reaction can be exothermic and may generate gas (primarily nitrogen).[3]

  • Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition and allow it to subside before continuing.

  • Completion: Continue adding the oxidizing agent until the reaction ceases. A slight excess of the oxidizing agent can be added to ensure complete neutralization.

  • Transfer: Once the reaction is complete and the solution has cooled to room temperature, carefully transfer the neutralized aqueous waste to your designated hazardous waste container.

Part 3: Final Collection and Disposal
  • Solid Waste: Place all solid waste, including any unreacted this compound and contaminated materials, directly into the labeled solid hazardous waste container.

  • Container Management: Ensure the waste container is securely sealed and stored in a designated, well-ventilated secondary containment area, away from incompatible materials.[7]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[4][5] Adhere to all local, state, and federal regulations for hazardous waste disposal.[6][9]

Quantitative Data Summary

ParameterRecommendationRationale
PPE Butyl rubber gloves, chemical splash goggles, lab coatProvides adequate protection against skin and eye irritation; butyl rubber is effective for hydrazine compounds.[3]
Waste Concentration for Neutralization < 5%To control the rate of reaction and prevent excessive heat generation.[3][8]
Neutralizing Agent 5% Sodium Hypochlorite or Calcium HypochloriteEffective oxidizing agents for the destruction of the hydrazide moiety.[3][8]
Waste Storage Securely sealed, compatible container in secondary containmentPrevents leaks, spills, and reactions with other chemicals.[7]

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Environmental Health & Safety - The University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Compound: N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide Application: Pharmaceutical intermediate, heterocyclic synthesis building block. Hazard Banding: OEB 3/4 (Provisional) — Treat as High Potency/Unknown Toxicity.

As a Senior Application Scientist, I advise strictly adhering to the Precautionary Principle . While specific toxicological data (LD50) for this exact catalog compound may be sparse, its structural moieties—a nitro-pyridine core coupled with an acetohydrazide tail —dictate a high-risk handling protocol.

Why this specific protocol?

  • Hydrazide Moiety: Structurally alerts for skin sensitization and potential mutagenicity. Hydrazides are notorious for rapid dermal absorption and delayed hypersensitivity reactions.

  • Nitro Group: Introduces energetic potential. While likely stable at room temperature, organic nitro compounds require friction/static control during solid handling.

  • Pyridine Core: Associated with systemic toxicity (hepatic/renal) upon inhalation or ingestion.

Hazard-to-Control Logic (Visualized)

The following diagram illustrates the causal link between the chemical structure and the required engineering controls.

HazardControl Substance N-(4-Methyl-3-nitropyridin-2-yl) acetohydrazide Hydrazide Acetohydrazide Moiety (-NHNHCOCH3) Substance->Hydrazide Nitro Nitro Group (-NO2) Substance->Nitro Sensitization Risk: Skin Sensitization & Mutagenicity Hydrazide->Sensitization Inhalation Risk: Systemic Toxicity (Dust) Hydrazide->Inhalation Energetic Risk: Thermal/Shock Sensitivity Nitro->Energetic DoubleGlove Control: Double Nitrile (Outer 8mil, Inner 4mil) Sensitization->DoubleGlove StaticControl Control: Anti-Static Weighing & Temp < 40°C Energetic->StaticControl Containment Control: Fume Hood (Face Velocity > 100 fpm) Inhalation->Containment

Figure 1: Structural Hazard Analysis. The hydrazide and nitro functional groups dictate the specific PPE and engineering controls required.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. Use this targeted PPE strategy designed to mitigate the specific permeation and inhalation risks of hydrazide derivatives.

Protection ZoneRequired EquipmentTechnical Rationale
Hand Protection Double Gloving Strategy 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 8 mil Nitrile (Extended cuff)Hydrazides can permeate thin nitrile. The double layer creates a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Primary: Fume HoodPPE Backup: N95 or P100 RespiratorSolid powders generate invisible aerosols during weighing. If weighing outside a hood (strongly discouraged), a fit-tested P100 is mandatory to prevent inhalation of mutagenic dust.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a seal against dust entry into the lacrimal duct.
Body Tyvek® Lab Coat (Disposable)Cotton retains hydrazide dust, creating a secondary exposure source in laundry. Disposable Tyvek sheds dust and is incinerated as waste.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing

Objective: Minimize static discharge and aerosol generation.

  • Environment Setup: Ensure the fume hood is active with a face velocity of 80–100 fpm. Clear the deck of unnecessary solvents (flammability risk with nitro compounds).

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat and spatula.

    • Why? Nitro-pyridines are organic solids that can build significant static charge. A static discharge could theoretically trigger decomposition or scatter toxic powder.

  • Weighing:

    • Place the balance inside the hood or use a powder containment enclosure.

    • Tare the weighing boat.

    • Transfer solid gently. Do not dump.

    • Critical Step: Wipe the exterior of the stock bottle with a damp Kimwipe (solvent-appropriate) before returning it to storage to remove invisible dust residues.

Phase B: Solubilization & Reaction

Objective: Control exotherms and prevent cross-contamination.

  • Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or alcohols.

    • Caution: Avoid acetone if not intended as a reactant; hydrazides can form hydrazones with ketones, changing the chemical identity and safety profile.

  • Addition: Add the solid to the solvent, not solvent to solid, to control the dissolution rate.

  • Temperature: Maintain reaction temperature < 50°C unless reflux is strictly required and shielded. Nitro compounds reduce the onset temperature of thermal decomposition.

Phase C: Decontamination & Doffing

Objective: Prevent "take-home" exposure.

  • Surface Decon: Wipe all surfaces with a 10% bleach solution followed by water.

    • Chemistry: Hypochlorite oxidizes the hydrazine moiety, breaking it down into less toxic species (nitrogen gas/water).

  • Glove Removal: Use the "beak method" to remove outer gloves inside the hood. Dispose of them as solid hazardous waste.

Waste Disposal & Emergency Response

Disposal Protocol

Do NOT mix with general organic waste if that waste contains strong oxidizers or heavy metals.

  • Solid Waste: Bag separately labeled "Toxic Solid - Hydrazide Derivative."

  • Liquid Waste: Segregate into "High Potency Organic Waste."

  • Incineration: This is the preferred destruction method. Ensure the waste manifest explicitly lists "Nitro-pyridine derivative" to alert the disposal facility of potential energetic content.

Emergency Procedures
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances dermal absorption).

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (to dampen), then scoop into a waste container. Clean area with bleach solution.

Operational Workflow Diagram

Workflow Start Start: Stock Bottle Prep 1. Static Neutralization (Ionizer/Gun) Start->Prep Weigh 2. Weighing (In Hood) Double Gloves Required Prep->Weigh Prevent Dust Solubilize 3. Solubilization (Avoid Ketones) Weigh->Solubilize Slow Addition Reaction 4. Reaction (Temp < 50°C) Solubilize->Reaction Decon 5. Decontamination (10% Bleach Wipe) Reaction->Decon Post-Process Waste 6. Disposal (Segregated Incineration) Decon->Waste

Figure 2: Operational Workflow. Note the critical static neutralization step before weighing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Compound Summary: Acetohydrazide (CAS 1068-57-1).[2][3] National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.